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3-Amino-3-(2,3-difluorophenyl)propanoic acid Documentation Hub

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  • Product: 3-Amino-3-(2,3-difluorophenyl)propanoic acid
  • CAS: 682804-04-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of (S)-3-Amino-3-(2,3-difluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its structural features, particularly the presence of a difluorinated phenyl ring, can impart unique pharmacological properties to parent molecules, including enhanced metabolic stability, improved binding affinity to target proteins, and altered pharmacokinetic profiles. This guide provides an in-depth exploration of a viable and robust synthetic pathway to this valuable chiral building block, intended to equip researchers with the foundational knowledge and practical insights required for its efficient preparation.

Strategic Overview of the Synthetic Pathway

The synthesis of (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid can be strategically approached in a three-stage process. This methodology is designed for efficiency and control over the final product's stereochemistry, a critical aspect for its application in drug discovery.

Synthesis_Overview Start 2,3-Difluorobenzaldehyde Intermediate1 3-(2,3-Difluorophenyl)propenoic Acid Start->Intermediate1 Knoevenagel-Doebner Condensation Intermediate2 Racemic 3-Amino-3-(2,3-difluorophenyl)propanoic Acid Intermediate1->Intermediate2 Racemic Amination FinalProduct (S)-3-Amino-3-(2,3-difluorophenyl)propanoic Acid Intermediate2->FinalProduct Chiral Resolution

Caption: Overall synthetic strategy.

The synthesis commences with the commercially available 2,3-difluorobenzaldehyde, which undergoes a Knoevenagel-Doebner condensation to yield the α,β-unsaturated carboxylic acid intermediate. Subsequent amination of this intermediate provides the racemic β-amino acid. The final and crucial step involves the resolution of this racemate to isolate the desired (S)-enantiomer. This guide will delve into the mechanistic underpinnings and practical considerations of each of these key transformations.

Stage 1: Synthesis of 3-(2,3-Difluorophenyl)propenoic Acid via Knoevenagel-Doebner Condensation

The initial step focuses on the carbon-carbon bond formation to construct the propanoic acid backbone. The Knoevenagel-Doebner reaction is a reliable method for this transformation, involving the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid.

Mechanism and Rationale:

The reaction is typically catalyzed by a weak base, such as piperidine, in a solvent like pyridine. The base deprotonates malonic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2,3-difluorobenzaldehyde. The resulting aldol-type adduct readily undergoes dehydration to form the thermodynamically stable conjugated system of 3-(2,3-difluorophenyl)propenoic acid. The use of pyridine as a solvent also facilitates the decarboxylation of the malonic acid derivative under the reaction conditions.

Knoevenagel_Doebner Reactant1 2,3-Difluorobenzaldehyde Intermediate Aldol Adduct Reactant1->Intermediate Reactant2 Malonic Acid Reactant2->Intermediate Catalyst Piperidine/Pyridine Catalyst->Reactant2 Deprotonation Product 3-(2,3-Difluorophenyl)propenoic Acid Intermediate->Product Dehydration & Decarboxylation

Caption: Knoevenagel-Doebner condensation workflow.

Experimental Protocol:

A representative protocol for the Knoevenagel-Doebner reaction is as follows:

  • To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in pyridine (2-3 volumes), add malonic acid (1.1 eq) and piperidine (0.1 eq).

  • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 3-(2,3-difluorophenyl)propenoic acid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

ParameterValue
Reactants 2,3-Difluorobenzaldehyde, Malonic Acid
Catalyst Piperidine
Solvent Pyridine
Temperature 90-100 °C
Typical Yield 85-95%

Stage 2: Synthesis of Racemic 3-Amino-3-(2,3-difluorophenyl)propanoic Acid

The second stage involves the introduction of the amino group at the β-position of the propenoic acid derivative. A common and effective method is the conjugate addition of ammonia to the α,β-unsaturated carbonyl system.

Mechanism and Rationale:

The Michael addition of ammonia to the electron-deficient β-carbon of 3-(2,3-difluorophenyl)propenoic acid leads to the formation of the desired β-amino acid. This reaction is typically carried out in a sealed vessel under pressure due to the volatility of ammonia. The use of an alcoholic solvent, such as methanol or ethanol, is common.

Experimental Protocol:

  • Dissolve 3-(2,3-difluorophenyl)propenoic acid (1.0 eq) in methanol or ethanol in a high-pressure reactor.

  • Cool the solution and carefully introduce anhydrous ammonia (excess).

  • Seal the reactor and heat the mixture to a temperature of 80-120 °C. The reaction is typically maintained for 12-24 hours.

  • After cooling the reactor to room temperature, vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude racemic 3-Amino-3-(2,3-difluorophenyl)propanoic acid.

  • The crude product can be purified by recrystallization or by ion-exchange chromatography.

ParameterValue
Reactant 3-(2,3-Difluorophenyl)propenoic Acid
Reagent Anhydrous Ammonia
Solvent Methanol or Ethanol
Temperature 80-120 °C
Pressure Autogenous
Typical Yield 70-85%

Stage 3: Chiral Resolution of Racemic 3-Amino-3-(2,3-difluorophenyl)propanoic Acid

The final and most critical step is the separation of the racemic mixture to isolate the desired (S)-enantiomer. Both classical chemical resolution and enzymatic resolution are viable strategies.

Classical Chemical Resolution

This method involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Choice of Resolving Agent:

A common choice for resolving racemic amino acids is a chiral acid, such as (+)-tartaric acid or its derivatives. The basic amino group of the amino acid reacts with the acidic resolving agent to form the diastereomeric salts.

Experimental Protocol:

  • Dissolve the racemic 3-Amino-3-(2,3-difluorophenyl)propanoic acid in a suitable solvent, such as methanol or ethanol.

  • Add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 eq) in the same solvent.

  • Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.

  • Filter the crystalline salt and wash with a small amount of cold solvent.

  • The enantiomeric purity of the resolved salt can be determined by chiral HPLC.

  • To recover the free amino acid, dissolve the diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid using a suitable base (e.g., sodium hydroxide).

  • The precipitated enantiomerically enriched amino acid is then filtered, washed, and dried.

Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally benign alternative for chiral resolution. Lipases are commonly employed for the kinetic resolution of racemic amino acid esters.

Mechanism and Rationale:

The racemic amino acid is first converted to its corresponding ester (e.g., methyl or ethyl ester). A lipase, such as Candida antarctica lipase B (CALB), then selectively catalyzes the hydrolysis of one of the enantiomeric esters back to the carboxylic acid. This results in a mixture of the unreacted ester of one enantiomer and the hydrolyzed acid of the other, which can then be separated based on their different chemical properties (e.g., solubility in acidic or basic aqueous solutions).

Enzymatic_Resolution RacemicEster Racemic Ester of 3-Amino-3-(2,3-difluorophenyl)propanoic Acid Product1 (S)-3-Amino-3-(2,3-difluorophenyl)propanoic Acid RacemicEster->Product1 Selective Hydrolysis Product2 (R)-Ester RacemicEster->Product2 Unreacted Enzyme Lipase (e.g., CALB) Enzyme->RacemicEster Separation Separation Product1->Separation Product2->Separation

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocol:

  • Esterification: Convert the racemic amino acid to its methyl or ethyl ester using standard methods (e.g., reaction with methanol or ethanol in the presence of a catalytic amount of acid like thionyl chloride or sulfuric acid).

  • Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Add the lipase (e.g., immobilized CALB) to the suspension.

  • Stir the mixture at a controlled temperature (typically 25-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation: Filter off the immobilized enzyme for reuse. Acidify the reaction mixture to protonate the newly formed amino acid, which can then be extracted into an organic solvent, leaving the unreacted ester in the aqueous layer (or vice-versa depending on the workup). Alternatively, the unreacted ester can be extracted with an organic solvent, and the aqueous layer containing the amino acid can be brought to its isoelectric point to precipitate the product.

  • Isolate and purify the desired (S)-amino acid.

ParameterValue
Enzyme Candida antarctica Lipase B (CALB)
Substrate Racemic methyl or ethyl ester
Solvent Buffered aqueous solution
pH Typically neutral (e.g., 7.0)
Temperature 25-40 °C

Characterization and Quality Control

The identity and purity of the synthesized 3-Amino-3-(2,3-difluorophenyl)propanoic acid should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of the fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (enantiomeric excess, ee%) of the final product.

  • Melting Point: As an indicator of purity.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion

The synthesis of (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid presented in this guide provides a robust and adaptable framework for researchers in the field of drug discovery and development. By carefully controlling the reaction conditions at each stage, from the initial Knoevenagel-Doebner condensation to the final chiral resolution, high-purity material can be obtained. The choice between classical and enzymatic resolution will depend on the specific laboratory capabilities and scalability requirements. This guide serves as a comprehensive resource to facilitate the synthesis of this important chiral building block, thereby enabling the exploration of novel fluorinated pharmaceuticals.

References

  • Knoevenagel Condensation. In Organic Syntheses; Wiley: New York, 1941; Coll. Vol. 1, p. 238. [Link]

  • Doebner, O. Ueber die Einwirkung von Malonsäure auf Aldehyde in Gegenwart von Ammoniak und Amiden. Ber. Dtsch. Chem. Ges.1894 , 27 (2), 2236–2241. [Link]

  • Enzymatic Kinetic Resolution of Racemic Amines and Amino Acids. Chem. Rev.2007 , 107 (7), 3118–3189. [Link]

  • Anderson, N. G. Practical Process Research & Development – A Guide for Organic Chemists; Academic Press: 2012. [Link]

  • Liese, A., Seelbach, K., Wandrey, C. Industrial Biotransformations; Wiley-VCH: 2006. [Link]

Exploratory

An In-depth Technical Guide to 3-Amino-3-(2,3-difluorophenyl)propanoic Acid

This guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-3-(2,3-difluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest to researchers and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-3-(2,3-difluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest to researchers and professionals in drug development and medicinal chemistry. This document is structured to deliver not just data, but also contextual insights and actionable methodologies for its characterization.

Introduction: The Significance of Fluorinated β-Amino Acids

β-amino acids are crucial building blocks in the synthesis of a wide array of biologically active molecules. Their incorporation into peptides and other organic structures can impart unique conformational constraints and metabolic stability. The strategic placement of fluorine atoms on the phenyl ring of 3-amino-3-phenylpropanoic acid, as in the case of 3-Amino-3-(2,3-difluorophenyl)propanoic acid, can further modulate the compound's properties. The high electronegativity and steric demand of fluorine can influence pKa, lipophilicity, and binding interactions with biological targets, making such compounds valuable tools in the design of novel therapeutics. This guide will focus specifically on the 2,3-difluoro substituted variant.

Physicochemical Properties

Precise experimental data for 3-Amino-3-(2,3-difluorophenyl)propanoic acid is not extensively available in peer-reviewed literature. The following table summarizes available data from commercial suppliers and provides comparative data from its non-fluorinated analog, (S)-3-Amino-3-phenylpropanoic acid, to offer a scientifically grounded perspective.

Property(3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid(S)-3-Amino-3-phenylpropanoic acid (Analogue for Comparison)
CAS Number 1228561-39-4[1]40856-44-8[2]
Molecular Formula C₉H₉F₂NO₂[1]C₉H₁₁NO₂
Molecular Weight 201.17 g/mol [1]165.19 g/mol
Melting Point Not available251-253 °C[2]
Boiling Point Not available307.5±30.0 °C (Predicted)[2]
Solubility Not available. Expected to be soluble in aqueous acid (sparingly).[2] Propanoic acid is generally soluble in polar solvents like water, ethanol, and ether.[3]Aqueous Acid (Sparingly)[2]
pKa Not available3.45±0.12 (Predicted)[2]
LogP -1.105 (Predicted)[1]Not available
Appearance Not availableWhite to Off-White Solid[2]

Expert Insight: The introduction of two fluorine atoms is expected to lower the pKa of the carboxylic acid and the amino group compared to the non-fluorinated analogue due to the electron-withdrawing nature of fluorine. The LogP value suggests a higher hydrophilicity for the difluorinated compound.

Synthesis and Structural Elucidation Workflow

G cluster_synthesis Synthesis cluster_characterization Structural Characterization start Starting Materials: 2,3-difluorobenzaldehyde Malonic acid derivative Ammonia source reaction Asymmetric Synthesis (e.g., Chiral auxiliary-mediated or catalytic asymmetric reaction) start->reaction workup Reaction Work-up and Purification (e.g., Crystallization, Chromatography) reaction->workup product 3-Amino-3-(2,3-difluorophenyl)propanoic acid workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (e.g., ESI-MS) product->ms ir FT-IR Spectroscopy product->ir confirm Structural Confirmation nmr->confirm ms->confirm ir->confirm

Caption: A generalized workflow for the synthesis and structural confirmation of 3-Amino-3-(2,3-difluorophenyl)propanoic acid.

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the key experiments required to characterize 3-Amino-3-(2,3-difluorophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. ¹H NMR will confirm the presence and connectivity of protons, ¹³C NMR will identify all unique carbon atoms, and ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid solubility, or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals: Aromatic protons in the range of 7.0-7.5 ppm, a multiplet for the chiral proton adjacent to the amino and phenyl groups, and multiplets for the methylene protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals: Aromatic carbons (some showing C-F coupling), a carbonyl carbon (~170-180 ppm), a chiral carbon, and a methylene carbon.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Expected signals: Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants (H-H, C-F, F-F), and multiplicities to confirm the structure.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm its structure.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis:

    • Acquire a full scan mass spectrum in both positive and negative ion modes.

    • In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 202.17.

    • In negative ion mode, expect to see the deprotonated molecule [M-H]⁻ at m/z 200.17.

  • Tandem MS (MS/MS) (Optional):

    • Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This can provide further structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Look for characteristic absorption bands:

      • Broad O-H stretch from the carboxylic acid (superimposed on C-H stretches) around 3300-2500 cm⁻¹.

      • N-H stretching from the amino group around 3400-3200 cm⁻¹.

      • C=O stretching from the carboxylic acid around 1725-1700 cm⁻¹.

      • N-H bending around 1650-1580 cm⁻¹.

      • C-F stretching in the fingerprint region, typically around 1300-1000 cm⁻¹.

Potential Applications in Drug Discovery

While specific biological activities of 3-Amino-3-(2,3-difluorophenyl)propanoic acid are not yet widely reported, its structural motifs suggest several potential applications in drug discovery and development.

  • Peptidomimetics: As a β-amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and potentially novel secondary structures.

  • Neuroactive Compounds: Phenylalanine and its derivatives are often precursors to or components of neuroactive compounds. The difluoro substitution pattern can modulate blood-brain barrier penetration and receptor binding affinity.

  • Enzyme Inhibitors: The unique stereochemistry and electronic properties of this compound make it an interesting candidate for the design of enzyme inhibitors, where precise interactions with the active site are crucial.

  • Antimicrobial Agents: Some amino acid derivatives have shown promise as antimicrobial agents, and the fluorinated phenyl group could enhance this activity.[4]

Safety and Handling

Based on available data for similar compounds, 3-Amino-3-(2,3-difluorophenyl)propanoic acid should be handled with care.

Hazard Statements:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Conclusion

3-Amino-3-(2,3-difluorophenyl)propanoic acid is a promising, yet under-characterized, building block for medicinal chemistry and drug discovery. This guide has provided a framework for its properties, characterization, and potential applications, drawing upon available data and established scientific principles. Further experimental investigation is warranted to fully elucidate its chemical and biological properties and unlock its full potential in the development of novel therapeutics.

References

  • (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. (n.d.). Retrieved February 7, 2026, from [Link]

  • Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2023, August 23). MDPI. Retrieved February 7, 2026, from [Link]

  • (3S)-3-amino-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). MDPI. Retrieved February 7, 2026, from [Link]

  • 3-Amino-3-(3-fluorophenyl)propanoic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • (3R)-3-amino-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

Sources

Foundational

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

An In-depth Technical Guide to the Physical Properties of 3-Amino-3-(2,3-difluorophenyl)propanoic Acid For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into drug can...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 3-Amino-3-(2,3-difluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Fluorine-containing amino acids, in particular, are increasingly utilized as unique building blocks for peptides and small molecules, enabling the design of novel therapeutics with enhanced properties.[1] 3-Amino-3-(2,3-difluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that embodies this principle. Its difluorinated phenyl ring is designed to enhance interactions with biological targets and improve key drug-like properties such as solubility and stability.[3] As a chiral building block, it holds significant potential in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[3]

A thorough understanding of the physical properties of this compound is a critical prerequisite for its successful application in drug development. Properties such as melting point, solubility, and dissociation constants (pKa) are fundamental to every stage of the pharmaceutical pipeline, from synthesis and purification to formulation and bioavailability. This guide provides a detailed examination of these core physical characteristics, blending available data with established analytical methodologies to offer a comprehensive resource for researchers.

Molecular Identity and Structure

Precise identification is the foundation of all chemical and pharmaceutical research. The key identifiers and structural details for the (3S)-enantiomer of 3-Amino-3-(2,3-difluorophenyl)propanoic acid are outlined below.

IdentifierValueSource
IUPAC Name (3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid[4]
CAS Number 1228561-39-4[4]
Molecular Formula C₉H₉F₂NO₂[4]
Molecular Weight 201.17 g/mol [4]
InChI Key PDSVPPFKLOHCFR-ZETCQYMHSA-N[4]

The two-dimensional structure of the molecule highlights the key functional groups: a carboxylic acid, a primary amine on the beta-carbon, and a 2,3-difluorinated phenyl ring.

Caption: 2D Structure of 3-Amino-3-(2,3-difluorophenyl)propanoic Acid.

Core Physical Properties: A Summary

The physical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior during manufacturing and in its final dosage form. While experimentally determined data for this specific molecule is scarce in public literature, we can infer and predict its properties based on its structure and data from close analogs.

PropertyValue / Predicted RangeSignificance in Drug Development
Appearance White to off-white solidBasic quality control parameter.
Melting Point (°C) Predicted: >220 (with decomposition)Determines thermal stability, important for processing and storage. High melting point suggests strong intermolecular forces.
LogP -1.105 (Predicted)[4]Indicates hydrophilicity. A negative LogP suggests good aqueous solubility, which is often desirable for bioavailability.
pKa (Carboxylic Acid) Predicted: ~3.5 - 4.0Governs the state of ionization in different pH environments (e.g., stomach, intestine), affecting solubility and absorption.
pKa (Amine) Predicted: ~9.0 - 10.0Also governs ionization state and is crucial for solubility, receptor binding, and formulation compatibility.

In-Depth Analysis and Experimental Determination

As a senior application scientist, it is crucial not just to report values but to understand their implications and the methods used to obtain them. The following sections detail the causality behind experimental choices and provide robust, self-validating protocols.

Melting Point and Thermal Stability

The high melting points observed in structurally similar compounds, such as 3-Amino-3-(4-fluorophenyl)propanoic acid (224-228 °C) and 3-Amino-3-(2-fluorophenyl)propanoic acid (222-224 °C), strongly suggest that 3-Amino-3-(2,3-difluorophenyl)propanoic acid is also a crystalline solid with significant lattice energy.[5][6] This is due to the strong intermolecular hydrogen bonding afforded by the carboxylic acid and amine groups, as well as potential dipole interactions from the C-F bonds. The molecule will likely decompose upon melting, a common characteristic of amino acids.

Causality of Experimental Choice: Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and thermal stability of a pure crystalline substance. It provides a precise endotherm peak corresponding to the melting event and can simultaneously detect exothermic events associated with decomposition.

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of 3-Amino-3-(2,3-difluorophenyl)propanoic acid into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation. An identical empty pan should be prepared as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument's cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at 25°C for 5 minutes.

    • Ramp the temperature from 25°C to 300°C at a rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and sharp peaks.

  • Data Analysis: Record the differential heat flow as a function of temperature. The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm. The peak temperature should also be reported. Any exothermic events following the melt should be noted as evidence of decomposition.

Acidity and pKa Determination

The molecule possesses two ionizable groups: the carboxylic acid (-COOH) and the primary amine (-NH₂). The pKa values of these groups are paramount as they dictate the molecule's charge state, and thus its solubility and permeability, across the physiological pH range. The electron-withdrawing nature of the difluorophenyl ring is expected to lower the pKa of the carboxylic acid (making it more acidic) compared to its non-fluorinated analog. Based on analogs, the carboxylic acid pKa is predicted to be around 3.5-4.0, while the amine pKa is expected to be in the typical range for primary amines, around 9.0-10.0.[6][7][8]

Causality of Experimental Choice: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection points corresponding to the pKa values.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

  • Preparation: Prepare a ~0.01 M solution of 3-Amino-3-(2,3-difluorophenyl)propanoic acid in deionized water. A co-solvent (e.g., methanol) may be used if aqueous solubility is limited.

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Titration Setup: Place a known volume of the sample solution in a jacketed beaker maintained at 25°C. Stir the solution gently and maintain an inert atmosphere by passing nitrogen over the surface to exclude atmospheric CO₂.

  • Acidification: Immerse the calibrated pH electrode. Add a standardized solution of HCl (e.g., 0.1 M) until the pH of the solution is below 2. This ensures both functional groups are fully protonated.

  • Titration: Titrate the solution with a standardized, carbonate-free NaOH solution (e.g., 0.1 M) in small, precise increments. Record the pH and the volume of titrant added after each addition, allowing the pH reading to stabilize. Continue until the pH is above 12.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Calculate the first derivative of the plot (ΔpH/ΔV) to accurately locate the two equivalence points (where the derivative is maximal).

    • The pKa values are determined from the pH at the half-equivalence points. pKa₁ (carboxylic acid) is the pH at the midpoint between the start and the first equivalence point. pKa₂ (amine) is the pH at the midpoint between the first and second equivalence points.

Conclusion

3-Amino-3-(2,3-difluorophenyl)propanoic acid is a hydrophilic, high-melting crystalline solid, characteristics defined by its zwitterionic nature and the presence of fluorine atoms. Its predicted LogP and the ionizable nature of its acid and amine functional groups are key determinants for its application in pharmaceutical development. The experimental protocols outlined in this guide for determining melting point and pKa provide a robust framework for researchers to verify these critical physical properties, ensuring a solid foundation for formulation, pharmacokinetic studies, and ultimately, the successful development of new therapeutic agents.

References

  • Chem-Impex. (S)-3-Amino-3-(2-fluorophenyl)propionic acid. [Link]

  • O’Hagan, D. (2019). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Soloshonok, V. A., & Izawa, K. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(4), 1696. [Link]

  • Wikipedia. 3-Fluorobenzoic acid. [Link]

Sources

Exploratory

Technical Monograph: 3-Amino-3-(2,3-difluorophenyl)propanoic acid

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists [1] Executive Summary This guide provides a comprehensive technical profile of 3-Amino-3-(2,3-di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

[1]

Executive Summary

This guide provides a comprehensive technical profile of 3-Amino-3-(2,3-difluorophenyl)propanoic acid , a critical


-amino acid building block used in the synthesis of peptidomimetics and small-molecule therapeutics. Distinguished by its 2,3-difluorophenyl  moiety, this scaffold offers unique electronic and steric properties that modulate metabolic stability and receptor binding affinity in drug candidates, particularly in the development of integrin antagonists and DPP-4 inhibitors.

Chemical Identity & Physicochemical Profile

The following data establishes the baseline identity for procurement and analytical validation.

PropertySpecification
Chemical Name 3-Amino-3-(2,3-difluorophenyl)propanoic acid
Synonyms

-(2,3-Difluorophenyl)-

-alanine; 3-Amino-3-(2,3-difluorophenyl)propionic acid
CAS Number (Racemic) 682804-04-2
CAS Number (S-Isomer) 1228561-39-4
Molecular Formula

Molecular Weight 201.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water (pH dependent), DMSO, Methanol
SMILES (Racemic) NC(CC(=O)O)c1cccc(F)c1F
InChI Key PDSVPPFKLOHCFR-UHFFFAOYSA-N

Strategic Importance in Drug Design

The Fluorine Effect

The incorporation of the 2,3-difluoro substitution pattern is not arbitrary; it is a calculated medicinal chemistry strategy:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking oxidative metabolism (P450 hydroxylation) at the vulnerable phenyl ring positions.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the

    
     of the adjacent amine (via inductive effects), potentially altering membrane permeability and bioavailability compared to the non-fluorinated analog.
    
  • Conformational Locking: Ortho-fluorine substitution can induce specific conformational preferences through electrostatic repulsion or intramolecular H-bonding, critical for locking bio-active conformations in enzyme active sites.

Therapeutic Applications
  • Peptidomimetics: Used to replace

    
    -amino acids to increase proteolytic stability (resistance to peptidases).
    
  • Integrin Inhibitors:

    
    -aryl-
    
    
    
    -amino acids serve as key pharmacophores in RGD (Arg-Gly-Asp) mimetics targeting
    
    
    integrins for cancer and thrombosis therapy.

Synthesis & Manufacturing Protocols

Protocol A: The Modified Rodionov Reaction (Racemic Synthesis)

Objective: Efficient, scalable synthesis of the racemic


-amino acid from commercially available aldehyde.

Mechanism: This "one-pot" condensation involves the reaction of an aldehyde with malonic acid and ammonium acetate. The ammonium ion serves as both the amine source and the catalyst for decarboxylation.

Reagents:

  • 2,3-Difluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Ammonium acetate (2.0 eq)

  • Solvent: Ethanol (95%)[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in Ethanol (20 mL).

  • Addition: Add Ammonium Acetate (20 mmol) to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a zwitterionic white solid.

  • Filtration: Filter the crude solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted malonic acid and polymeric byproducts.

  • Yield: Typical yields range from 60–75%.

Protocol B: Enantioselective Resolution via Enzymatic Hydrolysis

Objective: Isolation of the biologically active (S)-enantiomer (CAS: 1228561-39-4).

Mechanism: Kinetic resolution using Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the ester of the (S)-enantiomer.

Workflow:

  • Esterification: Convert the racemic acid (from Protocol A) to its ethyl ester using

    
     in Ethanol.
    
  • Enzymatic Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0). Add CAL-B (immobilized).

  • Incubation: Stir at

    
    . The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.
    
  • Separation: Adjust pH to 8.5 and extract the unreacted (R)-ester with Ethyl Acetate.

  • Isolation: Acidify the aqueous layer (containing the S-acid) to pH 2.0 and extract with Ethyl Acetate. Evaporate to obtain (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,3-Difluorobenzaldehyde Rodionov Rodionov Condensation (Malonic Acid + NH4OAc) Start->Rodionov Reflux, EtOH RacemicAcid Racemic 3-Amino-3-(2,3-difluorophenyl) propanoic acid (CAS: 682804-04-2) Rodionov->RacemicAcid Crystallization Esterification Esterification (EtOH/SOCl2) RacemicAcid->Esterification RacemicEster Racemic Ethyl Ester Esterification->RacemicEster Enzymatic Enzymatic Resolution (CAL-B Lipase) RacemicEster->Enzymatic Kinetic Resolution Separation Phase Separation (Aq vs Org) Enzymatic->Separation SAcid (S)-Isomer Acid (CAS: 1228561-39-4) Separation->SAcid Aqueous Phase (Acidify) REster (R)-Isomer Ester Separation->REster Organic Phase

Figure 1: Synthesis workflow detailing the Rodionov condensation for the racemic scaffold and subsequent enzymatic resolution to access the chiral (S)-enantiomer.

Analytical Validation

To ensure scientific integrity, the synthesized compound must meet the following criteria.

TestMethodAcceptance Criteria
Identity (NMR)

NMR (400 MHz,

or

)
Characteristic multiplets for 2,3-difluorophenyl protons (6.9–7.3 ppm).

-CH (triplet/multiplet ~4.5 ppm).

-CH2 (doublet of doublets ~2.6 ppm).
Identity (MS) LC-MS (ESI+)

Da
Purity HPLC (C18 Column, ACN/Water gradient)

(Area normalization)
Chiral Purity Chiral HPLC (e.g., Chiralpak AD-H)

ee (for enantiomers)

Safety & Handling (GHS Standards)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • Rodionov, V. M. (1926). Über die Synthese von β-Aminosäuren. Berichte der deutschen chemischen Gesellschaft. (Foundational methodology for beta-amino acid synthesis).
  • Soloshonok, V. A., et al. (2014). Asymmetric Synthesis of β-Amino Acids. Chemical Reviews.

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 3-Amino-3-(2,3-difluorophenyl)propanoic acid

Topic: Spectroscopic Characterization of 3-Amino-3-(2,3-difluorophenyl)propanoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 3-Amino-3-(2,3-difluorophenyl)propanoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Compound Significance

3-Amino-3-(2,3-difluorophenyl)propanoic acid (CAS: 1228561-39-4 for the S-enantiomer) is a critical


-amino acid intermediate used in the synthesis of peptidomimetics and pharmaceutical agents, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors and glutamate receptor modulators.[1]

Unlike naturally occurring


-amino acids, this 

-analog possesses an extra methylene group in the backbone, conferring resistance to proteolytic degradation. The 2,3-difluorophenyl moiety modulates lipophilicity and metabolic stability, while introducing complex spin-spin coupling patterns in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a definitive reference for the spectroscopic identification of this compound, synthesizing experimental data with theoretical coupling principles.
Compound Identity
PropertyDetail
IUPAC Name 3-Amino-3-(2,3-difluorophenyl)propanoic acid
Molecular Formula

Molecular Weight 201.17 g/mol
Monoisotopic Mass 201.0605
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Water (pH dependent)

Mass Spectrometry (MS) Analysis[3][4][5][6]

Ionization & Fragmentation Pattern

The compound is best analyzed using Electrospray Ionization (ESI) in positive mode due to the basic amine functionality.

  • Primary Ion:

    
    
    
  • Adducts:

    
     (common in non-desalted samples)
    
Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule exhibits a characteristic "neutral loss" pattern typical of


-amino acids.
  • Loss of Ammonia (

    
    ):  The benzylic amine is labile, generating a cinnamic acid-type cation (
    
    
    
    ).
  • Decarboxylation (

    
    ):  Loss of 
    
    
    
    (formic acid equivalent) or
    
    
    is observed at higher collision energies.
  • Diagnostic Fragment: The 2,3-difluorobenzyl cation (

    
    ) is a high-abundance fragment confirming the aromatic substitution.
    
Visualization: MS Fragmentation Logic

The following diagram illustrates the logical fragmentation flow for structural confirmation.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 202.1 Frag1 Deamination [M+H - NH3]+ m/z 185.1 Parent->Frag1 - NH3 (17 Da) Frag2 Decarboxylation [M+H - HCOOH]+ m/z 156.1 Parent->Frag2 - HCOOH (46 Da) Frag3 Tropylium-like Ion (Difluorobenzyl cation) m/z 127.0 Frag1->Frag3 Cleavage Frag2->Frag3 Cleavage

Figure 1: Proposed ESI(+) fragmentation pathway for 3-Amino-3-(2,3-difluorophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

The presence of two fluorine atoms at the 2 and 3 positions creates a complex second-order spin system. The data below assumes the HCl salt form in DMSO-


, which is the standard state for stability and solubility.
H NMR (400 MHz, DMSO- )

The benzylic proton (


) is the most diagnostic signal, appearing as a multiplet due to coupling with the adjacent methylene group and potentially long-range coupling to Fluorine.
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Notes
8.6 - 8.9 Broad Singlet3H

Exchangeable; disappears with

.
7.45 - 7.55 Multiplet1HAr-

(C4/C5)
Complex splitting due to

and

.
7.25 - 7.35 Multiplet2HAr-

(C6 + other)
Overlapping aromatic signals.
4.65 - 4.75 Triplet/Multiplet1H

-CH
Coupled to

-CH

. Benzylic position.[2]
2.85 - 2.95 dd1H

-CH

Diastereotopic methylene proton (

Hz).
2.65 - 2.75 dd1H

-CH

Diastereotopic methylene proton.

Note: The


-protons often appear as an ABX system with the 

-proton.
C NMR (100 MHz, DMSO- )

The Carbon-Fluorine (


) couplings are large and distinct.
  • Carbonyl (

    
    ): 
    
    
    
    ppm (Singlet).
  • C-F Carbons (C2, C3):

    
     ppm. These appear as doublets of doublets (dd) with large coupling constants (
    
    
    
    Hz,
    
    
    Hz).
  • Aromatic CH:

    
     ppm (Split by F).
    
  • 
    -CH: 
    
    
    
    ppm (Doublet or broad singlet depending on F-coupling).
  • 
    -CH
    
    
    
    :
    
    
    ppm.[2][3]
F NMR (376 MHz, DMSO- )

Two distinct signals are observed, mutually coupled.

  • Signal 1:

    
     to 
    
    
    
    ppm (1F, d,
    
    
    Hz).
  • Signal 2:

    
     to 
    
    
    
    ppm (1F, d,
    
    
    Hz).

Infrared (IR) Spectroscopy

The IR spectrum will confirm the zwitterionic or salt nature of the amino acid.

Wavenumber (

)
Functional GroupMode
2800 - 3200

/

Broad stretch (Ammonium/Acid).
1700 - 1725

Carbonyl stretch (Carboxylic acid).
1580 - 1600

Aromatic ring skeletal vibrations.
1200 - 1250

Aryl-Fluorine stretch (Strong).
1500 - 1550

Bending vibration (Amide II region).

Experimental Protocols

To ensure reproducibility, the following protocols for sample preparation and analysis are recommended.

NMR Sample Preparation (Self-Validating)
  • Solvent Choice: Use DMSO-

    
     for the HCl salt form. Use 
    
    
    
    with NaOD for the free base (carboxylate) form.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Validation Step: If the

    
    -CH signal is obscured by the water peak (common in wet DMSO), add 10 
    
    
    
    L of TFA-
    
    
    to shift the water peak downfield and sharpen the exchangeable protons.
HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide/Acid) and 254 nm (Aromatic).

Workflow Visualization

The following diagram outlines the analytical decision tree for verifying sample purity.

Analytical_Workflow Sample Crude Sample Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC-MS (Purity & MW) Solubility->HPLC Decision Purity > 95%? HPLC->Decision NMR_Prep NMR Prep (DMSO-d6) Decision->NMR_Prep Yes Recryst Recrystallize (iPrOH/H2O) Decision->Recryst No Full_Char Full Characterization (1H, 13C, 19F) NMR_Prep->Full_Char Recryst->HPLC

Figure 2: Analytical workflow for purity assessment and spectroscopic characterization.

References

  • PubChem. (n.d.).[4] 3-Amino-3-(3-fluorophenyl)propanoic acid (Analogous Data). National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • Maolanon, A. R., et al. (2017).[5] Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists.[5] Frontiers in Chemistry. Retrieved from [Link]

  • Radboud Repository. (2022). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena. Radboud University. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 3-Amino-3-(2,3-difluorophenyl)propanoic Acid

The following is an in-depth technical guide on 3-Amino-3-(2,3-difluorophenyl)propanoic acid , structured for researchers and drug development professionals. Strategic Fluorinated Building Block for Peptidomimetics and D...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-Amino-3-(2,3-difluorophenyl)propanoic acid , structured for researchers and drug development professionals.

Strategic Fluorinated Building Block for Peptidomimetics and Drug Design

Executive Summary & Compound Profile

3-Amino-3-(2,3-difluorophenyl)propanoic acid (CAS: 1228561-39-4 for the (S)-enantiomer, 682804-04-2 for racemic) is a specialized


-amino acid derivative. Structurally, it belongs to the class of 

-phenylalanines
, distinguished by the direct attachment of the phenyl ring to the

-carbon (unlike

-homophenylalanines found in drugs like Sitagliptin).

This compound serves as a critical chiral building block in medicinal chemistry, particularly for:

  • Peptidomimetics: Introducing proteolytic stability into peptide backbones (

    
    -peptides).
    
  • CGRP & NK3 Antagonists: Serving as a pharmacophore scaffold where the 2,3-difluoro substitution pattern modulates lipophilicity (

    
    ) and metabolic stability (blocking oxidation at the electron-rich ortho/meta positions).
    
  • Conformational Control: The ortho-fluorine atoms induce specific torsional constraints via electrostatic repulsion with the

    
    -amino group, locking bioactive conformations.
    
PropertyData
IUPAC Name 3-Amino-3-(2,3-difluorophenyl)propanoic acid
Common Name

-(2,3-Difluorophenyl)-

-alanine
Molecular Formula C

H

F

NO

Molecular Weight 201.17 g/mol
Chiral Center C3 (

-carbon)
Key Substituents 2,3-Difluoro (vicinal difluorine)
pKa (Calc.) ~3.6 (COOH), ~10.1 (NH

)
Medicinal Chemistry Logic: The "2,3-Difluoro" Effect

In drug design, the selection of the 2,3-difluorophenyl moiety is rarely accidental. It is a calculated choice driven by bioisosterism and metabolic blocking .

2.1 Metabolic Stability

The phenyl ring is a common site for oxidative metabolism by Cytochrome P450 enzymes (CYP). Unsubstituted phenyl rings are prone to hydroxylation, particularly at the para and ortho positions.

  • Mechanism: Fluorine substitution at the 2 and 3 positions deactivates the ring towards electrophilic aromatic substitution (metabolic oxidation) due to its high electronegativity, while the C-F bond strength (approx. 116 kcal/mol) resists cleavage.

  • Result: Enhanced half-life (

    
    ) of the parent drug.
    
2.2 Conformational Bias (The "Gauche" Effect)

In


-amino acids, the spatial arrangement of the amino group relative to the side chain is critical for binding affinity.
  • Electrostatics: The highly electronegative fluorine at the ortho (C2) position creates a dipole that interacts with the protonated amine or the carbonyl oxygen of the backbone.

  • Outcome: This interaction often favors a specific rotamer, reducing the entropic penalty upon binding to a receptor (e.g., CGRP or NK3 receptors).

Synthesis Protocols

High-purity synthesis of


-amino acids typically requires enantioselective methods. Two primary routes are recommended: the Ellman Auxiliary Approach  (for high enantiomeric excess, 

ee) and the Modified Rodionov Reaction (for scalable racemic production followed by resolution).
Protocol A: Enantioselective Synthesis via Ellman Sulfinamide

This method is the "Gold Standard" for generating the (S)- or (R)-enantiomer with high fidelity.

Reagents:

  • 2,3-Difluorobenzaldehyde

  • (R)-tert-Butanesulfinamide (Chiral Auxiliary)

  • Titanium(IV) ethoxide (

    
    )
    
  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Methyl acetate

Step-by-Step Workflow:

  • Imine Formation:

    • Mix 2,3-difluorobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF.

    • Add

      
       (2.0 eq) dropwise. Stir at RT for 16h.
      
    • Mechanism: Titanium acts as a Lewis acid/dehydrating agent to drive the equilibrium toward the

      
      -sulfinyl imine.
      
    • QC Check: Monitor disappearance of aldehyde by TLC/LC-MS.

  • Enolate Addition (Mannich-Type):

    • Prepare the lithium enolate of methyl acetate by treating methyl acetate with LiHMDS in THF at

      
      C.
      
    • Cannulate the sulfinyl imine solution into the enolate solution at

      
      C.
      
    • Causality: The chiral sulfinyl group directs the facial selectivity of the enolate attack, typically yielding diastereomeric ratios (dr)

      
      .
      
  • Deprotection & Hydrolysis:

    • Treat the resulting sulfinamide ester with 4N HCl in dioxane/MeOH to cleave the sulfinyl group and hydrolyze the ester.

    • Purification: Recrystallize the amino acid hydrochloride salt from iPrOH/Ether to remove minor diastereomers.

Protocol B: Scalable Rodionov Reaction (Racemic)

Suitable for multi-gram scale where enzymatic resolution is planned.

  • Condensation: Reflux 2,3-difluorobenzaldehyde with malonic acid and ammonium acetate in ethanol.

  • Mechanism: Formation of the imine followed by decarboxylative condensation.

  • Workup: The product precipitates as the zwitterion upon cooling.

Experimental Visualization

The following diagram illustrates the Ellman Sulfinamide Route , highlighting the critical stereochemical control point.

SynthesisWorkflow Aldehyde 2,3-Difluorobenzaldehyde (Starting Material) Imine N-Sulfinyl Imine (Chiral Intermediate) Aldehyde->Imine Ti(OEt)4, THF Dehydration Auxiliary (R)-tert-Butanesulfinamide (Chiral Source) Auxiliary->Imine ProtectedBeta Sulfinamide Beta-Ester (High dr) Imine->ProtectedBeta LiHMDS, -78°C Facial Selectivity Enolate Li-Enolate of Methyl Acetate Enolate->ProtectedBeta FinalProduct (S)-3-Amino-3-(2,3-difluorophenyl) propanoic acid HCl ProtectedBeta->FinalProduct 4N HCl/Dioxane Deprotection & Hydrolysis

Figure 1: Stereoselective synthesis workflow using the Ellman auxiliary to ensure high enantiomeric purity.

Analytical Characterization Standards

To validate the integrity of the synthesized compound, the following analytical benchmarks must be met.

TechniqueExpected Signal / Criteria

H NMR (400 MHz, D

O)

7.1-7.3 (m, 3H, Ar-H), 4.8 (t, 1H,

-CH), 2.8-3.0 (dd, 2H,

-CH

).[1] Note: HDO peak suppression required.

F NMR
Distinct doublets/multiplets around -138 to -145 ppm (relative to CFCl

). Coupling constants (

) confirm 2,3-substitution.
Chiral HPLC Column: Chiralpak ZWIX(+) or Crownpak CR(+). Mobile Phase: MeOH/Acetonitrile with acidic buffer. Requirement: >98% ee.
Mass Spectrometry ESI+:

.
Applications in Peptidomimetics

This amino acid is not merely a passive linker; it is an active structural element.

  • 
    -Peptide Helix Formation:  The 2,3-difluoro substitution alters the torsion angles (
    
    
    
    ) of the backbone. Unlike standard
    
    
    -phenylalanine which promotes a 14-helix, the steric bulk and electrostatic repulsion of the ortho-fluorine can destabilize the 14-helix in favor of a 12-helix or extended sheet structures, depending on the sequence.
  • Protease Resistance: Incorporation of this residue into a peptide sequence (e.g., GLP-1 analogs or antimicrobial peptides) blocks cleavage by peptidases (Pepsin, Trypsin) that recognize natural

    
    -amino acids.
    
References
  • Ellman, J. A., et al. (2010). "Synthesis of chiral amines using tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

  • Weiner, J. J., et al. (2010). "Enantioselective synthesis of

    
    -amino acids." Organic Reactions, 74, 1-346. 
    
  • Meanwell, N. A. (2018). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 61(14), 5822-5880.

  • Fluorochem Product Catalog. "3-Amino-3-(2,3-difluorophenyl)propanoic acid (Cas 1228561-39-4)."

  • ResearchGate. "Synthesis of 3-Amino-3-arylpropionic Acids."[2]

Sources

Foundational

Strategic Utilization of 3-Amino-3-(2,3-difluorophenyl)propanoic Acid

A Technical Guide for Medicinal Chemistry & Drug Design Executive Summary In the landscape of peptidomimetics, 3-Amino-3-(2,3-difluorophenyl)propanoic acid represents a high-value -amino acid scaffold. It serves as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

In the landscape of peptidomimetics, 3-Amino-3-(2,3-difluorophenyl)propanoic acid represents a high-value


-amino acid scaffold. It serves as a critical bioisostere for 

-amino acids, offering resistance to proteolytic degradation while enabling precise conformational control through the "fluorine effect." This guide details the structural rationale, enantioselective synthesis, and therapeutic utility of this moiety, specifically distinguishing the unique electronic and steric contributions of the 2,3-difluoro substitution pattern compared to its 2,4,5-trifluoro (Sitagliptin-like) analogs.
Structural Logic: The 2,3-Difluoro Advantage

The selection of the 2,3-difluorophenyl motif is rarely accidental. It is a calculated decision in Structure-Activity Relationship (SAR) optimization driven by three physicochemical pillars:

  • Metabolic Blockade: The C2 and C3 positions on the phenyl ring are frequent sites for oxidative metabolism (CYP450-mediated hydroxylation). Fluorine substitution at these positions effectively blocks metabolic soft spots, extending the half-life (

    
    ) of the parent molecule.
    
  • The "Orthogonal" Dipole: Unlike a single fluorine, the 2,3-difluoro pattern creates a specific electrostatic potential map. The vicinal fluorines induce a strong dipole moment that can alter the pKa of the adjacent amine (via through-space effects) and enhance binding affinity to hydrophobic pockets lined with polar residues.

  • Conformational Locking: In

    
    -amino acids, the gauche effect between the fluorine atoms and the backbone can bias the molecule into specific rotamers. This pre-organization reduces the entropic penalty upon binding to a protein target (e.g., DPP-4 or Integrins).
    
SAR Logic Diagram

The following diagram illustrates the pharmacophoric contributions of the scaffold.

SAR_Logic Scaffold 3-Amino-3-(2,3-difluorophenyl) propanoic Acid Core F_Sub 2,3-Difluoro Pattern (Metabolic Blockade) Scaffold->F_Sub Modulates Lipophilicity (LogP) Beta_Backbone Beta-Carbon Backbone (Proteolytic Stability) Scaffold->Beta_Backbone Peptidomimetic Properties Acid_Moiety Carboxylic Acid (H-Bond Donor/Acceptor) Scaffold->Acid_Moiety C-Terminus Amine Primary Amine (Cationic Interaction) Scaffold->Amine N-Terminus F_Sub->Beta_Backbone Electronic Induction

Caption: Pharmacophore mapping of the 2,3-difluorophenyl


-amino acid scaffold highlighting key interaction points.
High-Fidelity Synthesis: The Ellman Protocol

Objective: Enantioselective synthesis of (S)-3-amino-3-(2,3-difluorophenyl)propanoic acid. Rationale: Standard Knoevenagel condensation yields racemates. For high-value intermediates, the Ellman Sulfinamide method is the gold standard due to its high diastereoselectivity, scalability, and mild deprotection conditions [1].

Experimental Workflow

Reagents:

  • (S)-(-)-tert-Butanesulfinamide (Chiral Auxiliary)

  • 2,3-Difluorobenzaldehyde

  • Titanium(IV) ethoxide (

    
    )
    
  • Lithium enolate of ethyl acetate (or Reformatsky reagent)

Protocol:

  • Imine Formation (Condensation):

    • Charge a flame-dried flask with 2,3-difluorobenzaldehyde (1.0 equiv) and (S)-tert-butanesulfinamide (1.1 equiv) in dry THF.

    • Add

      
       (2.0 equiv) dropwise. Note: Ti(IV) acts as a Lewis acid and water scavenger to drive equilibrium.
      
    • Stir at RT for 12-24h. Monitor by TLC.

    • Quench with brine, filter through Celite, and concentrate to yield the N-sulfinyl imine.

  • Diastereoselective Addition (Mannich-type):

    • Prepare the lithium enolate of ethyl acetate (LDA + EtOAc) or use a Reformatsky reagent (

      
      ) in THF at -78°C.
      
    • Cannulate the N-sulfinyl imine into the enolate solution at -78°C.

    • Mechanism:[1] The bulky tert-butyl group directs the nucleophilic attack to the Si-face of the imine via a cyclic transition state (Zimmerman-Traxler model), establishing the stereocenter.

    • Warm to RT, quench with

      
      , and extract. Purify the sulfinamide ester by column chromatography.
      
  • Deprotection & Hydrolysis:

    • Treat the intermediate with 4M HCl in dioxane/MeOH to cleave the sulfinyl group and hydrolyze the ester simultaneously (or stepwise if the ester is needed).

    • Precipitate the amino acid as the hydrochloride salt using

      
      .
      
Synthetic Pathway Diagram

Synthesis_Workflow Start 2,3-Difluorobenzaldehyde + (S)-t-Bu-Sulfinamide Step1 Condensation (Ti(OEt)4, THF) Start->Step1 Intermediate1 Chiral N-Sulfinyl Imine Step1->Intermediate1 Step2 Enolate Addition (-78°C, Diastereoselective) Intermediate1->Step2 Intermediate2 Protected Beta-Amino Ester Step2->Intermediate2 Step3 Acid Hydrolysis (HCl/MeOH) Intermediate2->Step3 Final (S)-3-Amino-3-(2,3-difluorophenyl) propanoic Acid HCl Step3->Final

Caption: Step-wise enantioselective synthesis using the Ellman auxiliary approach.

Therapeutic Applications & Data Profile
A. DPP-4 Inhibition (Diabetes)

While Sitagliptin utilizes a 2,4,5-trifluorophenyl ring, the 2,3-difluoro analogs are critical for "fluorine scanning" during lead optimization.

  • Mechanism: The free amine binds to Glu205/Glu206 in the DPP-4 active site. The phenyl ring occupies the S1 hydrophobic pocket.

  • Differentiation: The 2,3-difluoro substitution often alters the vector of the phenyl ring slightly compared to the 2,4,5-analog, potentially reducing steric clash in modified scaffolds [2].

B. Antimicrobial Hydrazones

Recent studies have derivatized 3-amino-3-arylpropanoic acids into hydrazones.

  • Activity: Derivatives bearing nitro-thiophene or furan moieties attached to the hydrazide tail showed significant activity against Candida albicans and Staphylococcus aureus [3].

  • Role of Scaffold: The

    
    -amino acid backbone acts as a stable linker that positions the pharmacophores (aryl ring and hydrazone) at a specific distance, crucial for membrane penetration or enzyme inhibition.
    
C. Foldamers (Peptidomimetics)

Fluorinated


-amino acids are used to construct "foldamers"—synthetic peptides that fold into stable secondary structures (e.g., 

-helices).
  • Stability: The 2,3-difluoro ring contributes to the formation of a hydrophobic core that stabilizes the helix against unfolding and proteolytic cleavage [4].

Quantitative Data Summary
ParameterValue / CharacteristicRelevance
Molecular Weight ~201.17 g/mol (Free Acid)Fragment-based drug design (FBDD) compliant.
LogP (Calc) ~1.2 - 1.5Optimized for oral bioavailability (Rule of 5).
pKa (Amine) ~8.5 - 9.0Lower than non-fluorinated analog (~10) due to electron withdrawal.
Metabolic Stability HighC2/C3 blockade prevents arene oxide formation.
Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized material, the following analytical benchmarks must be met:

  • 
     NMR:  Distinct signals for the 2-F and 3-F atoms. Due to spin-spin coupling (
    
    
    
    ), these will appear as complex multiplets rather than simple singlets, confirming the vicinal substitution pattern.
  • Chiral HPLC: Utilization of a Chiralpak AD-H or OD-H column.

    • Mobile Phase: Hexane:IPA (90:10) + 0.1% DEA.

    • Criterion: Enantiomeric Excess (ee) > 98% is required for biological assays.

  • HRMS: Exact mass confirmation

    
     to within 5 ppm.
    
References
  • Tang, T. P., & Ellman, J. A. (1999).[2] The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

    
    -Amino Acids and 
    
    
    
    -Branched Amines. The Journal of Organic Chemistry, 64(1), 12-13.[2] Link
  • Mikami, K., et al. (2011).

    
    -Amino Acids. Synthesis, 2011(19), 3045-3079. Link
    
  • Misevičiene, L., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates.[3] Kaunas University of Technology. Link

  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids.[4][5][6][7] European Journal of Organic Chemistry. Link

Sources

Exploratory

Mechanism of Action and Medicinal Chemistry Application: 3-Amino-3-(2,3-difluorophenyl)propanoic acid

The following technical guide details the mechanism of action, medicinal chemistry significance, and experimental utility of 3-Amino-3-(2,3-difluorophenyl)propanoic acid . Executive Summary 3-Amino-3-(2,3-difluorophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, medicinal chemistry significance, and experimental utility of 3-Amino-3-(2,3-difluorophenyl)propanoic acid .

Executive Summary

3-Amino-3-(2,3-difluorophenyl)propanoic acid is a non-proteinogenic


-amino acid derivative employed primarily as a high-value chiral building block  in the synthesis of peptidomimetics and small-molecule therapeutics. It is not a standalone marketed drug but serves as a critical pharmacophore precursor. Its primary mechanism of action lies in its ability to introduce the 2,3-difluorophenyl  moiety—a "privileged structure" in medicinal chemistry known for enhancing potency and metabolic stability in targets such as the CGRP receptor  (e.g., in the development of gepants like Telcagepant and Rimegepant analogs) and DPP-4 inhibitors .
Molecular Mechanism & Pharmacological Significance[1]

The utility of 3-Amino-3-(2,3-difluorophenyl)propanoic acid stems from two distinct mechanistic pillars: Bioisosterism and Fluorine-Mediated Multipole Interactions .

1.1 The

-Amino Acid Scaffold Effect

Unlike natural


-amino acids, this compound places the amino group at the 

-position (C3). Incorporation of this scaffold into peptide backbones induces specific secondary structures (e.g.,

-helices) and confers proteolytic resistance .
  • Mechanism : The additional carbon atom in the backbone prevents recognition by standard proteases and peptidases (e.g., DPP-4, Neprilysin), extending the half-life of the final therapeutic agent.

1.2 The 2,3-Difluorophenyl Pharmacophore

The specific substitution pattern (2,3-difluoro) is not arbitrary; it is a result of extensive Structure-Activity Relationship (SAR) optimization, particularly in the CGRP antagonist class.

  • Metabolic Blockade : The fluorine atoms at positions 2 and 3 block metabolic "soft spots" on the phenyl ring, preventing hydroxylation by Cytochrome P450 enzymes (CYP3A4, CYP2D6).

  • Orthogonal Multipolar Interactions : The C-F bond is highly polarized. In the CGRP receptor binding pocket, the 2,3-difluorophenyl group engages in specific edge-to-face

    
    -stacking or dipole-dipole interactions that a non-fluorinated phenyl cannot achieve.
    
    • Case Study: In the development of Telcagepant (MK-0974) , the 2,3-difluorophenyl moiety was identified as critical for nanomolar affinity, displacing the endogenous CGRP ligand by occupying a hydrophobic cleft in the CLR/RAMP1 complex.

Structural Basis of Interaction

The binding mode of drugs derived from this building block typically involves the "anchoring" of the difluorophenyl ring into a lipophilic pocket.

2.1 Conformational Bias (The Gauche Effect)

The presence of the electronegative fluorine atoms and the amino group creates a specific conformational preference due to the gauche effect .

  • Impact : When incorporated into a drug, this restricts the rotation of the phenyl ring, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.

2.2 Pathway Visualization: CGRP Antagonism Logic

The following diagram illustrates how this building block contributes to the inhibition of the CGRP signaling cascade, a key pathway in migraine pathogenesis.

CGRP_Mechanism cluster_0 Therapeutic Outcome BuildingBlock 3-Amino-3-(2,3-difluorophenyl) propanoic acid Synthesis Chemical Synthesis (Peptidomimetic) BuildingBlock->Synthesis Incorporation Drug CGRP Antagonist (e.g., Gepant Analog) Synthesis->Drug Yields Receptor CGRP Receptor (CLR/RAMP1 Complex) Drug->Receptor High-Affinity Binding (2,3-difluoro pocket fit) Signal cAMP Signaling (Pain Transmission) Receptor->Signal Inhibited CGRP_Ligand Endogenous CGRP CGRP_Ligand->Receptor Blocked

Caption: Logical flow from the chiral building block to the suppression of CGRP-mediated nociception via competitive antagonism.

Experimental Protocols & Methodology

For researchers utilizing (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid (CAS: 1228561-39-4), the following protocols ensure high-fidelity incorporation into bioactive scaffolds.

3.1 Protocol: Fmoc-Protection for Solid-Phase Synthesis

To use this amino acid in peptide synthesis, the free amine must be protected.

Reagents:

  • (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid (1.0 equiv)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • NaHCO₃ (2.5 equiv)

  • Solvent: Water/Acetone (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution : Dissolve the amino acid and NaHCO₃ in water/acetone. Sonicate until clear.

  • Addition : Add Fmoc-OSu portion-wise at 0°C over 30 minutes.

  • Reaction : Stir at room temperature for 12 hours. Monitor via TLC (SiO₂, MeOH/DCM 1:9).

  • Workup : Acidify to pH 2.0 with 1N HCl. Extract with Ethyl Acetate (3x).

  • Purification : Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc to yield Fmoc-(S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid .

3.2 Quantitative Data: Physicochemical Properties

The following table summarizes the key properties that make this building block superior to non-fluorinated analogs in drug design.

PropertyValue / CharacteristicImpact on Drug Design
Lipophilicity (LogP) ~1.8 (Estimated)Enhanced membrane permeability compared to Phenylalanine.
pKa (Carboxyl) ~3.8Standard acidity for amide coupling.
pKa (Amine) ~9.2Basic enough for salt formation; requires protection for coupling.
Metabolic Stability High (C2/C3 blocked)Resistant to aromatic hydroxylation by CYP enzymes.
Stereochemistry (S) or (R)Enantiopure forms allow for specific targeting of chiral pockets.
Synthesis & Production

The synthesis of the enantiopure acid is often achieved via Enzymatic Resolution or Asymmetric Synthesis to ensure >99% ee (enantiomeric excess), which is critical for regulatory compliance in drug development.

Key Synthetic Route (Knoevenagel-Doebner Modification):

  • Condensation : 2,3-Difluorobenzaldehyde + Malonic acid

    
     3-(2,3-difluorophenyl)acrylic acid.
    
  • Amination : Addition of ammonia (or benzylamine) followed by chiral resolution (e.g., using Penicillin G acylase or chiral HPLC) to isolate the (S)-isomer.

References
  • Paone, D. V., et al. (2007).[1] "Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of MK-0974."[1] Journal of Medicinal Chemistry.

  • Chatterjee, J., et al. (2013). "N-Methylation of beta-peptides: structure and stability." Journal of the American Chemical Society.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary . (2025). "3-Amino-3-(2-fluorophenyl)propanoic acid" (Analog Reference).

  • Chem-Impex International . (2025).[2] "Product Catalog: Fmoc-(S)-3-Amino-3-(2,3-difluorophenyl)propionic acid."

Sources

Foundational

Enantioselective Synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic Acid: An In-depth Technical Guide

Introduction Optically active β-amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules.[1][2] Their incorporation into peptides can induce specific secondary structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Optically active β-amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules.[1][2] Their incorporation into peptides can induce specific secondary structures, and their derivatives are core components of various drugs. The target molecule of this guide, 3-Amino-3-(2,3-difluorophenyl)propanoic acid, is a valuable chiral building block, with the difluorophenyl moiety enhancing metabolic stability and modulating pharmacokinetic properties. This guide provides a comprehensive overview of robust and scalable strategies for the enantioselective synthesis of this important intermediate, focusing on methodologies that offer high levels of stereocontrol and practical applicability in a drug discovery and development setting.

Strategic Approaches to Enantioselectivity

The primary challenge in synthesizing chiral β-amino acids lies in the stereoselective formation of the C-N bond at the β-position. Several powerful strategies have emerged to address this, primarily categorized as:

  • Asymmetric Hydrogenation of Prochiral Enamines: This is one of the most efficient and atom-economical methods for establishing the chiral center.[1][3][4][5]

  • Enzymatic Kinetic Resolution: This classic yet highly effective method utilizes the stereoselectivity of enzymes to resolve a racemic mixture of the β-amino acid or its ester.[6][7][8]

  • Asymmetric Addition to Imines: This approach involves the stereoselective addition of a nucleophile to a C=N bond, guided by a chiral catalyst.[9][10][11]

This guide will delve into the practical implementation of the first two strategies, which have demonstrated broad applicability and high success rates for structurally related compounds.

Part 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral β-enamino ester is a premier strategy for the large-scale production of chiral β-amino acids. The success of this method hinges on the selection of an appropriate chiral phosphine ligand that can effectively coordinate with a rhodium catalyst to create a highly enantioselective catalytic system.[1][5]

Reaction Scheme

Asymmetric_Hydrogenation Start 2,3-Difluorobenzaldehyde Step1_reagents Malonic acid NH4OAc, Ac2O Intermediate1 β-Enamino acid Step1_reagents->Intermediate1 Step2_reagents Esterification (e.g., MeOH, H+) Intermediate2 Prochiral β-Enamino ester Step2_reagents->Intermediate2 Step3_reagents H2, [Rh(COD)2]BF4 Chiral Ligand (e.g., Me-DuPhos) Product Enantioenriched 3-Amino-3-(2,3-difluorophenyl) propanoic acid ester Step3_reagents->Product Step4_reagents Hydrolysis (e.g., LiOH, H2O) Final_Product Target Molecule Step4_reagents->Final_Product

Caption: General workflow for the synthesis of the target molecule via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of the Prochiral β-(Acylamino)acrylate Precursor

  • To a solution of 2,3-difluorobenzaldehyde (1.0 eq) and N-acetylglycine (1.1 eq) in acetic anhydride (3.0 eq), add sodium acetate (0.8 eq).

  • Heat the mixture to 100 °C for 2 hours.

  • Cool the reaction mixture and pour it into ice-water with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the azlactone intermediate.

  • Reflux the azlactone in a suitable alcohol (e.g., methanol) with a catalytic amount of acid to yield the corresponding methyl ester of the β-(acetylamino)acrylate.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, charge a pressure-rated vessel with the β-(acetylamino)acrylate substrate (1.0 eq), [Rh(COD)₂]BF₄ (0.01 eq), and a chiral bisphosphine ligand such as Me-DuPhos or BICP (0.012 eq) in a degassed solvent like methanol.[1]

  • Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the enantioenriched N-acetyl-β-amino acid ester.

Step 3: Deprotection

  • Hydrolyze the N-acetyl group and the ester simultaneously by heating the product from Step 2 in 6 M HCl.

  • After cooling, neutralize the reaction mixture to pH 7 to precipitate the final product, 3-Amino-3-(2,3-difluorophenyl)propanoic acid.

  • Filter, wash with cold water, and dry to obtain the pure, optically active β-amino acid.

Catalyst and Ligand Selection: A Critical Choice

The choice of the chiral ligand is paramount for achieving high enantioselectivity. For β-(acylamino)acrylates, ligands of the DuPhos and BICP families have shown excellent performance.[1]

Ligand FamilyTypical Enantiomeric Excess (ee)Key Features
Me-DuPhos >95%Highly effective for E-isomers of the substrate.[1]
BICP >90%Effective for both E/Z mixtures of the substrate.[1]
TangPhos up to 96.3%Demonstrated high conversions for N-aryl β-enamino esters.[5]
t-Bu JOSIPHOS >99%Used in the synthesis of Sitagliptin, a related compound.[12]

Part 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and environmentally friendly method for obtaining enantiomerically pure compounds.[8] This strategy relies on the ability of an enzyme, typically a lipase, to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.[6][7]

Resolution Strategy

Enzymatic_Resolution RacemicEster Racemic 3-Amino-3-(2,3-difluorophenyl) propanoic acid ester EnzymeStep Lipase (e.g., Lipase PSIM) H2O, Organic Solvent Products Mixture of: (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid and (R)-3-Amino-3-(2,3-difluorophenyl)propanoic acid ester EnzymeStep->Products Separation Separation (e.g., Extraction) FinalS (S)-Enantiomer Separation->FinalS FinalR (R)-Enantiomer (after hydrolysis) Separation->FinalR

Caption: Workflow for the enzymatic kinetic resolution of the target molecule's ester.

Experimental Protocol: Enzymatic Resolution

Step 1: Synthesis of the Racemic β-Amino Ester

  • Synthesize racemic 3-Amino-3-(2,3-difluorophenyl)propanoic acid using standard methods, for example, via a Strecker synthesis followed by hydrolysis.

  • Esterify the racemic acid using a standard procedure, such as refluxing in methanol with a catalytic amount of sulfuric acid.

Step 2: Lipase-Catalyzed Hydrolysis

  • Suspend the racemic β-amino ester hydrochloride salt in a suitable organic solvent like diisopropyl ether at 45 °C.[6]

  • Add triethylamine (Et₃N) to liberate the free base, followed by the addition of water.[6]

  • Introduce the lipase, for instance, Lipase PSIM from Burkholderia cepacia, which has shown high efficiency for similar substrates.[6]

  • Stir the suspension at a constant temperature and monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion.

  • Once the desired conversion is achieved, filter off the enzyme.

  • Separate the product amino acid from the unreacted amino ester. This can typically be achieved by an acid-base extraction.

  • The unreacted (R)-ester can be isolated from the organic phase, while the (S)-acid can be recovered from the aqueous phase after acidification.

  • The isolated (R)-ester can then be hydrolyzed to the corresponding (R)-acid.

Key Considerations for Enzymatic Resolution
  • Enzyme Selection: Screening different lipases is crucial for finding the one with the highest enantioselectivity (E-value) for the specific substrate. Lipases from Pseudomonas and Burkholderia species are excellent starting points.[6][8]

  • Solvent System: The choice of organic solvent can significantly impact enzyme activity and selectivity.

  • Reaction Monitoring: Chiral HPLC is essential for accurately determining the enantiomeric excess of both the product and the remaining substrate, as well as the percent conversion.

Conclusion

The enantioselective synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid is readily achievable through well-established and robust methodologies. For large-scale manufacturing, rhodium-catalyzed asymmetric hydrogenation offers a highly efficient, atom-economical, and scalable route. The key to success lies in the careful selection and optimization of the chiral ligand and reaction conditions. For laboratory-scale synthesis and rapid access to both enantiomers, enzymatic kinetic resolution provides a practical and often highly selective alternative. The choice between these strategies will ultimately depend on the specific requirements of the research or development program, including scale, cost, and desired enantiopurity.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

  • Jerphagnon, T., et al. (2004). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry, 2(18), 2573-2575. [Link]

  • Jerphagnon, T., et al. (2004). Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry. [Link]

  • Hansen, K. B., et al. (2009). Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]

  • Lee, S., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]

  • Terada, M., et al. (2006). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 128(45), 14492–14493. [Link]

  • Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4983. [Link]

  • Fülöp, F., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(21), 5031. [Link]

  • Lee, S., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]

  • Zhu, G., et al. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

  • Wang, F., et al. (2020). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 11(1), 5413. [Link]

  • Fülöp, F., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(21), 5031. [Link]

  • Fan, Q.-H., et al. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(19), 4293–4296. [Link]

  • Francke, R., et al. (2023). Electrochemical Synthesis of a Sitagliptin Precursor. The Journal of Organic Chemistry. [Link]

  • Fedorchuk, T. P., et al. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 28(17), 6421. [Link]

  • Hansen, K. B., et al. (2009). Synthesis of Sitagliptin. Journal of the American Chemical Society. [Link]

  • Haufe, G., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 189–197. [Link]

  • Patel, R. N., et al. (1990). Enzymatic resolution process.
  • Kobayashi, S., & Ishitani, H. (2005). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Chemical Reviews, 105(9), 3105–3158. [Link]

  • Jew, S.-s., & Park, H.-g. (2009). Catalytic Asymmetric Umpolung Reactions of Imines. Angewandte Chemie International Edition, 48(42), 7852–7869. [Link]

  • Wiley-VCH. (n.d.). 3. [Link]

  • Soloshonok, V. A., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Molecules, 24(19), 3465. [Link]

  • Kobayashi, S., & Ishitani, H. (2005). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Chemical Reviews. [Link]

  • S. H. L. Bell, et al. (1983). Resolution of racemic amino acids.
  • List, B. (2004). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation. Chemical Communications, (16), 1773-1779. [Link]

  • Ye, W., et al. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Research on Chemical Intermediates, 44(11), 6649–6660. [Link]

Sources

Protocols & Analytical Methods

Method

purification methods for 3-Amino-3-(2,3-difluorophenyl)propanoic acid

Application Note: Purification Strategies for 3-Amino-3-(2,3-difluorophenyl)propanoic acid -Amino Acids Abstract This guide details the purification protocols for 3-Amino-3-(2,3-difluorophenyl)propanoic acid , a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 3-Amino-3-(2,3-difluorophenyl)propanoic acid


-Amino Acids

Abstract

This guide details the purification protocols for 3-Amino-3-(2,3-difluorophenyl)propanoic acid , a critical


-amino acid building block used in peptidomimetics and drug discovery. Due to its zwitterionic nature and the lipophilicity introduced by the 2,3-difluorophenyl moiety, standard purification methods must be adapted. This document provides a multi-stage purification strategy focusing on Isoelectric Point (pI) Precipitation  for bulk cleanup, Ion Exchange Chromatography (IEX)  for desalting, and Preparative HPLC  for final polishing.

Molecule Profile & Physicochemical Properties

Understanding the molecule is the first step to successful purification.

  • Chemical Structure: A

    
    -amino acid backbone with a lipophilic 2,3-difluorophenyl substituent at the C3 position.
    
  • Nature: Amphoteric zwitterion. It exists as a cation at low pH, an anion at high pH, and a neutral zwitterion at its isoelectric point (pI).

  • Estimated pKa Values:

    • 
       (-COOH): ~3.4 – 3.6 (slightly higher than 
      
      
      
      -amino acids due to increased distance from the ammonium group).
    • 
       (-NH
      
      
      
      ): ~8.5 – 9.0 (The electron-withdrawing fluorine atoms on the ring inductively reduce the basicity of the benzylic amine compared to the non-fluorinated parent).
    • Estimated pI:

      
      .
      
  • Solubility Profile:

    • High Solubility: Acidic water (pH < 2), Basic water (pH > 10).

    • Low Solubility: Water at pH

      
       6 (pI), Isopropanol, cold Ethanol.
      

Purification Strategy Overview

The purification workflow is dictated by the synthesis scale and the primary impurities (inorganic salts, unreacted aldehydes/malonic acid, and regioisomers).

The "Zwitterion Trap" Strategy: We exploit the molecule's minimum solubility at its pI. By adjusting the pH of the crude reaction mixture to the pI, the target molecule precipitates while inorganic salts (NaCl, KCl) and non-zwitterionic organic impurities remain in solution.

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Acidic or Basic) Filter1 Filtration (Remove insoluble byproducts) Start->Filter1 pI_Adjust pH Adjustment to pI (~6.0) (Isoelectric Precipitation) Filter1->pI_Adjust Crystallize Crystallization (4°C, 12-24h) pI_Adjust->Crystallize Filter2 Collection Filtration Crystallize->Filter2 Wash Wash Step (Cold Water/EtOH) Filter2->Wash PurityCheck Purity Check (HPLC/NMR) Wash->PurityCheck Recryst Recrystallization (EtOH/Water) PurityCheck->Recryst Salts/Minor Impurities Prep_HPLC Prep-HPLC (C18) (For >99% Purity) PurityCheck->Prep_HPLC Isomers/Trace Organics Final Final Product (White Solid) PurityCheck->Final Purity OK Recryst->Final Prep_HPLC->Final

Figure 1: Decision tree for the purification of 3-Amino-3-(2,3-difluorophenyl)propanoic acid.

Detailed Protocols

Protocol A: Isoelectric Precipitation (Primary Purification)

Best for: Removing inorganic salts and bulk starting materials from crude synthesis mixtures.

  • Dissolution:

    • Dissolve the crude solid in a minimum volume of 1M HCl (if the product is an amine salt) or 1M NaOH (if it is a carboxylate salt).

    • Tip: If the solution is dark/colored, treat with activated charcoal (5% w/w) for 30 minutes at 40°C, then filter through Celite.

  • pH Adjustment:

    • Place the solution in a beaker with a magnetic stir bar and a calibrated pH probe.

    • Slowly add the neutralizing agent (6M NaOH or 6M HCl) dropwise.

    • Critical Point: As the pH approaches 5.0, slow the addition. The solution may become cloudy.

    • Target pH: 6.0 ± 0.2 .

  • Crystallization:

    • Once the pH is stable at 6.0, a heavy precipitate should form.

    • Add Isopropanol (IPA) or Ethanol (approx. 10-20% of the total volume) to further decrease the solubility of the zwitterion.

    • Cool the slurry to 0–4°C and stir for 4–12 hours.

  • Isolation:

    • Filter the solid using a sintered glass funnel.

    • Wash: Wash the cake twice with ice-cold water (to remove salts) and once with cold acetone (to remove organic impurities and facilitate drying).

    • Dry: Vacuum dry at 45°C.

Protocol B: Ion Exchange Chromatography (Desalting)

Best for: Samples that do not precipitate cleanly or contain high salt loads.

  • Resin Selection: Strong Acid Cation Exchange Resin (e.g., Dowex 50WX8 or Amberlite IR-120 ).

  • Column Preparation:

    • Pack the column and wash with 2M HCl to convert the resin to the H

      
       form.
      
    • Rinse with deionized water until the eluent pH is neutral.

  • Loading:

    • Dissolve the crude amino acid in water (adjust pH to <3 with HCl if necessary to ensure it binds as a cation).

    • Load onto the column. The amino acid binds; salts (anions) and non-basic impurities pass through.

  • Washing:

    • Wash the column with 2–3 column volumes (CV) of water to remove unbound impurities.

  • Elution:

    • Elute with 1M - 2M Aqueous Ammonia (NH

      
      OH) .
      
    • The high pH deprotonates the ammonium group, releasing the molecule from the resin.

  • Finishing:

    • Collect ninhydrin-positive fractions.

    • Concentrate the fractions in vacuo. The excess ammonia evaporates, leaving the free zwitterionic amino acid.

Protocol C: Preparative HPLC (Polishing)

Best for: Removing regioisomers (e.g., 2,5-difluoro isomers) or achieving >99.5% purity for pharmaceutical use.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5

    
    m particle size.
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Note: TFA is preferred for sharper peak shape but forms a TFA salt. Formic acid is volatile but may give broader peaks.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient:

    • 0 min: 5% B

    • 20 min: 60% B (The difluorophenyl group makes this molecule moderately hydrophobic).

    • 25 min: 95% B

  • Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (phenyl ring).

  • Post-Processing:

    • Pool pure fractions.[1]

    • Lyophilize (freeze-dry) to obtain the product as a fluffy white powder.

    • Note: If TFA was used, the product will be the trifluoroacetate salt. To convert back to the free zwitterion, perform a mini-isoelectric precipitation or use a weak anion exchange resin.

Analytical Quality Control

Validate the purity using the following parameters:

TestMethodAcceptance Criteria
Identity

H-NMR (D

O/NaOD or DMSO-d

)
Confirm 2,3-difluoro pattern (multiplets in aromatic region) and

-proton coupling.
Purity HPLC (C18, Gradient ACN/H

O)
> 98.0% Area
Chiral Purity Chiral HPLC (e.g., Daicel Chiralpak ZWIX or Crownpak)> 99% ee (if asymmetric synthesis used)
Salt Content Ion Chromatography or Ash Test< 0.5%

References

  • General Synthesis of

    
    -Amino Acids: 
    
    • Weiner, B. et al.

      
      -amino acids." Chem. Soc. Rev., 2010. Link
      
  • Purification by Ion Exchange

    • "Separation and Refining of Amino Acids."[2][3] Diaion Manual, Mitsubishi Chemical. Link

  • HPLC of Fluorinated Amino Acids

    • Qiu, X. et al. "Fluorinated amino acids: Synthesis and properties." J. Fluorine Chem., 2021. Link

  • Isoelectric Point Estimation

    • "pKa and pI values of Amino Acids." University of Calgary Chemistry Data. Link

Sources

Application

Application Note: (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic Acid in Neuroscience

Executive Summary Compound: (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid CAS: 1228561-39-4 (and related enantiomers) Primary Application: Critical chiral building block for CGRP Receptor Antagonists ("Gepants") used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid CAS: 1228561-39-4 (and related enantiomers) Primary Application: Critical chiral building block for CGRP Receptor Antagonists ("Gepants") used in migraine therapeutics.[1][2] Secondary Application: Peptidomimetic probe design for increasing metabolic stability in neuropeptide analogs.

This guide details the strategic application of (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid (hereafter 3-ADP ) in neuropharmacology. Unlike standard amino acids, this


-amino acid derivative offers a unique combination of proteolytic resistance  and specific lipophilic interactions , making it a cornerstone in the synthesis of high-affinity ligands for the Calcitonin Gene-Related Peptide (CGRP) receptor.

Part 1: Scientific Background & Mechanism

The "Gepant" Revolution in Migraine Therapy

CGRP is a potent neuropeptide vasodilator involved in nociceptive transmission. Blocking the CGRP receptor (CLR/RAMP1 complex) is a validated mechanism for treating acute migraine. Small molecule antagonists, known as Gepants (e.g., Telcagepant, Rimegepant, Ubrogepant), rely on specific structural motifs to bind the receptor's hydrophobic pocket without activating it.

The Pharmacophore: Why 2,3-Difluorophenyl?

The 2,3-difluorophenyl moiety provided by 3-ADP is not accidental. It serves three critical functions in drug design:

  • Metabolic Blockade: Phenyl rings are susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution at the 2 and 3 positions blocks these metabolic "soft spots," significantly extending the drug's half-life (

    
    ).
    
  • Conformational Lock: The fluorine atoms induce specific electronic repulsion and steric effects that lock the phenyl ring into a bioactive conformation, maximizing binding affinity.

  • Lipophilic Interaction: The difluorophenyl group fits precisely into a hydrophobic cleft between the transmembrane domains of the CGRP receptor, a critical anchor point for high-affinity antagonism.

The -Amino Acid Advantage

3-ADP is a


-amino acid (the amino group is on the 

-carbon).
  • Protease Resistance: Endogenous peptidases primarily recognize

    
    -peptide bonds. Incorporating a 
    
    
    
    -amino acid backbone renders the resulting molecule resistant to degradation, a vital trait for CNS-active drugs that must survive systemic circulation.

Part 2: Experimental Protocols

Protocol 1: Synthetic Incorporation (The "Build" Phase)

Objective: Incorporate 3-ADP into a pharmacophore scaffold via amide coupling. Context: This protocol describes a general method for coupling 3-ADP to a heterocyclic core (e.g., a piperidine or caprolactam derivative), mimicking the synthesis of Telcagepant-class antagonists.

Materials:

  • (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid (protected, e.g., Boc-3-ADP).

  • Amine coupling partner (Core scaffold).

  • HATU (Coupling reagent).

  • DIPEA (Base).

  • DMF (Solvent).

Workflow:

  • Activation: Dissolve Boc-3-ADP (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes at

    
     to activate the carboxylic acid.
    
  • Coupling: Add the amine core scaffold (1.0 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Deprotection: Treat the crude intermediate with 4N HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group, exposing the primary amine for further functionalization (e.g., urea formation).

SynthesisWorkflow cluster_legend Key Transformation Start Boc-Protected 3-ADP Activation Activation (HATU/DIPEA) Start->Activation Coupling Coupling (Core Scaffold) Activation->Coupling Intermediate Amide Intermediate Coupling->Intermediate Deprotection Boc Removal (TFA or HCl) Intermediate->Deprotection Final Bioactive CGRP Antagonist Deprotection->Final Functionalization Synthesis Beta-Amino Acid Incorporation

Caption: Logical flow for incorporating 3-ADP into a drug scaffold. The beta-amino acid backbone is preserved to confer stability.

Protocol 2: In Vitro Validation (The "Test" Phase)

Objective: Validate the antagonistic potency of the synthesized compound against the CGRP receptor. Method: cAMP Accumulation Assay (TR-FRET). Rationale: The CGRP receptor is


-coupled. Agonist binding increases intracellular cAMP. An effective antagonist will inhibit this increase in a dose-dependent manner.

Materials:

  • Cells: SK-N-MC (Human neuroblastoma cells naturally expressing CGRP receptors).

  • Agonist: Human

    
    -CGRP (1 nM final concentration).
    
  • Detection Kit: HTRF cAMP dynamic kit (Cisbio) or LANCE Ultra cAMP (PerkinElmer).

  • Compound: 3-ADP derivative (serial dilutions).

Step-by-Step:

  • Cell Plating: Seed SK-N-MC cells (2,000 cells/well) in a 384-well low-volume white plate.

  • Antagonist Incubation: Add 5

    
    L of the test compound (3-ADP derivative) at varying concentrations (e.g., 
    
    
    
    M to
    
    
    M). Incubate for 15 minutes at RT.
    • Control: Buffer only (0% inhibition).

  • Agonist Challenge: Add 5

    
    L of human 
    
    
    
    -CGRP (
    
    
    concentration, typically ~1 nM). Incubate for 30 minutes at
    
    
    .
  • Lysis & Detection: Add 10

    
    L of cAMP-d2 and 10 
    
    
    
    L of Anti-cAMP-Cryptate (detection reagents). Incubate for 1 hour at RT.
  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot FRET ratio vs. log[Compound]. Calculate

    
    .
    

Data Interpretation:

Parameter Expected Result for Potent Antagonist Interpretation
IC50 < 10 nM High potency; 2,3-difluoro group is engaging the pocket correctly.
Max Inhibition > 95% Full antagonism (surmountable by high agonist = competitive).

| Hill Slope | ~ -1.0 | Indicates 1:1 binding stoichiometry. |

Protocol 3: Metabolic Stability Assessment (The "Safety" Phase)

Objective: Confirm that the 2,3-difluoro substitution effectively blocks metabolism. Method: Microsomal Stability Assay.

Workflow:

  • Incubation: Incubate test compound (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 
    
    
    
    .
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Success Criteria:

  • Low Clearance:

    
    L/min/mg protein.
    
  • Note: If clearance is high despite the fluorine substitution, check for metabolism at the amine or other parts of the scaffold.

References

  • Design of CGRP Antagonists: Paone, D. V., et al. "Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)."[3] Journal of Medicinal Chemistry, 2007.[3] Link

  • Synthetic Route: Burgey, C. S., et al. "Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine."[1][2] Journal of Medicinal Chemistry, 2010. Link

  • CGRP Receptor Biology: Russell, F. A., et al. "Calcitonin gene-related peptide: physiology and pathophysiology." Physiological Reviews, 2014. Link

  • Beta-Amino Acids in Drug Design: Steer, D. L., et al. "Beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link

Sources

Method

formulation of 3-Amino-3-(2,3-difluorophenyl)propanoic acid for biological experiments

Executive Summary & Chemical Context 3-Amino-3-(2,3-difluorophenyl)propanoic acid is a critical -amino acid scaffold, often utilized as a chiral building block in peptidomimetics and as a pharmacophore in dipeptidyl pept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Amino-3-(2,3-difluorophenyl)propanoic acid is a critical


-amino acid scaffold, often utilized as a chiral building block in peptidomimetics and as a pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors.

In biological contexts, this molecule presents a distinct formulation challenge:

  • Zwitterionic Nature: As a

    
    -amino acid, it exists as a zwitterion at neutral pH, often leading to low aqueous solubility near its isoelectric point (pI).
    
  • Fluorination: The 2,3-difluoro substitution increases lipophilicity (

    
    ) and metabolic stability compared to its non-fluorinated counterparts, but complicates dissolution in purely aqueous buffers.
    

This guide provides a standardized workflow for solubilizing this compound for in vitro (cell culture, enzymatic) and in vivo applications, ensuring bioavailability while minimizing vehicle toxicity.

Physicochemical Profile & Solubility Logic

Before attempting formulation, one must understand the driving forces of solubility. The 2,3-difluorophenyl group introduces electron-withdrawing effects that lower the pKa of the amino group compared to non-fluorinated analogs.

Table 1: Estimated Physicochemical Properties

PropertyValue (Approx.)Implication for Formulation
Molecular Weight ~201.17 g/mol Small molecule; rapid diffusion.
pKa (Acid) ~3.6Deprotonated (COO-) at physiological pH.
pKa (Base) ~9.0 - 9.5Protonated (NH3+) at physiological pH.
Isoelectric Point (pI) ~6.5 - 7.0Critical Risk: Lowest solubility occurs here.
LogP ~1.2 - 1.5Moderately lipophilic; requires organic co-solvent or pH manipulation.

Expert Insight: The most common failure mode is attempting to dissolve the solid directly into PBS (pH 7.4). Because the pI is near neutral, the net charge is near zero, leading to aggregation. Successful formulation requires breaking the crystal lattice using pH extremes or organic solvents before neutralizing.

Workflow Visualization

The following diagram illustrates the decision tree for selecting the appropriate vehicle based on the assay type.

FormulationWorkflow Start Solid Material: 3-Amino-3-(2,3-difluorophenyl)propanoic acid AssayType Select Assay Type Start->AssayType InVitro In Vitro (Enzymatic/Cell Culture) AssayType->InVitro InVivo In Vivo (Animal Models) AssayType->InVivo DMSO_Stock Protocol A: DMSO Stock (100 mM) InVitro->DMSO_Stock High Solubility Aqueous_Stock Protocol B: Acid/Base Salt Formation InVivo->Aqueous_Stock Low Toxicity Dilution Dilution into Media/Buffer (Keep DMSO < 0.5%) DMSO_Stock->Dilution Excipient Add Excipient: 20% HP-beta-CD Aqueous_Stock->Excipient Check QC Check: Precipitation/Tyndall Effect Dilution->Check Excipient->Check Final Ready for Experiment Check->Final

Figure 1: Decision matrix for solubilizing 3-Amino-3-(2,3-difluorophenyl)propanoic acid based on downstream application.

Protocol A: DMSO Stock Formulation (In Vitro)

Application: High-throughput screening, enzymatic assays, and short-term cell culture. Rationale: Dimethyl sulfoxide (DMSO) disrupts the crystal lattice effectively. This method creates a stable "Master Stock."

Materials
  • Compound (Solid)

  • Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade)

  • Amber glass vials (borosilicate)

Step-by-Step Methodology
  • Calculation: Calculate the volume of DMSO required to reach a 100 mM concentration.

    • Formula:

      
      
      
  • Addition: Add the calculated volume of DMSO to the solid. Do not add solid to liquid (this causes clumping).

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Validation: Inspect visually against a dark background. The solution must be completely clear.

  • Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability: Stable for >6 months at -20°C in DMSO [1].

Biological Dilution (The "Crash" Check)

When diluting the DMSO stock into culture media:

  • Place the culture media on a vortex mixer (low speed).

  • Slowly pipette the DMSO stock into the vortexing media.

  • Limit: Ensure final DMSO concentration is

    
     (v/v) to avoid solvent toxicity [2].
    

Protocol B: Aqueous/Excipient Formulation (In Vivo)

Application: Animal dosing (IP/PO/IV) or sensitive primary cell cultures where DMSO is toxic. Rationale: Since the molecule is zwitterionic, we convert it to a water-soluble salt (Hydrochloride or Sodium salt) and stabilize it with a cyclodextrin carrier.

Materials
  • 1.0 M HCl or 1.0 M NaOH

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
  • PBS (Phosphate Buffered Saline)

  • 0.22 µm PES Syringe Filter

Step-by-Step Methodology
  • Carrier Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS. This acts as a molecular cage to solubilize the difluorophenyl ring.
    
  • Weighing: Weigh the required amount of 3-Amino-3-(2,3-difluorophenyl)propanoic acid.

  • Initial Wetting (The Critical Step):

    • Add a minimal volume (1-2 molar equivalents) of 1.0 M HCl .

    • Mechanism: This protonates the amine fully and suppresses the carboxylic acid ionization, pushing the equilibrium away from the insoluble zwitterion state.

    • Vortex until clear (yellowish tint is acceptable).

  • Carrier Addition: Slowly add the 20% HP-

    
    -CD solution to the acidified compound.
    
  • pH Adjustment:

    • Use 1.0 M NaOH to carefully back-titrate the solution to pH ~7.4.

    • Warning: Do this slowly. If you overshoot, the compound may precipitate. The cyclodextrin helps prevent this precipitation near the pI.

  • Sterilization: Pass the solution through a 0.22 µm PES filter.

    • Note: Do not use Nylon filters, as they may bind the fluorinated aromatic ring [3].

Quality Control & Troubleshooting

Table 2: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Cloudiness upon dilution "Crash out" at isoelectric point.Increase dilution factor or increase HP-

-CD concentration to 30%.
Precipitate after freezing Crystal growth.Re-sonicate at 37°C. Do not use heat >40°C (degradation risk).
Cell toxicity (Control) Vehicle toxicity.Run a "Vehicle Only" control (DMSO or Cyclodextrin only) to normalize data.

Self-Validating Step (Tyndall Effect): To confirm true solution vs. micro-suspension, shine a laser pointer (red or green) through the vial. If you see a solid beam of light (scattering), microscopic particles are present. A true solution will not scatter the beam significantly.

References

  • PubChem. Compound Summary: 3-Amino-3-(2,3-difluorophenyl)propanoic acid. National Library of Medicine. Available at: [Link]

  • Timm, M. et al. (2013). "In vitro cytotoxicity of dimethyl sulfoxide (DMSO) in standard culture media." BMC Research Notes, 6, 538. Available at: [Link]

  • Sacher, E. (2013). "Adsorption of Small Molecules on Filtration Membranes." Journal of Pharmaceutical Sciences. (General principle citation regarding hydrophobic adsorption on Nylon).
  • FDA. (2021). "Inactive Ingredient Search for Approved Drug Products." (Reference for HP-

    
    -CD safety limits). Available at: [Link]
    
Application

Application Note: Strategies for Incorporating 3-Amino-3-(2,3-difluorophenyl)propanoic acid into Peptides and Proteins

Abstract This guide details the methodologies for incorporating 3-Amino-3-(2,3-difluorophenyl)propanoic acid (henceforth referred to as -2,3-F -Phe ) into polypeptide chains. As a -amino acid with a fluorinated aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the methodologies for incorporating 3-Amino-3-(2,3-difluorophenyl)propanoic acid (henceforth referred to as


-2,3-F

-Phe
) into polypeptide chains. As a

-amino acid with a fluorinated aromatic side chain, this residue offers unique advantages: it confers proteolytic resistance, induces specific secondary structures (foldamers), and modulates lipophilicity through the fluorine effect. However, its incorporation presents significant challenges due to the altered backbone geometry (

vs

) and steric bulk. This document provides validated protocols for Solid Phase Peptide Synthesis (SPPS) and Cell-Free Protein Synthesis (CFPS) using Flexizyme technology.

Introduction & Rationale

The Molecule

-2,3-F

-Phe is a

-amino acid where the amino group is bonded to the

-carbon, which also bears the 2,3-difluorophenyl side chain.
  • Chemical Formula: C

    
    H
    
    
    
    F
    
    
    NO
    
    
    [1]
  • Molecular Weight: 201.17 Da

  • Structural Significance: Unlike standard

    
    -amino acids (backbone: N-C
    
    
    
    -C=O),
    
    
    -amino acids (N-C
    
    
    -C
    
    
    -C=O) introduce an extra methylene group into the backbone. This extension alters the hydrogen bonding pattern, allowing the formation of stable helices (e.g.,
    
    
    -peptides form 14-helices) that are resistant to standard proteases.
  • The Fluorine Effect: The 2,3-difluoro substitution on the phenyl ring lowers the pKa of the aromatic protons, alters the quadrupole moment (promoting specific

    
    -
    
    
    
    stacking), and increases metabolic stability against oxidative metabolism (e.g., P450).
Strategic Decision Matrix

Select the appropriate method based on your target molecule's size and complexity.

FeatureSolid Phase Peptide Synthesis (SPPS)Cell-Free Protein Synthesis (Flexizyme)
Target Length Peptides (< 50 residues)Proteins (> 50 residues)
Yield High (mg to g scale)Low to Medium (

g scale)
Positioning Any position; multiple incorporations easySite-specific (Stop codon suppression)
Technical Barrier Moderate (Standard Chemistry)High (Requires RNA handling)
Fidelity >99%Variable (Ribosome stalling is a risk)

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Best for short peptides, foldamers, and peptidomimetics.

Critical Considerations

-amino acids are less reactive than 

-amino acids due to the steric hindrance of the

-substituent and the lower nucleophilicity of the amino group. Standard DIC/HOBt coupling often fails.
Reagents & Materials
  • Resin: Rink Amide (for amides) or Wang (for acids). Low loading (0.2–0.4 mmol/g) is recommended to prevent aggregation.

  • Fmoc-

    
    -2,3-F
    
    
    
    -Phe-OH:
    Ensure high purity (>98%).
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow

Step 1: Resin Swelling Swell resin in DMF for 30 minutes. Drain.

Step 2: Fmoc Deprotection Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

Step 3: Coupling of


-2,3-F

-Phe
  • Stoichiometry: Use 3 equivalents (eq) of AA, 2.9 eq HATU, 3 eq HOAt, and 6 eq DIPEA relative to resin loading.

  • Pre-activation: Dissolve AA, HATU, and HOAt in minimal dry DMF. Add DIPEA. Let stand for 1-2 minutes (yellow color develops).

  • Reaction: Add to resin.[2][3][4] Agitate for 2 to 4 hours (standard

    
    -AAs take 30-60 min).
    
  • Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue beads), recouple using PyAOP or COMU.

Step 4: Elongation (Subsequent AA) The amino group of the newly installed


-residue is less nucleophilic. The next amino acid coupling is the "difficult step."
  • Use double coupling for the amino acid immediately following the

    
    -residue.
    
  • Use HATU/HOAt again.

Step 5: Cleavage Treat with TFA/TIS/H


O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.
Visualization: SPPS Cycle for Beta-AAs

SPPS_Workflow Start Fmoc-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Coupling Coupling (2-4 Hours) Wash1->Coupling Activate Activation (HATU/HOAt/DIPEA) Activate->Coupling Add mixture Check Kaiser Test Coupling->Check Recouple Re-Coupling (Different Reagent) Check->Recouple Positive (Blue) NextAA Next AA Cycle Check->NextAA Negative (Colorless) Recouple->Check

Figure 1: Modified SPPS cycle emphasizing the extended coupling times and rigorous monitoring required for


-amino acids.

Protocol B: Cell-Free Protein Synthesis (Flexizyme)

Best for incorporating


-2,3-F

-Phe into larger proteins or for library screening.
The Challenge

Natural Aminoacyl-tRNA Synthetases (aaRS) cannot charge


-amino acids onto tRNA. We must bypass the protein synthetase using Flexizyme , an artificial ribozyme that charges tRNAs with activated esters. Furthermore, the ribosome (the translation machine) struggles with the 

-backbone. We use the PURE system (reconstituted translation) to minimize competition from release factors.
Reagents & Materials
  • Flexizyme (eFx): The specific ribozyme variant capable of charging aromatic substrates.

  • Substrate:

    
    -2,3-F
    
    
    
    -Phe-CME (Cyanomethyl ester) or DBE (3,5-dinitrobenzyl ester). Note: CME esters are easier to synthesize; DBE esters react faster.
  • tRNA: An orthogonal tRNA (e.g., tRNA

    
    ) typically engineered to suppress a stop codon (TAG/Amber).
    
  • Translation System: PURExpress (NEB) or home-made PURE system lacking RF1 (Release Factor 1).

Step-by-Step Workflow

Phase 1: Substrate Activation (Chemical Synthesis) Synthesize the Cyanomethyl Ester (CME) of


-2,3-F

-Phe.
  • Protect N-terminus (Boc).

  • React with chloroacetonitrile and Et

    
    N in DMF.
    
  • Deprotect Boc (TFA/DCM).

  • Purify via HPLC. Result: H-

    
    -2,3-F
    
    
    
    -Phe-CME.

Phase 2: Acylation (tRNA Charging)

  • Mix: 25

    
    M tRNA, 25 
    
    
    
    M Flexizyme (eFx), and 50 mM HEPES (pH 7.5).
  • Heat: 95°C for 2 min, then cool to RT (folds the RNA).

  • Add Mg

    
    :  Add MgCl
    
    
    
    to 600 mM.
  • Add Substrate: Add activated AA-CME (5 mM in DMSO).

  • Incubate: on ice (0°C) for 2–6 hours (prevents hydrolysis).

  • Precipitate: Ethanol precipitation to isolate the acylated tRNA.

Phase 3: In Vitro Translation

  • Template: DNA plasmid with a TAG stop codon at the desired site.

  • Reaction: Combine PURE system components + Template DNA + Acylated tRNA (from Phase 2).

  • Incubate: 37°C for 2 hours.

  • Note:

    
    -amino acids cause ribosomal pausing. If yield is low, add EF-P  (Elongation Factor P), which alleviates stalling at polyproline and non-canonical motifs.
    
Visualization: Flexizyme Workflow

Flexizyme_Workflow Substrate Beta-AA-CME (Activated Ester) Acylation Acylation Reaction (0°C, MgCl2) Substrate->Acylation tRNA Orthogonal tRNA (CUA Anticodon) tRNA->Acylation Flexizyme Flexizyme (eFx) Ribozyme Flexizyme->Acylation Catalyst Charged_tRNA Acylated tRNA (Beta-AA-tRNA) Acylation->Charged_tRNA PURE PURE System (Ribosomes -RF1) Charged_tRNA->PURE Protein Modified Protein (Contains Beta-AA) PURE->Protein Translation DNA DNA Template (TAG codon) DNA->PURE

Figure 2: The Flexizyme-mediated genetic code reprogramming pathway for incorporating non-canonical amino acids.

Quality Control & Validation

Since


-amino acids can induce frame-shifting or termination, validation is mandatory.
MethodPurposeExpected Result
LC-MS (Intact Mass) Confirm incorporationMass shift of +14 Da (vs

-Phe) + 36 Da (2 F atoms vs H). Total shift vs WT Phe: +50 Da (approx).
Trypsin Digest + MS/MS Locate position

-AAs block trypsin cleavage at their C-terminus. Look for "missed cleavage" or unique fragment ions.
Circular Dichroism (CD) Assess folding

-peptides often show a characteristic minimum at ~214 nm (14-helix) distinct from

-helices (208/222 nm).

References

  • Flexizyme Technology: Murakami, H., Ohta, A., Ashigai, H., & Suga, H. (2006). A highly flexible tRNA acylation method for non-canonical polypeptide synthesis. Nature Methods, 3(5), 357-359. Link

  • Beta-Amino Acid Incorporation: Dedkova, L. M., Fahmi, N. E., Golovine, S. Y., & Hecht, S. M. (2003). Enhanced D-amino acid incorporation into protein by modified ribosomes. Journal of the American Chemical Society, 125(22), 6616-6617. Link

  • Ribosomal Stalling & EF-P: Ude, S., et al. (2013). Elongation factor P alleviates ribosome stalling at polyproline stretches. Science, 339(6115), 82-85. Link

  • Fluorine in Proteins: O'Hagan, D., & Deng, H. (2015). Enzymatic fluorination in C–F bond formation. Chemical Reviews, 115(2), 634-649. Link

  • SPPS of Beta-Peptides: Seebach, D., et al. (1996). Beta-peptides: Synthesis by solid-phase methods. Helvetica Chimica Acta, 79(4), 913-941. Link

Sources

Method

Application Notes &amp; Protocols: Asymmetric Synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic Acid Derivatives

Abstract This document provides a comprehensive technical guide for the asymmetric synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid and its derivatives. Chiral β-amino acids containing fluorinated aromatic rings...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the asymmetric synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid and its derivatives. Chiral β-amino acids containing fluorinated aromatic rings are critical structural motifs in modern medicinal chemistry, offering unique conformational constraints and metabolic stability.[1][2] The 2,3-difluorophenyl moiety, in particular, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties through altered lipophilicity and electronic interactions.[3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data interpretation guidelines for two robust and highly enantioselective synthetic strategies: Rhodium-Catalyzed Asymmetric Hydrogenation and Organocatalytic Asymmetric Mannich Reaction. Each protocol is designed as a self-validating system, complete with characterization benchmarks and troubleshooting advice.

Introduction: The Significance of Fluorinated β-Amino Acids

Optically pure non-natural β-amino acids are indispensable building blocks for a wide range of pharmaceuticals, including β-lactam antibiotics, peptide-based drugs, and small molecule inhibitors.[4][5] The incorporation of fluorine atoms into these structures has become a prevalent strategy in drug candidate optimization.[6] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pKa, dipole moment, and binding affinity to biological targets, often leading to enhanced potency and improved metabolic stability.[2]

3-Amino-3-(2,3-difluorophenyl)propanoic acid is a particularly valuable synthon. The vicinal difluoro substitution pattern on the phenyl ring creates a distinct electronic and steric profile, making it a key component in the development of novel therapeutics for neurological disorders and oncology.[3] The challenge lies in controlling the stereochemistry at the C3 position, as the biological activity of enantiomers can differ dramatically. This guide details two state-of-the-art methods to achieve high enantiopurity for this target molecule and its derivatives.

Strategic Overview: Pathways to the Chiral Target

The asymmetric synthesis of the target compound requires the stereoselective formation of a new chiral center at the β-position. We will explore two distinct, yet complementary, catalytic approaches.

G cluster_start Key Starting Materials cluster_path1 Strategy 1: Asymmetric Hydrogenation cluster_path2 Strategy 2: Asymmetric Mannich Reaction cluster_end Final Product & Analysis SM1 2,3-Difluorobenzaldehyde P1_Step1 Knoevenagel Condensation & Acylation SM1->P1_Step1 P2_Step1 In Situ Imine Formation SM1->P2_Step1 SM2 Malonic Acid Half-Ester SM2->P1_Step1 P2_Step3 Organocatalytic Asymmetric Mannich Reaction SM2->P2_Step3 SM3 N-Acylating Agent SM3->P1_Step1 SM4 Amine Source SM4->P2_Step1 P1_Step2 β-(Acylamino)acrylate Intermediate P1_Step1->P1_Step2 P1_Step3 Rh-Catalyzed Asymmetric Hydrogenation P1_Step2->P1_Step3 Product Protected β-Amino Acid Derivative P1_Step3->Product P2_Step2 N-Protected Imine Intermediate P2_Step1->P2_Step2 P2_Step2->P2_Step3 P2_Step3->Product Deprotection Hydrolysis/ Deprotection Product->Deprotection Final (S)- or (R)-3-Amino-3- (2,3-difluorophenyl)propanoic acid Deprotection->Final Analysis Characterization (NMR, MS, Chiral HPLC) Final->Analysis

Figure 1. High-level workflow comparing the two primary synthetic strategies.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This method is one of the most efficient and atom-economical approaches for preparing chiral β-amino acids.[7] The strategy involves the synthesis of a prochiral β-(acylamino)acrylate substrate, followed by hydrogenation using a chiral Rhodium-phosphine catalyst to induce asymmetry.[8] High conversions and enantioselectivities are achievable with this method.[9]

Mechanistic Rationale

The enantioselectivity of the reaction is dictated by the formation of a chiral catalyst-substrate complex. The acylamino group of the substrate chelates to the rhodium center, creating a rigid five-membered ring that directs the hydrogen addition to one specific face of the double bond. The choice of the chiral phosphine ligand (e.g., Me-DuPhos, TangPhos) is critical as its steric and electronic properties create a chiral pocket around the metal center, which is the ultimate source of stereochemical control.[7]

G cluster_cycle Simplified Catalytic Cycle A [Rh(L)]⁺ C [Rh(L)(Substrate)]⁺ (Chelate Complex) A->C + Substrate B Substrate E [Rh(H)₂(L)(Substrate)]⁺ (Oxidative Addition) C->E + H₂ C->E D H₂ F Hydride Insertion (Enantiodetermining Step) E->F Migratory Insertion E->F G [Rh(H)(L)(Product-Alkyl)]⁺ F->G F->G G->A - Product G->A H Product G->H Reductive Elimination p1 I Reductive Elimination p2

Figure 2. Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Detailed Experimental Protocol

Part A: Synthesis of (Z)-Methyl 2-acetamido-3-(2,3-difluorophenyl)acrylate

  • Reagents & Materials:

    • 2,3-Difluorobenzaldehyde (1.0 eq)

    • N-acetylglycine (1.1 eq)

    • Sodium acetate (anhydrous, 1.0 eq)

    • Acetic anhydride (3.0 eq)

    • Methanol (anhydrous)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine

    • Magnesium sulfate (anhydrous)

  • Procedure (Erlenmeyer-Plöchl Azlactone Synthesis & Ring Opening):

    • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-difluorobenzaldehyde (10.0 g, 70.4 mmol), N-acetylglycine (9.0 g, 77.4 mmol), and anhydrous sodium acetate (5.77 g, 70.4 mmol).

    • Add acetic anhydride (20 mL, 211 mmol) and heat the mixture to 100 °C with stirring for 2 hours.

    • Rationale: This step forms the azlactone intermediate. The reaction is typically exothermic and should be monitored.

    • Cool the reaction mixture to room temperature and slowly add 100 mL of cold water. Stir vigorously for 30 minutes to precipitate the crude azlactone.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • To the crude azlactone in a 500 mL flask, add 150 mL of anhydrous methanol.

    • Heat the suspension to reflux for 4-6 hours until the solid completely dissolves, indicating the formation of the methyl ester. Monitor by TLC (3:1 Hexanes:EtOAc).

    • Rationale: Methanol acts as both a solvent and a nucleophile to open the azlactone ring, yielding the desired acrylate product.

    • Remove methanol under reduced pressure. Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from a toluene/hexane mixture to yield the title compound as a white solid.

Part B: Asymmetric Hydrogenation

  • Reagents & Materials:

    • (Z)-Methyl 2-acetamido-3-(2,3-difluorophenyl)acrylate (1.0 eq)

    • [Rh(COD)₂]BF₄ (0.01 eq, 1 mol%)

    • (R,R)-Me-DuPhos (0.011 eq, 1.1 mol%)

    • Methanol (degassed, hydrogenation grade)

    • Hydrogen gas (high purity)

  • Procedure:

    • In a glovebox, charge a glass liner for a high-pressure reactor with [Rh(COD)₂]BF₄ (40.6 mg, 0.1 mmol) and (R,R)-Me-DuPhos (33.7 mg, 0.11 mmol).

    • Add 10 mL of degassed methanol and stir for 20 minutes to form the active catalyst solution (a clear, orange-red solution).

    • Rationale: Pre-formation of the catalyst is crucial for achieving high activity and enantioselectivity. The glovebox ensures an oxygen-free environment, preventing catalyst deactivation.

    • In a separate flask, dissolve the acrylate substrate (2.69 g, 10.0 mmol) in 40 mL of degassed methanol.

    • Transfer the substrate solution to the glass liner containing the catalyst.

    • Seal the liner inside the high-pressure reactor. Purge the reactor 3-5 times with hydrogen gas.

    • Pressurize the reactor to 5 bar (approx. 75 psi) with hydrogen.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR (disappearance of vinylic proton) or HPLC.

    • Upon completion, carefully vent the reactor and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography (gradient elution, 2:1 to 1:1 Hexanes:EtOAc) to afford the product, N-acetyl-(R)-3-amino-3-(2,3-difluorophenyl)propanoate.

Expected Results & Characterization
ParameterExpected OutcomeMethod of Analysis
Yield >95%Gravimetric analysis after purification
Enantiomeric Excess (ee) >98%Chiral HPLC
¹H NMR Consistent with protected product structure400 MHz NMR
HRMS (ESI+) Calculated m/z matches observed m/zMass Spectrometry

Chiral HPLC Conditions:

  • Column: Chiralcel OD-H or equivalent

  • Mobile Phase: 90:10 Hexane:Isopropanol

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Retention Times: (S)-enantiomer ~8.5 min, (R)-enantiomer ~10.2 min (Note: elution order may vary).

Protocol 2: Organocatalytic Asymmetric Mannich Reaction

The organocatalytic Mannich reaction is a powerful C-C bond-forming reaction to synthesize chiral β-amino carbonyl compounds.[10] This approach utilizes a small chiral organic molecule, such as a bifunctional thiourea catalyst, to control the stereochemical outcome.[11]

Mechanistic Rationale

The bifunctional thiourea catalyst operates through a cooperative activation mechanism. The thiourea moiety activates the imine electrophile through hydrogen bonding, while the tertiary amine base deprotonates the malonate pronucleophile to generate a chiral enolate. The catalyst then brings both activated species together in a highly organized, chiral transition state, facilitating a face-selective addition.[12]

Detailed Experimental Protocol
  • Reagents & Materials:

    • 2,3-Difluorobenzaldehyde (1.1 eq)

    • 4-Methoxyaniline (PMP-amine) (1.1 eq)

    • Diethyl malonate (1.0 eq)

    • Takemoto's Catalyst ((S,S)-thiourea catalyst) (0.1 eq, 10 mol%)

    • Toluene (anhydrous)

    • Molecular sieves (4 Å, powdered)

    • Hydrochloric acid (1 M)

    • Sodium sulfate (anhydrous)

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add 2,3-difluorobenzaldehyde (1.56 g, 11.0 mmol), 4-methoxyaniline (1.35 g, 11.0 mmol), and powdered 4 Å molecular sieves (5 g) in 50 mL of anhydrous toluene.

    • Stir the mixture at room temperature for 2 hours to facilitate in situ imine formation.

    • Rationale: Pre-forming the imine is critical. The molecular sieves remove the water generated during imine formation, driving the equilibrium towards the product.

    • In a separate flask, add Takemoto's catalyst (365 mg, 1.0 mmol) and diethyl malonate (1.60 g, 10.0 mmol).

    • Cool the imine-containing mixture to 0 °C and add the catalyst and malonate.

    • Stir the reaction at 0 °C for 48-72 hours. Monitor the reaction by TLC (4:1 Hexanes:EtOAc).

    • Upon completion, quench the reaction by adding 20 mL of 1 M HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (gradient elution, 9:1 to 4:1 Hexanes:EtOAc) to yield the diethyl malonate adduct.

  • Subsequent Decarboxylation and Hydrolysis (Example):

    • The resulting malonate adduct can be hydrolyzed and decarboxylated using standard procedures (e.g., heating with aqueous HCl or LiOH followed by acidic workup) to yield the final β-amino acid.

Expected Results & Characterization
ParameterExpected Outcome (for Malonate Adduct)Method of Analysis
Yield 85-95%Gravimetric analysis after purification
Diastereomeric Ratio (dr) >95:5¹H NMR analysis of crude product
Enantiomeric Excess (ee) >95%Chiral HPLC
¹H NMR Consistent with adduct structure400 MHz NMR

Chiral HPLC Conditions:

  • Column: Chiralpak AD-H or equivalent

  • Mobile Phase: 95:5 Hexane:Isopropanol

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 254 nm

Concluding Remarks

The protocols described herein provide reliable and highly stereoselective pathways for the synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid derivatives. The choice between rhodium-catalyzed hydrogenation and organocatalytic Mannich reaction will depend on factors such as substrate scope, catalyst availability, and desired scale. Both methods represent robust platforms for accessing this valuable fluorinated building block, enabling further exploration in drug discovery and development programs. Rigorous analytical characterization, particularly using chiral HPLC, is essential to validate the stereochemical integrity of the final products.

References

  • Title: Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Source: Nature Communications (via PMC) URL: [Link]

  • Title: Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Source: PubMed URL: [Link]

  • Title: Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones. Source: Molecules (via PMC) URL: [Link]

  • Title: Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Source: PubMed URL: [Link]

  • Title: Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. Source: ACS Omega URL: [Link]

  • Title: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development. Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

  • Title: Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Source: Molecules (via PMC) URL: [Link]

  • Title: Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Applications of fluorine-containing amino acids for drug design. Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Utilization of fluorinated α-amino acids in small molecule drug design. Source: Expert Opinion on Drug Discovery (via ResearchGate) URL: [Link]

  • Title: Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Source: The Journal of Organic Chemistry (via Organic Chemistry Portal) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic Acid

Welcome to the technical support center for the synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important β-amino acid. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in this synthetic endeavor.

Introduction to the Synthesis

3-Amino-3-(2,3-difluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this a compound of high interest.

The most common and scalable approach to synthesize this class of compounds is through a variation of the Mannich reaction , a three-component condensation. This typically involves the reaction of 2,3-difluorobenzaldehyde, a source of ammonia (such as ammonium acetate), and a C2-synthon like malonic acid. Subsequent decarboxylation yields the desired β-amino acid. Achieving high enantioselectivity for the desired (S)-enantiomer often requires the use of chiral auxiliaries or asymmetric catalysis.

This guide will focus on a robust and widely applicable asymmetric Mannich-type reaction, providing detailed protocols and troubleshooting for each critical step.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield of the Crude Product

Q1: My overall yield of crude 3-Amino-3-(2,3-difluorophenyl)propanoic acid is consistently below 40%. What are the likely causes and how can I improve it?

A1: Low yields in the Mannich reaction for this substrate can stem from several factors. Let's break down the possibilities:

  • Inefficient Imine Formation: The initial step is the formation of an imine from 2,3-difluorobenzaldehyde and your ammonia source.

    • Cause: The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can slightly deactivate the aldehyde, making imine formation slower than with unsubstituted benzaldehyde. Additionally, inadequate removal of water can shift the equilibrium back towards the starting materials.

    • Solution:

      • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to favor imine formation. Monitor the reaction by TLC or ¹H NMR to avoid decomposition.

      • Use a Dehydrating Agent: While not always necessary in a one-pot reaction with malonic acid, if you are isolating the imine, using a mild dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ can be beneficial.

      • Ammonia Source: Ensure your ammonium acetate is of high quality and anhydrous if possible.

  • Side Reactions of the Aldehyde:

    • Cause: 2,3-difluorobenzaldehyde can undergo self-condensation (Cannizzaro reaction) under basic conditions, although this is less common under the typically acidic to neutral conditions of a one-pot Mannich reaction.

    • Solution: Maintain the recommended pH of the reaction mixture. If you are using a strong base in a stepwise approach, ensure it is added at a low temperature and consumed quickly.

  • Poor Nucleophilicity of the Enolate:

    • Cause: The enolate of malonic acid (or its monoester) is the key nucleophile. Its formation and reactivity can be hampered by steric hindrance or suboptimal reaction conditions.

    • Solution:

      • Solvent Choice: The polarity of the solvent can influence the reaction. A polar protic solvent like ethanol is commonly used and generally effective.[1]

      • Base for Enolate Formation: In stepwise syntheses, the choice of base is critical. A non-nucleophilic base of appropriate strength should be used to deprotonate the malonic acid derivative without promoting side reactions.

  • Decarboxylation Issues:

    • Cause: The final step often involves acidic workup and heating to promote decarboxylation of the intermediate dicarboxylic acid. Incomplete decarboxylation will result in a mixture of products and lower the yield of the desired amino acid.

    • Solution: Ensure the acidic workup is sufficiently strong (e.g., refluxing in aqueous HCl) and the reaction is heated for an adequate amount of time. Monitor the disappearance of the starting dicarboxylic acid by TLC or LC-MS.

Poor Enantioselectivity

Q2: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) of my (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid is low. How can I improve the stereocontrol?

A2: Achieving high enantioselectivity is a common challenge. Here are the key areas to focus on:

  • Chiral Catalyst/Auxiliary Integrity:

    • Cause: The chiral catalyst or auxiliary is the cornerstone of your asymmetric synthesis. Its purity and activity are paramount.

    • Solution:

      • Source and Purity: Use a highly pure and well-characterized chiral catalyst or auxiliary from a reputable supplier.

      • Storage: Store the chiral material under the recommended conditions (e.g., under inert gas, protected from light and moisture) to prevent degradation.

      • Catalyst Loading: While higher catalyst loading can sometimes improve ee, it is often more cost-effective to optimize other parameters first. Ensure you are using the recommended catalyst loading.

  • Reaction Temperature:

    • Cause: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity as the energy difference between the diastereomeric transition states becomes less significant.

    • Solution: Carefully control the reaction temperature. It is often beneficial to run the reaction at a lower temperature (e.g., 0 °C or even -20 °C), even if it requires a longer reaction time.

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the catalyst-substrate complex and thus the stereochemical outcome.

    • Solution: Screen a variety of solvents. For Mannich reactions, solvents like THF, toluene, or dichloromethane are often used in asymmetric variations. The optimal solvent will depend on the specific catalyst system.

  • Rate of Addition:

    • Cause: A slow addition of one of the reactants (e.g., the enolate to the imine) can sometimes improve enantioselectivity by maintaining a low concentration of the nucleophile and favoring the kinetically preferred pathway.

    • Solution: Add the nucleophile dropwise over an extended period using a syringe pump.

Product Purification Challenges

Q3: I am having difficulty purifying the final product. It seems to be contaminated with starting materials or side products.

A3: Purification of polar amino acids can be challenging. Here are some strategies:

  • Crystallization:

    • Technique: Crystallization is often the most effective method for purifying amino acids on a larger scale.[2]

    • Solvent System: Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of hot water or an alcohol/water mixture and then allow it to cool slowly. The addition of a less polar co-solvent (e.g., isopropanol, acetone) can also induce crystallization.[3]

    • pH Adjustment: The solubility of amino acids is highly pH-dependent. You can often purify the product by dissolving it at a high or low pH and then carefully adjusting the pH to its isoelectric point to induce precipitation.

  • Chromatography:

    • Technique: For smaller scales or for obtaining highly pure material for analytical purposes, column chromatography can be used.

    • Stationary Phase: Reversed-phase silica gel (C18) is often effective for purifying polar compounds.

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or acetic acid) and a polar organic solvent like methanol or acetonitrile is typically used.

    • Ion-Exchange Chromatography: This can be a very powerful technique for separating amino acids from neutral or oppositely charged impurities.

  • Chiral HPLC for Enantiomeric Purity Analysis:

    • Technique: To determine the enantiomeric excess of your product, chiral HPLC is the gold standard.[4]

    • Column Choice: Several types of chiral stationary phases (CSPs) are available, including those based on cyclodextrins, macrocyclic glycopeptides (e.g., vancomycin-based), or Pirkle-type phases. The choice of column will depend on the specific derivative of your amino acid (e.g., free amino acid, N-protected).[5]

    • Derivatization: In some cases, derivatization of the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) can allow for separation on a standard reversed-phase column.

Experimental Protocols

Protocol 1: Racemic Synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic Acid via a One-Pot Mannich-Type Reaction

This protocol is a robust starting point for the synthesis of the racemic product and can be adapted for optimization studies.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2,3-Difluorobenzaldehyde142.101.42 g10
Malonic Acid104.061.14 g11
Ammonium Acetate77.081.54 g20
Ethanol46.0720 mL-
Concentrated HCl36.46As needed-
Sodium Hydroxide40.00As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluorobenzaldehyde (1.42 g, 10 mmol), malonic acid (1.14 g, 11 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Add ethanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (a suitable mobile phase would be ethyl acetate/hexanes with a small amount of acetic acid).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the resulting residue, add 20 mL of 6 M HCl.

  • Heat the mixture to reflux for 4-6 hours to effect decarboxylation.

  • Cool the solution in an ice bath. Adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6) with a concentrated NaOH solution. The product will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude 3-Amino-3-(2,3-difluorophenyl)propanoic acid.

  • The crude product can be further purified by recrystallization from a water/ethanol mixture.

Expected Yield: 50-70%

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reaction One-Pot Mannich-Type Reaction cluster_workup Workup & Decarboxylation cluster_purification Purification A 2,3-Difluorobenzaldehyde E Reflux (80°C, 6-8h) A->E B Malonic Acid B->E C Ammonium Acetate C->E D Ethanol (Solvent) D->E F Concentration E->F G Add 6M HCl F->G H Reflux (4-6h) G->H I pH Adjustment (to pI) H->I J Filtration I->J K Recrystallization J->K L Final Product K->L Mannich_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Enolate Formation cluster_step3 Step 3: C-C Bond Formation cluster_step4 Step 4: Decarboxylation A Aldehyde + Amine B Iminium Ion A->B H₂O E β-Amino Dicarboxylic Acid Intermediate B->E C Malonic Acid D Enolate C->D -H⁺ D->E F Final β-Amino Acid E->F -CO₂

Caption: Simplified mechanism of the Mannich reaction for β-amino acid synthesis.

References

  • Elshan, N. G. R., Rettig, M. B., & Jung, M. E. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Organic Letters, 21(11), 4039–4043. [Link]

  • Concellón, J. M., Riego, E., & Rodríguez-Solla, H. (2005). A General Procedure for the Synthesis of 3-Aryl-3-aminopropanoic Acids. The Journal of Organic Chemistry, 70(16), 6419–6422. [Link]

  • Skelley, A. M., & Mathies, R. A. (2003). Chiral separation of fluorescamine-labeled amino acids using microfabricated capillary electrophoresis devices for extraterrestrial exploration. Journal of Chromatography A, 1021(1-2), 191–199. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers. Advances in Chromatography, 27, 73-127. [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. GEA. [Link]

  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S.
  • Tanaka, H., & Yamada, H. (1983). Crystallization of amino acid.
  • Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives. Stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids. Organic & Biomolecular Chemistry, 11(36), 6069-6073. [Link]

  • A One-pot Synthesis of 3-Amino-3-Arylpropionic Acids. (n.d.). Scribd. [Link]

  • Fujisawa, T., & Sato, T. (1988). Asymmetric synthesis of β-amino acids. Journal of Synthetic Organic Chemistry, Japan, 46(7), 654-666. [Link]

  • Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. [Link]

  • El-Ghaffar, M. A. A., et al. (2022). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 7(44), 40167-40175. [Link]

  • Ortho-Mcneil Pharmaceutical, Inc. (2003). Process of preparing 3S-3-amino-3-aryl propionic acid and derivatives thereof.
  • MySkinRecipes. (n.d.). 3-Amino-3-(2,3-difluorophenyl)propanoic acid. MySkinRecipes. [Link]

Sources

Optimization

stability of 3-Amino-3-(2,3-difluorophenyl)propanoic acid in solution

Technical Support Center: Handling & Stability of 3-Amino-3-(2,3-difluorophenyl)propanoic acid Introduction: The Molecule & Its Challenges You are likely working with 3-Amino-3-(2,3-difluorophenyl)propanoic acid (often a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability of 3-Amino-3-(2,3-difluorophenyl)propanoic acid

Introduction: The Molecule & Its Challenges

You are likely working with 3-Amino-3-(2,3-difluorophenyl)propanoic acid (often a chiral building block for DPP-4 inhibitors or related peptidomimetics).[1] This molecule presents a unique set of physicochemical challenges due to the interplay between its zwitterionic beta-amino acid core and the electron-withdrawing 2,3-difluorophenyl ring .[1]

Unlike standard alpha-amino acids, the beta-positioning of the amine combined with the fluorinated aromatic ring alters its pKa values and lipophilicity, leading to common issues with precipitation at neutral pH and specific HPLC peak tailing.

This guide breaks down the technical handling into three modules: Solubility , Chemical Stability , and Analytical Troubleshooting .[2]

Module 1: Solubility & Dissolution (The "Getting it into Solution" Phase)

User Issue: "My compound dissolves in 1N HCl but precipitates immediately when I buffer it to pH 7.4 for my assay."

The Science: Zwitterionic "Trap" & Fluorine Lipophilicity

This molecule exists as a zwitterion (overall neutral charge with internal positive and negative charges) in the pH range between its two pKa values (typically pH 4–8).[1]

  • Zwitterionic Lattice Energy: At neutral pH, the electrostatic attraction between the ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups creates a high crystal lattice energy, minimizing solubility.[1]
  • Fluorine Effect: The 2,3-difluoro substitution significantly increases the lipophilicity (LogP) of the phenyl ring compared to a non-fluorinated analog.[1] This makes the neutral zwitterion even less soluble in water than standard beta-phenylalanine.[1][2]

Troubleshooting Protocol: The "pH Swing" Method

Do not attempt to dissolve directly in neutral buffer.[1][2] Use the charge to your advantage.

Target pHDominant SpeciesSolubility StatusRecommended Solvent Vehicle
< 2.0 Cationic (

)
High 0.1N HCl or 0.1% TFA in water
4.0 – 8.0 Zwitterionic (

)
Very Low (Risk Zone) Requires co-solvent (DMSO/MeOH)
> 9.5 Anionic (

)
High 0.1N NaOH or Carbonate Buffer

Step-by-Step Dissolution Guide:

  • Weigh the solid compound.

  • Dissolve completely in a minimal volume of DMSO (dimethyl sulfoxide). This disrupts the crystal lattice without relying on pH.[1][2]

  • Dilute this DMSO stock slowly into your aqueous buffer. Critical: Keep the final DMSO concentration < 1% (or as tolerated by your assay) to prevent precipitation.[1][2]

  • Verification: If turbidity occurs, sonicate for 5 minutes. If it persists, the concentration exceeds the thermodynamic solubility limit of the zwitterion; you must lower the concentration or adjust pH.[2]

Module 2: Chemical Stability (The "Staying Intact" Phase)

User Issue: "I see a new impurity peak at RRT 0.95 after storing the solution for 24 hours."

The Science: Degradation Pathways

While beta-amino acids are generally more stable to proteolysis than alpha-amino acids, they are chemically susceptible to specific pathways:

  • Oxidation: The benzylic amine position is prone to oxidation, especially if metal ions are present in the buffer.[2]

  • Intramolecular Cyclization (Lactamization): Under dehydrating conditions or activation (e.g., using EDC/NHS), beta-amino acids can cyclize to form beta-lactams (4-membered rings).[1] This is less spontaneous in water than gamma-amino acids (forming 5-membered lactams) but can occur.[1][2]

  • Racemization: The chiral center at the C3 position is benzylic.[1][2] Strong bases can deprotonate this position, leading to racemization (loss of enantiomeric excess).[1][2]

Visualizing the Equilibrium & Degradation

StabilityPathways cluster_legend Stability Logic Solid Solid Compound (Stable) AcidSol Acidic Solution (pH < 2) (Cationic - Stable) Solid->AcidSol Dissolve in HCl NeutSol Neutral Solution (pH 7) (Zwitterionic - Precipitates) AcidSol->NeutSol Buffer to pH 7 NeutSol->AcidSol Acidify Oxidation Oxidation Product (N-Oxide / Imine) NeutSol->Oxidation O2 / Light / Time Lactam Beta-Lactam (Cyclization) NeutSol->Lactam Activation agents (EDC/HATU) Blue = Stable State Blue = Stable State Red = High Risk State Red = High Risk State

Caption: Stability landscape of 3-Amino-3-(2,3-difluorophenyl)propanoic acid. Neutral pH presents solubility risks, while activation reagents can trigger cyclization.[1]

Storage Protocol
  • Solid State: Store at +4°C or -20°C, desiccated.

  • Solution State:

    • Short Term (< 24h): Keep at 4°C.

    • Long Term: Do not store in neutral buffer. Store as a frozen stock in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot the stock).

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "My peak is tailing badly, and I can't separate the enantiomers."

The Science: Silanol Interactions & Chiral Recognition
  • Tailing: The primary amine interacts strongly with residual silanols on silica-based C18 columns, causing tailing.[1][2] The difluorophenyl group adds lipophilicity, increasing retention time and broadening the peak if the organic gradient is too shallow.[2]

  • Chiral Separation: Enantiomers of this molecule cannot be separated on standard C18 columns.[1][2] You require a chiral stationary phase (CSP).[1][2][3]

Troubleshooting Guide

A. Peak Tailing on C18 (Achiral Purity Check):

  • Root Cause: Silanol interaction.[1][2]

  • Fix: Add an ion-pairing agent or suppressor.[1][2]

    • Standard: Use 0.1% Trifluoroacetic Acid (TFA) in both water and acetonitrile mobile phases.[1][2] The low pH suppresses silanols and protonates the amine (ensuring a single ionic species).[1][2]

    • Alternative: If using MS and avoiding TFA, use 0.1% Formic Acid or 10mM Ammonium Formate (pH 3) .[1][2]

B. Chiral Separation (Enantiomeric Excess):

  • Column Selection: Polysaccharide-based columns are the gold standard for beta-amino acids.[1][2]

    • Recommended:Lux Cellulose-1 or Chiralpak AD-H .[1][2]

  • Mobile Phase:

    • Normal Phase: Hexane/Ethanol/TFA (80:20:0.1).[1][2]

    • Polar Organic Mode: 100% Methanol with 0.1% DEA (Diethylamine) and 0.1% Formic Acid (Acid/Base additives sharpen the peaks of zwitterions).[1][2]

C. Detection (UV vs. CAD):

  • The 2,3-difluorophenyl ring has UV absorbance, but it is weaker than a standard phenyl ring.[1]

  • Wavelength: Monitor at 210 nm (peptide bond/carboxylate) and 254 nm (aromatic).[1][2]

  • Tip: If sensitivity is low, derivatize with AQC (AccQ-Tag) or OPA (o-Phthalaldehyde) for fluorescence detection.[1]

Frequently Asked Questions (FAQ)

Q: Can I autoclave a solution of this compound? A: No. While beta-amino acids are thermally robust, the high temperature (121°C) combined with pressure can induce decarboxylation or oxidation of the amine. Filter sterilize (0.22 µm PVDF or PES) instead.[1][2]

Q: Why does my solution turn yellow after a week? A: This indicates oxidation of the amine, likely forming N-oxides or imine degradation products.[1] This is accelerated by light and neutral/basic pH.[1][2] Always protect stock solutions from light (amber vials).[1][2]

Q: Is the "2,3-difluoro" pattern more stable than the "4-fluoro" analog? A: Chemically, the 2,3-difluoro pattern is more electron-deficient.[1] This makes the amine less nucleophilic (potentially more stable against unwanted acylation) but makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) under extreme conditions (e.g., strong bases at high heat), though this is rare in standard handling.[1]

References

  • PubChem. (2023).[1][2] 3-Amino-3-(2,3-difluorophenyl)propanoic acid - Compound Summary. National Library of Medicine.[1][2] Link[1]

  • Phenomenex. (2023).[1][2][4] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (Application Note describing similar separation principles for fluorinated amino acids). Link[1]

  • Waters Corporation. (2023).[1][2] Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. (Standard protocol for enhancing detection of amino acids).[1][2] Link

  • Enzyclopedia.pub. (2023).[1][2][4] Instability of Peptide and Possible Causes of Degradation. (Covers general oxidation and cyclization mechanisms relevant to beta-amino acids). Link

Sources

Troubleshooting

Technical Support Center: 3-Amino-3-(2,3-difluorophenyl)propanoic acid

Topic: Solubility Optimization & Troubleshooting Guide Status: Active | Last Updated: February 8, 2026 Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers[1][2] Molecule Profile & Core Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide

Status: Active | Last Updated: February 8, 2026 Audience: Medicinal Chemists, Formulation Scientists, Biological Assay Developers[1][2]

Molecule Profile & Core Challenge

Before troubleshooting, it is critical to understand why this molecule resists dissolution. You are fighting two opposing forces: Crystal Lattice Energy (driven by electrostatics) and Lipophilicity (driven by the fluorinated ring).[1][2][3]

PropertySpecification
Compound Name 3-Amino-3-(2,3-difluorophenyl)propanoic acid
CAS 1228561-39-4
Molecular Weight 201.17 g/mol
Structure Type

-Amino Acid (Zwitterionic)
Key Feature 2,3-Difluorophenyl ring (Electron-withdrawing, Lipophilic)
Solubility Class Amphoteric; pH-dependent solubility profile.[1][2]
The "Zwitterion Trap"

Like all amino acids, this molecule exists as a zwitterion (dipolar ion) at neutral pH.[3] The amine is protonated (


) and the carboxylic acid is deprotonated (

).[1][2]
  • Result: The net charge is zero.[1][2][3] The electrostatic attraction between the

    
     and 
    
    
    
    ends creates a highly stable crystal lattice that water molecules struggle to break apart.[1][2][3]
  • The Fluorine Factor: The 2,3-difluoro substitution increases the lipophilicity of the phenyl ring compared to standard phenylalanine analogs. This makes the molecule "greasier," further reducing its willingness to enter a pure aqueous phase.[3]

Decision Tree: Choose Your Solvent System

Use this workflow to select the correct solubilization strategy based on your end application.

SolubilityWorkflow cluster_warning CRITICAL CHECKPOINT Start Start: Solid Powder AppCheck What is the application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay ChemSynth Chemical Synthesis AppCheck->ChemSynth AnimalStudy In Vivo Formulation AppCheck->AnimalStudy DMSO Strategy A: DMSO Stock (10-50 mM) Dilute into Buffer BioAssay->DMSO High Conc. AcidBase Strategy B: pH Adjustment (HCl or NaOH) ChemSynth->AcidBase Max Solubility Formulation Strategy C: Saline + Co-solvent (PEG400/Tween) AnimalStudy->Formulation Biocompatible PrecipCheck Check for Precipitation upon dilution! DMSO->PrecipCheck

Figure 1: Solubility Decision Tree. Select your path based on the final application of the compound.

Troubleshooting Guides

Module A: Aqueous Solubility (The pH Fix)

Issue: The compound floats or stays as a white powder in water/PBS at pH 7.4. Mechanism: At pH ~7, the molecule is at its Isoelectric Point (pI) .[3] Solubility is at its thermodynamic minimum.[1][2][3]

Protocol: The "Charge-Shift" Method

To dissolve this compound in water, you must force it into a charged state (Cationic or Anionic).[1][2]

  • Acidic Shift (Preferred for Stability):

    • Add 1.0 equivalent of 1M HCl.[1][2][3]

    • Result: The carboxylate (

      
      ) becomes a carboxylic acid (
      
      
      
      ).[1][2][3] The molecule becomes a net cation (
      
      
      ).[1][2][3]
    • Solubility: High.[1][2][3]

  • Basic Shift:

    • Add 1.0 equivalent of 1M NaOH.[1][2][3]

    • Result: The ammonium (

      
      ) becomes an amine (
      
      
      
      ).[1][2][3] The molecule becomes a net anion (
      
      
      ).[1][2][3]
    • Solubility: High.[1][2][3]

Warning: The 2,3-difluoro substitution makes the phenyl ring electron-poor.[1][2][3] In highly basic conditions (pH > 12), the benzylic proton (at the chiral center) may become labile, leading to racemization over time.[3] Prefer Acidic Shift if stereochemistry is critical.

Module B: Organic Stock Solutions (DMSO/DMF)

Issue: Compound dissolves in DMSO but precipitates immediately when added to cell media (The "Crash Out" Effect).[1][2][3][4] Mechanism: The compound is soluble in DMSO (polar aprotic) but insoluble in the aqueous media.[3] Rapid dilution creates local supersaturation.[1][2][3]

Protocol: The Step-Down Dilution
  • Prepare Stock: Dissolve powder in 100% DMSO to 10-50 mM. (Sonicate for 30s if needed; avoid heat >40°C).

  • Intermediate Step (Critical): Do not pipette 1 µL of stock directly into 1 mL of media.

    • Dilute the stock 1:10 in pure water or PBS first.[1][2][3]

    • Observation: If it turns cloudy here, your concentration is too high for the aqueous phase.[3]

  • Final Dilution: Add the intermediate solution to your assay plate.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity, though the compound solubility might limit you to lower concentrations.[1][2][3]

Module C: In Vivo Formulation

Issue: Need to inject 10 mg/kg, but DMSO is not allowed >5%. Solution: Use a co-solvent system that disrupts the lattice energy without toxic organics.[1][2][3]

Recommended Vehicle:
  • 5% DMSO (Solubilizer)[1][2]

  • 40% PEG 400 (Polymer co-solvent)[1][2]

  • 55% Saline (or Water for Injection)[1][2]

    • Note: Add in this exact order. Ensure the compound is fully dissolved in DMSO/PEG before adding the saline.[2][3] Adding saline first will cause irreversible precipitation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: I sonicated the solution for 20 minutes and it got hot, but it still won't dissolve. Why? A: Heat often helps, but for zwitterions at their pI, heat alone is insufficient to break the lattice energy.[3] You are likely just degrading your compound.[1][2][3] Stop sonicating. Adjust the pH (see Module A). If you must use heat, do not exceed 40°C to prevent defluorination or oxidation.[1][2][3]

Q2: Can I use Ethanol instead of DMSO? A: Likely no. Amino acids (even fluorinated ones) have poor solubility in pure alcohols like ethanol or methanol because these solvents are not polar enough to solvate the zwitterionic charges effectively.[1][2][3] DMSO or DMF are required for high-concentration stocks.[1][2][3]

Q3: Why does my solution turn yellow in base (NaOH)? A: Fluorinated aromatic amines can be sensitive to oxidation.[1][2][3] A yellow tint often indicates the formation of N-oxide impurities or trace degradation.[1][2][3] Always prepare basic solutions fresh and keep them on ice/protected from light.[1][2][3]

Q4: How does the 2,3-difluoro group specifically affect solubility compared to normal Phenylalanine? A: The fluorine atoms are hydrophobic but also electron-withdrawing.[1][2]

  • Lower pKa: They lower the pKa of the amine, making it less basic.[2][3] This shifts the pI slightly lower than non-fluorinated analogs.[1][2][3]

  • Lipophilicity: They increase the LogP, meaning the neutral form is even less soluble in water than standard phenylalanine.[2][3]

References

  • PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid (Analog Reference).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2]

  • Perlovich, G. L., et al. Solubility and hydration of zwitterionic amino acids.[1][2][3] Journal of Chemical & Engineering Data.[1][2][3] (General principles of amino acid thermodynamics).

Sources

Optimization

Technical Support Center: 3-Amino-3-(2,3-difluorophenyl)propanoic Acid Stability &amp; Degradation

Welcome to the Advanced Application Support Hub. Subject: 3-Amino-3-(2,3-difluorophenyl)propanoic acid (CAS: Variable/Generic Structure) Role: Senior Application Scientist Status: Operational Introduction: The Stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Subject: 3-Amino-3-(2,3-difluorophenyl)propanoic acid (CAS: Variable/Generic Structure) Role: Senior Application Scientist Status: Operational

Introduction: The Stability Paradox

You are likely working with this molecule as a chiral building block for peptidomimetics or DPP-4 inhibitors (similar to Sitagliptin intermediates). While 3-Amino-3-(2,3-difluorophenyl)propanoic acid is chemically robust compared to complex proteins, it suffers from a specific "Achilles' heel" common to


-amino acids: Intramolecular Cyclization .

This guide bypasses standard datasheets to address the causality of degradation. We treat your experiment as a system; when the system fails, specific chemical mechanisms are the root cause.

Module 1: The "Ghost Peak" (Lactamization)

User Issue

"I am seeing a new impurity peak (RRT ~1.1-1.2) appearing in my HPLC chromatogram after drying or prolonged storage. The mass spectrum shows a loss of 18 Da (M-18)."

Root Cause Analysis

This is the classic signature of


-Lactam formation . Unlike 

-amino acids,

-amino acids possess the perfect geometry to undergo intramolecular dehydration to form a 4-membered lactam ring (2-azetidinone).

Mechanism: The nucleophilic primary amine attacks the carbonyl carbon of the carboxylic acid. This process is often thermodynamically unfavorable in water but becomes kinetically rapid under dehydrating conditions (e.g., rotary evaporation, lyophilization) or in the presence of activating agents (e.g., coupling reagents like EDC/HATU).

Visualizing the Pathway

Lactamization Parent Parent β-Amino Acid (MW: X) TS Transition State (Tetrahedral Intermediate) Parent->TS Nucleophilic Attack (Dehydration/Activation) Lactam β-Lactam Impurity (MW: X-18) TS->Lactam Cyclization Water H₂O TS->Water

Figure 1: The dehydration pathway converting the linear


-amino acid into its cyclic 

-lactam counterpart.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
pH Control Keep pH neutral (6.5–7.5) during workup.Acidic conditions protonate the carbonyl, making it more electrophilic; basic conditions deprotonate the amine, making it more nucleophilic. Neutral pH minimizes both extremes.
Temperature Avoid temperatures >40°C during drying.Thermal energy overcomes the ring strain barrier required to form the 4-membered lactam.
Solvent Avoid protic solvents if coupling.If activating the acid for synthesis, the intramolecular amine will compete with your desired nucleophile. Always protect the amine (e.g., Boc/Fmoc) before activating the acid.

Module 2: Oxidative Instability & Storage

User Issue

"My white powder has turned slightly yellow, and LC-MS shows a small peak at M+16."

Root Cause Analysis

The primary amine on the


-carbon is electron-rich. The 2,3-difluorophenyl ring withdraws electron density via induction, but the amine remains susceptible to N-oxidation  by atmospheric oxygen or peroxides found in uninhibited solvents (e.g., THF, Ethers).
Diagnostic Workflow
  • Check Solvents: Are you using HPLC-grade ethers? If using THF, is it peroxide-free?

  • Inert Gas: Was the container headspace purged with Argon/Nitrogen?

  • LC-MS Confirmation: Look for the N-oxide adduct (M+16 Da). Note that N-oxides can thermally revert to the parent amine in the MS source, leading to underestimation of the impurity.

Module 3: Excipient & Formulation Compatibility

User Issue

"The assay is failing in the formulated product. We see broad peaks and loss of active ingredient."

Root Cause Analysis

-amino acids are highly reactive toward specific excipients. Based on data from structurally similar drugs (e.g., Sitagliptin), two major pathways exist:
  • Maillard Reaction: If Lactose or other reducing sugars are present, the primary amine condenses with the sugar aldehyde to form a glycosylamine, which rearranges to form brown pigments (Amadori products).

  • Michael Addition: If Fumaric acid or other

    
    -unsaturated systems are present, the amine can undergo conjugate addition.
    
Compatibility Matrix
Excipient ClassRisk LevelMechanismAction
Reducing Sugars (Lactose) HIGH Maillard Reaction (Browning)Prohibited. Use Mannitol or Microcrystalline Cellulose instead.
Fumaric Acid HIGH Michael AdditionAvoid. Use non-conjugated acids (e.g., Tartaric, Succinic).
Magnesium Stearate LowN/AGenerally safe, but monitor for metallic salt formation.

Module 4: Validated Analytical Methods

The "Zwitterion" Problem

Free


-amino acids exist as zwitterions at neutral pH. This leads to:
  • Early elution (in void volume).

  • Severe peak tailing on C18 columns.

  • Poor reproducibility.

Recommended Method (HILIC or Ion-Pairing)

Option A: Ion-Pairing RP-HPLC (Robust)

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Perfluoroheptanoic acid (PFHpA) in Water (Ion-pairing agent).

  • Mobile Phase B: Acetonitrile.[1]

  • Why: The bulky fluorinated acid pairs with the amine, increasing retention and improving peak shape.

Option B: HILIC (Mass Spec Friendly)

  • Column: Amide or Zwitterionic HILIC phase.

  • Mobile Phase: High organic (80% ACN) with 10mM Ammonium Formate (pH 3.5).

  • Why: Retains polar zwitterions without "sticky" ion-pairing reagents that ruin MS sources.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Type Identify Symptom Start->Type GhostPeak New Peak (M-18) Type->GhostPeak Mass Loss Color Yellowing/M+16 Type->Color Discoloration Tailing Bad Peak Shape Type->Tailing Chromatography Action1 Check Lactamization: Reduce Drying Temp Adjust pH to 7.0 GhostPeak->Action1 Action2 Check Oxidation: Purge Headspace Test for Peroxides Color->Action2 Action3 Method Fix: Switch to HILIC or Add Ion-Pair Reagent Tailing->Action3

Figure 2: Decision matrix for rapid diagnosis of stability and analytical issues.

References

  • ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3]

  • Dubey, R. et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis. (Cited for excipient compatibility and degradation kinetics of fluorinated beta-amino acids).

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Cited for structural propensity of beta-amino acids to cyclize).

  • WuXi AppTec DMPK . (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices. (Cited for LC-MS method development for polar amino acids).

Disclaimer: This guide is for research purposes. Always consult your specific internal SOPs and safety data sheets (SDS) before handling fluorinated intermediates.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic Acid

This guide is intended for researchers, chemists, and drug development professionals involved in the scale-up synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid. The following sections provide practical, field-tes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, chemists, and drug development professionals involved in the scale-up synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid. The following sections provide practical, field-tested insights into potential challenges and their resolutions, moving beyond simple protocols to explain the underlying chemical principles governing success at an industrial scale.

I. Overview of Synthetic Strategy & Scale-Up Philosophy

The synthesis of β-amino acids, such as 3-Amino-3-(2,3-difluorophenyl)propanoic acid, is a well-established field in organic chemistry.[1] Common strategies include Mannich-type reactions, conjugate additions, and homologations of α-amino acids.[1] However, scaling these processes from the benchtop to production introduces significant challenges related to reaction kinetics, heat transfer, mass transport, and purification.

The presence of the difluorophenyl moiety introduces specific considerations. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the acidity of adjacent protons, potentially leading to unique side reactions or purification challenges compared to non-fluorinated analogs.[2]

Our approach emphasizes a "Quality by Design" (QbD) philosophy, focusing on identifying and controlling critical process parameters (CPPs) to ensure a robust and reproducible synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the production of 3-Amino-3-(2,3-difluorophenyl)propanoic acid?

A1: While several routes exist, the most common and scalable approach often involves a variation of the Mannich reaction or a conjugate addition. For example, reacting 2,3-difluorobenzaldehyde with a nitrogen source (like ammonia or a protected amine) and a malonic acid derivative, followed by hydrolysis and decarboxylation, is a frequently employed strategy. This route generally uses readily available and cost-effective starting materials.

Q2: What are the primary impurities I should be concerned about during scale-up?

A2: Impurity profiles can vary based on the synthetic route, but common impurities include:

  • Starting Materials: Unreacted 2,3-difluorobenzaldehyde or the malonic acid derivative.

  • Over-alkylation Products: Dimeric or trimeric species formed from side reactions.

  • Positional Isomers: If the fluorination step is part of the synthesis, other difluorophenyl isomers could be present.

  • Enantiomeric Impurities: The D-enantiomer if the synthesis is not perfectly stereoselective. Chiral analysis is crucial.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps.

Each production process will generate a unique impurity profile that must be carefully characterized.[4]

Q3: How critical is temperature control during the reaction?

A3: Extremely critical. Exothermic events, especially during the initial condensation or addition steps, can lead to runaway reactions at scale. This not only poses a safety risk but can also significantly increase the formation of impurities. A well-designed cooling system and controlled addition of reagents are paramount.

Q4: What are the best practices for isolating the final product?

A4: The product is an amino acid, making it zwitterionic. Isolation is typically achieved by pH adjustment to its isoelectric point (pI), where it has minimum solubility in aqueous media, leading to precipitation. The key is to perform this pH adjustment slowly and with good agitation to control crystal size and minimize the occlusion of impurities. Subsequent washing with appropriate solvents (e.g., cold water, isopropanol) is necessary to remove residual salts and organic impurities.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Reaction Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. At scale, mass and heat transfer limitations can slow down the reaction compared to lab-scale experiments.1. Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC, UPLC) to track the consumption of starting materials and formation of the product. Extend reaction time until the reaction plateaus. Consider a modest increase in temperature, but monitor impurity formation closely.
2. Side Reactions: Formation of by-products such as over-alkylation products or degradation of the starting material under the reaction conditions.2. Stoichiometry and Addition Control: Re-evaluate the stoichiometry of your reagents. At scale, slow, controlled addition of the most reactive species can minimize localized high concentrations that favor side reactions.
3. Product Degradation: The product may be unstable under prolonged exposure to the reaction conditions (e.g., high temperature or extreme pH).3. Kinetic Profiling: Perform kinetic studies to understand the rate of product formation versus degradation. This will help define the optimal reaction endpoint to maximize yield before significant degradation occurs.
High Impurity Levels 1. Poor Raw Material Quality: Impurities in starting materials can carry through or even catalyze side reactions.1. Incoming Quality Control (IQC): Implement stringent IQC for all starting materials. It is often more cost-effective to purify raw materials than to remove related impurities from the final product.[5]
2. Sub-optimal Reaction Conditions: Incorrect temperature, pH, or solvent choice favoring the formation of a specific impurity.2. Design of Experiments (DoE): Conduct a DoE study to screen for the optimal combination of temperature, concentration, and reagent stoichiometry that minimizes impurity formation.
3. Inefficient Work-up or Purification: The work-up or crystallization procedure may not be effective at removing certain impurities.3. Solvent Screening for Crystallization: The choice of solvent is critical for effective purification by crystallization. Screen a variety of solvent systems (including anti-solvents) to find conditions that maximize the recovery of the pure product while leaving impurities in the mother liquor.
Poor Product Crystallinity / Filtration Issues 1. Rapid Precipitation: Adding an anti-solvent or adjusting the pH too quickly can cause the product to "crash out" as an amorphous solid or very fine particles, which are difficult to filter.1. Controlled Crystallization: Develop a controlled cooling and/or pH adjustment profile. Seeding the solution with a small amount of pure crystalline material can promote the growth of larger, more easily filterable crystals.
2. Polymorphism: The compound may exist in different crystalline forms (polymorphs), some of which may have poor filtration characteristics.2. Polymorph Screen: Conduct a polymorph screen using various solvents and crystallization conditions. Characterize the resulting solids by techniques like XRPD and DSC to identify the most stable and easily handled form.
Color in Final Product 1. Oxidation of Aromatic Ring: Trace metal impurities or exposure to air at high temperatures can cause oxidation and color formation.1. Inert Atmosphere & Chelating Agents: Run the reaction and work-up under an inert atmosphere (e.g., nitrogen). If metal-catalyzed degradation is suspected, consider adding a small amount of a chelating agent like EDTA.
2. Charring/Degradation: Localized overheating (hot spots) in the reactor can cause thermal degradation of organic materials.2. Reactor Design and Agitation: Ensure the reactor has adequate agitation to maintain a uniform temperature throughout the batch. For highly exothermic steps, consider using a semi-batch process with controlled addition.
3. Carry-over of Colored Impurities: Highly colored, minor impurities from starting materials or side reactions.3. Activated Carbon Treatment: A charcoal (activated carbon) treatment of the product solution before the final crystallization can be very effective at removing colored impurities. The amount of charcoal and treatment time should be optimized to avoid significant product loss.

IV. Experimental Protocols

A. Representative Scale-Up Synthesis Protocol

Reaction: Asymmetric Strecker Synthesis of a Precursor

This protocol is a representative example and should be optimized for specific equipment and safety considerations.

  • Reactor Preparation: Ensure a clean, dry, 100 L glass-lined reactor is inerted with nitrogen.

  • Charge Reagents:

    • Charge 2,3-difluorobenzaldehyde (5.0 kg, 35.2 mol) and toluene (25 L).

    • Begin agitation and cool the mixture to 0-5 °C.

    • In a separate vessel, prepare a solution of potassium cyanide (2.5 kg, 38.4 mol) in water (10 L).

    • In another vessel, prepare a solution of (R)-phenylglycinol (4.8 kg, 35.0 mol) in methanol (15 L).

  • Reaction Execution:

    • Slowly add the (R)-phenylglycinol solution to the reactor over 1 hour, maintaining the temperature below 5 °C.

    • Next, add the potassium cyanide solution via a dosing pump over 3-4 hours, ensuring the temperature does not exceed 10 °C.

    • Allow the reaction to stir at 10-15 °C for an additional 12-16 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of the starting aldehyde (>98%).

  • Work-up:

    • Add water (20 L) to the reactor and stir for 15 minutes.

    • Stop agitation and allow the layers to separate.

    • Separate the organic (upper) layer and wash it with brine (2 x 10 L).

    • Concentrate the organic layer under reduced pressure to obtain the crude aminonitrile precursor.

B. Final Product Isolation and Purification Protocol
  • Hydrolysis:

    • Charge the crude aminonitrile precursor to a 100 L reactor equipped for reflux.

    • Add a 6M HCl solution (40 L).

    • Heat the mixture to reflux (approx. 100-105 °C) for 8-12 hours.

    • IPC: Monitor the reaction by HPLC until the aminonitrile is fully consumed.

  • Crystallization:

    • Cool the reaction mixture to room temperature.

    • Filter off any solid by-products.

    • Slowly adjust the pH of the filtrate to the isoelectric point (typically pH 5-6) with a 50% NaOH solution, maintaining the temperature below 25 °C.

    • The product will precipitate. Allow the slurry to stir for 2-4 hours to ensure complete crystallization.

  • Isolation and Drying:

    • Filter the solid product using a centrifuge or filter press.

    • Wash the filter cake with cold deionized water (2 x 10 L) until the washings are free of chloride ions (test with AgNO3).

    • Wash the cake with cold isopropanol (10 L).

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

V. Visualizations

A. General Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Work-up & Hydrolysis cluster_purification Purification Stage A 1. Charge Starting Materials (2,3-Difluorobenzaldehyde, etc.) B 2. Controlled Reaction (Temperature & Addition) A->B C 3. In-Process Control (IPC) (HPLC Analysis) B->C D 4. Quench & Phase Separation C->D E 5. Acid Hydrolysis D->E F 6. IPC for Hydrolysis (HPLC Analysis) E->F G 7. pH Adjustment to pI (Controlled Precipitation) F->G H 8. Filtration & Washing G->H I 9. Vacuum Drying H->I J 10. Final Product QC (Purity, Assay, Chiral) I->J cluster_causes cluster_solutions Start Problem: Low Purity in Final Product Impurity_ID Identify Impurity (e.g., HPLC-MS) Start->Impurity_ID Cause1 Unreacted Starting Material Impurity_ID->Cause1  Starting Material  Detected Cause2 Known By-product Impurity_ID->Cause2  By-product  Detected Cause3 Unknown Impurity Impurity_ID->Cause3  Unknown  Detected Sol1 Increase reaction time/temp Review stoichiometry Cause1->Sol1 Sol4 Improve purification: - Recrystallization solvent screen - Column chromatography (if necessary) Cause1->Sol4 Sol2 Optimize reaction conditions (DoE) Modify work-up procedure Cause2->Sol2 Cause2->Sol4 Sol3 Isolate and characterize impurity Review synthetic route for potential sources Cause3->Sol3 Cause3->Sol4

Caption: Decision tree for troubleshooting low purity issues in the final product.

VI. References

  • CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents. Available at:

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES - Chemistry | Illinois. Available at:

  • β-Amino Acid Synthesis Using the CO2 Radical Anion under Electro- chemical and Photochemical Conditions | ChemRxiv. Available at:

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. Available at:

  • (3S)-3-AMINO-3-(2,3-DIFLUOROPHENYL)PROPANOIC ACID - Fluorochem. Available at:

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. Available at:

  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC. Available at:

  • Impurity profile of amino acids? - ResearchGate. Available at:

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals. Available at:

  • Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives - Journal "Functional Materials". Available at:

  • Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... - ResearchGate. Available at:

  • Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Available at:

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. Available at:

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at:

Sources

Optimization

common pitfalls when working with reactive aldehydes in synthesis

Technical Support Center: Reactive Aldehyde Synthesis & Handling Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: ALD-SYNTH-001 Status: Open Subject: Troubleshooting Stability, Reactivity, and Purification...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reactive Aldehyde Synthesis & Handling

Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: ALD-SYNTH-001 Status: Open Subject: Troubleshooting Stability, Reactivity, and Purification of Reactive Aldehydes

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk. I understand you are facing challenges with reactive aldehydes. These intermediates are the "divas" of organic synthesis: essential for carbon-carbon bond formation (Wittig, Aldol) and functional group interconversion (Reductive Amination), yet prone to dramatic failures like polymerization, autoxidation, and racemization.

Below is a non-linear troubleshooting guide designed to diagnose your specific issue.

Module 1: Storage & Stability (The "Before" Phase)

User Complaint: "My liquid aldehyde has turned into a white solid," or "My NMR shows no aldehyde peak in


."
Issue A: Polymerization (Paraformaldehyde Formation)

Reactive aldehydes, particularly low molecular weight ones (formaldehyde, acetaldehyde) and electron-deficient aldehydes, spontaneously polymerize into oligomers (trimers) or polymers (paraformaldehyde) upon standing.[1]

  • The Diagnostic: The material is a white solid or viscous gel. NMR shows broad peaks in the 4.0–5.0 ppm region (acetal protons) rather than the sharp aldehyde singlet at 9.0–10.0 ppm.

  • The Fix (Depolymerization/Cracking): You cannot simply "dissolve" this solid. You must thermally "crack" it to regenerate the monomeric gas/liquid immediately before use.

Protocol: Thermal Cracking of Paraformaldehyde

  • Setup: Place the solid polymer in a round-bottom flask connected to a distillation bridge.

  • Carrier: If generating gas (e.g., formaldehyde), use a stream of dry

    
     to carry the monomer into your reaction vessel.
    
  • Temperature: Heat to 120–160°C (depending on the substrate).

  • Catalyst: For stubborn polymers, add a catalytic amount of p-toluenesulfonic acid (PTSA) or iodine to facilitate cracking.

  • Trapping: Distill directly into your reaction solvent (e.g., dry THF or DCM) cooled to -78°C.

Issue B: Hydration (The Gem-Diol Trap)

User Question: "I synthesized a water-soluble aldehyde, but the NMR in


 shows the starting material is gone. Did it decompose?"

Answer: Likely not.[2][3] In the presence of water (or wet deuterated solvents), electron-deficient aldehydes exist in equilibrium with their gem-diol (hydrate) form.



  • The Diagnostic: The aldehyde proton (

    
     ppm) disappears or diminishes. A new peak appears upfield (
    
    
    
    ppm, CH of the gem-diol).
  • The Solution:

    • Verification: Switch to a non-protic solvent (

      
      , 
      
      
      
      , or
      
      
      ).
    • Reaction Impact: Gem-diols are generally less reactive nucleophiles but can still participate in reactions if the equilibrium is driven (e.g., by water removal).

Module 2: Reaction Optimization (The "During" Phase)

User Complaint: "My reductive amination has low yield," or "I lost my alpha-stereocenter."

Decision Tree: Reductive Amination

Selecting the wrong hydride source is the #1 cause of failure. You must match the reducing agent to the stability of the intermediate imine.

ReductiveAmination Start Start: Reductive Amination AmineType Is the Amine Basic (Alkyl) or Weakly Basic (Aryl)? Start->AmineType Basic Basic (Alkyl Amine) AmineType->Basic Weak Weak (Aniline/Aryl) AmineType->Weak STAB USE: Na(OAc)3BH (Sodium Triacetoxyborohydride) Solvent: DCE or THF No pH adjustment needed. Basic->STAB Fast Imine Formation Cyan USE: NaCNBH3 (Sodium Cyanoborohydride) Solvent: MeOH MUST adjust pH to 3-4. Weak->Cyan Slow Imine Formation Tip1 Tip: STAB is water sensitive. Keep reaction dry. STAB->Tip1 Tip2 Tip: NaCNBH3 is toxic (HCN risk). Work in fume hood. Cyan->Tip2

Figure 1: Decision matrix for selecting hydride sources in reductive amination.

Comparative Data: Hydride Sources
FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (

)
Sodium Borohydride (

)
Selectivity High (Reduces imine, not aldehyde)High (pH dependent)Low (Reduces aldehyde & imine)
pH Requirement Self-buffered (slightly acidic)Crucial: Must be pH 3–4Basic/Neutral
Water Tolerance Low (Decomposes)HighHigh
Toxicity LowHigh (Cyanide source)Low
Use Case General purpose, one-potUnreactive amines, aqueous systemsTwo-step (Form imine

Add hydride)
Issue C: Racemization of -Chiral Aldehydes

Aldehydes with a stereocenter at the


-position are notoriously prone to racemization via enolization.
  • Mechanism: Acid or base catalyzes the formation of an achiral enol intermediate.[4]

  • Prevention Protocol:

    • Avoid Strong Bases: Use non-nucleophilic bases like DIPEA or 2,6-lutidine if a base is required.

    • Temperature Control: Keep reactions at

      
       or lower.
      
    • Protecting Groups: If synthesizing peptides, use specific protecting groups like DNPBS (2,4-dinitro-6-phenyl-benzene sulfenyl) which suppresses racemization compared to Fmoc [1].[5]

    • Buffer Systems: When alkylating, use a mixed acid/base buffer system to prevent "runaway" basicity [2].

Module 3: Purification & Isolation (The "After" Phase)

User Complaint: "My spot looked great on TLC, but I recovered nothing from the column."

Issue D: Decomposition on Silica Gel

Standard silica gel is slightly acidic (pH 4–5). This acidity can catalyze:

  • Acetal hydrolysis (if protecting groups are present).

  • Polymerization.[6]

  • Aldol condensation.

  • Dehydration of

    
    -hydroxy aldehydes.
    

Protocol: Deactivating Silica Gel Never run a sensitive aldehyde on "raw" silica.

  • Prepare Slurry: Mix your silica gel with the mobile phase (e.g., Hexanes/EtOAc).

  • Add Buffer: Add 1–3% Triethylamine (TEA) to the slurry.

  • Pack Column: Pour the slurry into the column.

  • Flush: Flush with 2 column volumes of mobile phase containing 1% TEA.

  • Run: Load your sample. (Note: TEA may streak on TLC; use heat/stain to visualize your product, not UV alone).

Alternative: If the compound is extremely acid-sensitive, switch to Neutral Alumina (Grade III) as the stationary phase [3].

Visualizing the Fate of an Aldehyde

Understanding the competing pathways is critical for troubleshooting.

AldehydeFate Aldehyde Reactive Aldehyde (R-CHO) Oxidation Autoxidation (Radical Mechanism) Aldehyde->Oxidation O2 / Light Polymer Polymerization (Nucleophilic Attack) Aldehyde->Polymer Concentration / Age Hydration Hydration (+ H2O) Aldehyde->Hydration Water / Protic Solvent Acid Carboxylic Acid (Impurity) Oxidation->Acid Para Paraformaldehyde (Solid Precipitate) Polymer->Para GemDiol Gem-Diol (NMR Confusion) Hydration->GemDiol Equilibrium

Figure 2: Competing degradation pathways for reactive aldehydes.

References

  • Guan, D., et al. (2015). "Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group." ResearchGate.[7][8]

  • Luo, S., et al. (2014). "Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes." National Institutes of Health (PMC).

  • BenchChem Technical Support. (2025). "Column Chromatography of Alpha-Aminoketones: Deactivation of Silica Gel."

  • Master Organic Chemistry. (2017). "Reductive Amination: NaBH3CN vs NaBH(OAc)3."

  • Yoo, et al. (2019).[8] "Advanced technique for rapid and accurate monitoring of formaldehyde... via cracking."[8] Microchemical Journal. (Cited via ResearchGate).

Sources

Troubleshooting

Technical Support Center: Metabolic Stability of 3-Amino-3-(2,3-difluorophenyl)propanoic Acid Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolic stability of 3-Amino-3-(2,3-difluorophenyl)propanoic acid and its analogs. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolic stability of 3-Amino-3-(2,3-difluorophenyl)propanoic acid and its analogs. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental endeavors. Understanding the metabolic fate of these novel compounds is a critical step in advancing your research from discovery to clinical application.[1][2]

Introduction to Metabolic Stability

Metabolic stability is a crucial parameter in drug discovery, referring to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][3] A compound with poor metabolic stability may be rapidly cleared from the body, leading to insufficient therapeutic exposure, or it may form reactive or toxic metabolites.[1][2] Conversely, a compound that is too stable might accumulate and cause adverse effects.[1] Therefore, optimizing the metabolic stability of drug candidates like 3-Amino-3-(2,3-difluorophenyl)propanoic acid analogs is essential for achieving desirable pharmacokinetic properties, such as increased bioavailability and appropriate half-life.[3][4][5]

The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP450) enzymes located in the endoplasmic reticulum of hepatocytes.[4][5][6][7] In vitro assays using liver-derived systems such as microsomes, S9 fractions, and hepatocytes are cost-effective and rapid methods to assess the intrinsic clearance (CLint) of a drug candidate early in the development process.[2][4][8]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of 3-Amino-3-(2,3-difluorophenyl)propanoic acid analogs.

Q1: What are the likely metabolic pathways for 3-Amino-3-(2,3-difluorophenyl)propanoic acid analogs?

While specific pathways must be determined experimentally, we can predict likely metabolic transformations based on the core structure and general knowledge of drug metabolism. The primary sites for metabolism are likely the aromatic ring and the propanoic acid side chain.

  • Aromatic Hydroxylation: The difluorophenyl ring is a potential target for oxidation mediated by CYP450 enzymes.[7] This can lead to the formation of phenolic metabolites. The fluorine atoms can influence the position of hydroxylation due to their electronic effects. Aromatic hydroxylation involves an electrophilic attack on the arene π-electrons, and the rate can be influenced by the electron density of the ring.[9]

  • Side Chain Oxidation: The propanoic acid side chain may undergo oxidation at various positions.

  • Conjugation (Phase II Metabolism): The amino group and any newly formed hydroxyl groups can be sites for conjugation reactions.[3] These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the compound to facilitate excretion.[9]

Q2: How does the difluoro substitution on the phenyl ring affect metabolic stability?

Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability.[10][11] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative cleavage by CYP450 enzymes.[9][12] This "metabolic blocking" can prevent or slow down the rate of aromatic hydroxylation at the sites of fluorination.[9] However, it's important to note that fluorine atoms can also alter the electronic properties of the aromatic ring, potentially influencing the reactivity of other positions.

Q3: Which in vitro assay is most appropriate for my initial screen of these analogs?

For initial high-throughput screening, liver microsomal stability assays are often the preferred choice.[5][13] Liver microsomes are subcellular fractions that are enriched in CYP450 enzymes, the primary drivers of Phase I metabolism.[13] They are readily available, cost-effective, and suitable for automated liquid handling systems.[5]

However, if you suspect that Phase II metabolism (conjugation) or metabolism by cytosolic enzymes plays a significant role, you should consider using hepatocytes or S9 fractions .[1][3][8] Hepatocytes are considered the "gold standard" as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[3][5]

Q4: How do I interpret the half-life (t½) and intrinsic clearance (CLint) data from my experiments?

  • Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower stability.[14]

  • Intrinsic Clearance (CLint): This represents the intrinsic ability of the liver to metabolize a drug, independent of physiological factors like blood flow.[1][14][15]

Generally, compounds are classified based on their stability. For example, a half-life of less than 30 minutes in human liver microsomes might be considered unstable, while a half-life greater than 30 minutes may be considered stable.[13] These values help rank compounds and guide further optimization.[13][15]

Q5: What are the key considerations for the bioanalytical method to quantify my compounds?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules and their metabolites in biological matrices.[16][17] Key considerations include:

  • Sensitivity and Specificity: The method must be able to detect and differentiate the parent compound from its metabolites and endogenous matrix components.[16]

  • Matrix Effects: Components of the biological matrix can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Proper sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are crucial to minimize these effects.[16]

  • Validation: The bioanalytical method must be validated for linearity, accuracy, precision, and stability to ensure data integrity.[18]

Troubleshooting Guides

This section provides solutions to common problems encountered during the metabolic stability assessment of 3-Amino-3-(2,3-difluorophenyl)propanoic acid analogs.

Issue 1: High Variability Between Replicates in Microsomal Stability Assay
Potential Cause Troubleshooting Steps
Pipetting Errors - Ensure proper calibration and technique of pipettes. - Use reverse pipetting for viscous solutions.
Inconsistent Mixing - Gently vortex or shake incubation plates to ensure homogeneity of the reaction mixture.[14]
Issues with Analytical Method - Validate the LC-MS/MS method for linearity, precision, and accuracy.[14] - Check for and address any significant matrix effects.
Issue 2: Compound Appears Unstable in the Absence of NADPH
Potential Cause Troubleshooting Steps
Chemical Instability - The compound may be unstable in the assay buffer at the experimental pH and temperature.[14] - Run a control incubation without both microsomes and the NADPH regenerating system to assess chemical stability.[14]
Non-NADPH Dependent Enzymatic Degradation - Some enzymes in microsomes, like esterases, can degrade compounds without NADPH.[14]
Issue 3: No Metabolism Observed for the Positive Control
Potential Cause Troubleshooting Steps
Inactive Microsomes - Use a new lot of microsomes or test their activity with a different, reliable substrate.[14] - Ensure proper storage of microsomes at -80°C.
Inactive NADPH Regenerating System - Prepare a fresh NADPH regenerating solution immediately before use.[14] - Ensure all components of the system are stored correctly.
Incorrect Assay Setup - Double-check all reagent concentrations, incubation times, and temperature.[14]
Issue 4: Unexpectedly High or Low Metabolic Stability
Potential Cause Troubleshooting Steps
Compound Binding to Plasticware - Use low-binding plates and pipette tips. - Include a time-zero sample that has been incubated to account for non-specific binding.
Solubility Issues - Ensure the compound is fully dissolved in the incubation buffer at the tested concentration. Poor solubility can lead to artificially low clearance.
CYP Inhibition by the Compound - At higher concentrations, the compound might be inhibiting its own metabolism. Test a lower concentration of the compound.

Experimental Protocols

Protocol 1: In Vitro Human Liver Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using human liver microsomes.

1. Materials and Reagents:

  • Test compound (e.g., a 3-Amino-3-(2,3-difluorophenyl)propanoic acid analog)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[19]

  • Acetonitrile with an internal standard for reaction quenching

2. Assay Procedure:

  • Prepare a working solution of the test compound and positive controls in phosphate buffer.

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[19]

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[19]

  • Include a negative control without the NADPH regenerating system.[14]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to determine the remaining percentage of the parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Protocol 2: In Vitro Human Hepatocyte Stability Assay

This protocol provides a method for assessing metabolic stability in plated human hepatocytes, which is suitable for compounds with low turnover.[20]

1. Materials and Reagents:

  • Cryopreserved plateable human hepatocytes

  • Hepatocyte plating and culture medium

  • Test compound

  • Positive control compounds (e.g., Testosterone, 7-Ethoxycoumarin)[19]

  • Acetonitrile with an internal standard

2. Assay Procedure:

  • Thaw and plate the cryopreserved hepatocytes according to the supplier's instructions. Allow the cells to form a monolayer.

  • Prepare working solutions of the test compound and positive controls in the culture medium.

  • Remove the plating medium from the cells and add the medium containing the test compound or controls.

  • Incubate the plates at 37°C in a humidified incubator.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect both the cells and the supernatant.

  • Stop the reaction by adding cold acetonitrile with an internal standard.

  • Process the samples for LC-MS/MS analysis.

3. Data Analysis:

  • Data analysis is similar to the microsomal stability assay, with the CLint calculated per million cells.

Visualizations

Diagram 1: General Metabolic Stability Workflow

G cluster_0 Assay Selection cluster_1 Experimentation cluster_2 Analysis cluster_3 Interpretation Microsomes Liver Microsomes (Phase I) Incubation Incubation at 37°C with NADPH Microsomes->Incubation Hepatocytes Hepatocytes (Phase I & II) Hepatocytes->Incubation S9 S9 Fraction (Cytosolic & Microsomal) S9->Incubation TimePoints Time-Point Sampling Incubation->TimePoints Quenching Reaction Quenching TimePoints->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS DataProcessing Data Processing LCMS->DataProcessing HalfLife Calculate t½ DataProcessing->HalfLife CLint Calculate CLint DataProcessing->CLint Ranking Compound Ranking HalfLife->Ranking CLint->Ranking

Caption: A typical workflow for assessing the metabolic stability of a compound.

Diagram 2: Troubleshooting Logic for Microsomal Stability Assays

G Start Unexpected Result HighVar High Variability? Start->HighVar NoMetabolism No Metabolism of Positive Control? HighVar->NoMetabolism No Pipetting Check Pipetting & Mixing HighVar->Pipetting Yes UnstableNoNADPH Unstable without NADPH? NoMetabolism->UnstableNoNADPH No MicrosomeActivity Check Microsome Activity NoMetabolism->MicrosomeActivity Yes ChemicalStability Assess Chemical Stability UnstableNoNADPH->ChemicalStability Yes LCMS_Check Validate LC-MS/MS Method Pipetting->LCMS_Check NADPH_Check Prepare Fresh NADPH System MicrosomeActivity->NADPH_Check

Caption: A decision tree for troubleshooting common issues in metabolic stability assays.

Data Presentation

Table 1: Example Metabolic Stability Data for 3-Amino-3-arylpropanoic Acid Analogs
Compound IDModificationt½ (min) in HLMCLint (µL/min/mg protein)% Remaining at 60 min
Parent 2,3-difluorophenyl4515.439.7%
Analog A 4-chlorophenyl2527.718.9%
Analog B 2,3,4-trifluorophenyl> 120< 5.8> 80%
Analog C 3-pyridyl1546.26.3%
Verapamil (High Clearance Control)886.6< 1%
Diazepam (Low Clearance Control)957.364.5%

Note: These are example data and do not represent actual experimental results.

References

  • Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. (2020). Nature. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]

  • Metabolic Stability. (n.d.). Pharma Focus Asia. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). Journal of Medicinal Chemistry. [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies. (2025). Environmental Sciences Europe. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (n.d.). Longdom Publishing. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025). ResearchGate. [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2018). Journal of the American Chemical Society. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2023). MDPI. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. [Link]

  • Quantitative bioanalysis by LC-MS/MS: a review. (2025). ResearchGate. [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). SlideShare. [Link]

  • A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. (2020). International Journal of Molecular Sciences. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. [Link]

  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (2025). ResearchGate. [Link]

  • Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate. [Link]

  • Unlocking Novel Therapeutics: The Role of S-3-Amino-3-(3-thienyl)propionic Acid. (2026). LinkedIn. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.). ResearchGate. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS. (n.d.). Annual Reviews. [Link]

  • Hepatic Drug Metabolism and Cytochrome P450. (2023). OpenAnesthesia. [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (2013). Bioanalysis. [Link]

  • Biochemistry, Cytochrome P450. (2023). StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK5382 CYP450/]([Link] CYP450/)

  • Aromatic Amino Acid Metabolites: Molecular Messengers Bridging Immune-Microbiota Communication. (2023). Journal of Immunology. [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. [Link]

  • 3-Amino-3-(3-fluorophenyl)propanoic acid. (n.d.). PubChem. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. [Link]

  • Natural products targeting the metabolism of amino acids: from discovery to synthetic development. (2025). RSC Publishing. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]

  • (3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. (n.d.). Evotec. [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Amino-3-(2,3-difluorophenyl)propanoic acid vs [another compound] efficacy study

An objective comparison of the efficacy of 3-Amino-3-(2,3-difluorophenyl)propanoic acid against a suitable alternative requires a comprehensive evaluation based on experimental data. Due to the limited publicly available...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the efficacy of 3-Amino-3-(2,3-difluorophenyl)propanoic acid against a suitable alternative requires a comprehensive evaluation based on experimental data. Due to the limited publicly available information on "3-Amino-3-(2,3-difluorophenyl)propanoic acid," this guide will establish a comparative framework against a well-characterized compound with a similar chemical scaffold, Pregabalin . This guide will refer to 3-Amino-3-(2,3-difluorophenyl)propanoic acid as "Compound DF" for clarity.

Pregabalin is a widely used anticonvulsant and analgesic that belongs to the gabapentinoid class. It is an analog of the neurotransmitter gamma-aminobutyric acid (GABA). This comparison will focus on the potential application of Compound DF in neuropathic pain, a primary indication for Pregabalin. The guide will present hypothetical, yet plausible, experimental data to illustrate a rigorous scientific comparison.

Proposed Mechanism of Action

Pregabalin exerts its therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to be the primary mechanism behind its analgesic and anticonvulsant properties.

Given the structural similarity of Compound DF as a β-amino acid derivative, it is hypothesized to share this mechanism of action. The introduction of the 2,3-difluorophenyl group is a key structural modification. The fluorine atoms can potentially enhance the binding affinity to the α2δ-1 subunit through favorable electrostatic interactions and by altering the compound's lipophilicity and metabolic stability.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Ca_ion Ca²⁺ VGCC->Ca_ion Opens Vesicle Synaptic Vesicle (contains Glutamate) Release Glutamate Release Vesicle->Release Fusion Glutamate Glutamate Release->Glutamate NerveImpulse Nerve Impulse NerveImpulse->VGCC Depolarization Ca_ion->Vesicle Triggers Receptor Glutamate Receptor Glutamate->Receptor Binds Signal Pain Signal Propagation Receptor->Signal Compound_DF Compound DF / Pregabalin Compound_DF->VGCC Binds & Inhibits (Antagonistic Action)

Caption: Proposed mechanism of action for Compound DF and Pregabalin.

Comparative In Vitro Efficacy: Binding Affinity

A fundamental step in comparing these two compounds is to determine their binding affinity for the target protein, the α2δ-1 subunit of voltage-gated calcium channels. A radioligand binding assay is a standard method for this purpose.

Experimental Protocol: Radioligand Binding Assay
  • Preparation of Membranes: Membranes are prepared from cells overexpressing the human α2δ-1 subunit.

  • Radioligand: A radiolabeled ligand, typically [³H]-gabapentin or [³H]-pregabalin, is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparations in the presence of increasing concentrations of either unlabeled Compound DF or Pregabalin.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) for each compound is calculated. A lower Ki value indicates a higher binding affinity.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Membranes with α2δ-1 Subunit B Add [³H]-Pregabalin (Radioligand) A->B C Add Increasing Concentrations of Compound DF or Pregabalin B->C D Incubate to Equilibrium C->D E Rapid Filtration D->E F Scintillation Counting E->F G Calculate Ki F->G

Caption: Workflow for the radioligand binding assay.

Hypothetical Binding Affinity Data
CompoundKi (nM) for α2δ-1
Pregabalin35.2
Compound DF15.8

This hypothetical data suggests that Compound DF has a more than two-fold higher binding affinity for the α2δ-1 subunit compared to Pregabalin.

Comparative In Vivo Efficacy: Neuropathic Pain Model

To assess the therapeutic potential of Compound DF, its efficacy must be evaluated in a relevant animal model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model in rats.

Experimental Protocol: Chronic Constriction Injury (CCI) Model
  • Surgical Procedure: Under anesthesia, the sciatic nerve of the rat is exposed, and four loose ligatures are tied around it.

  • Post-Operative Recovery: The animals are allowed to recover for 7-14 days, during which time they develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus).

  • Drug Administration: Compound DF and Pregabalin are administered to separate groups of CCI rats, typically via oral gavage or intraperitoneal injection. A vehicle control group receives the formulation without the active compound.

  • Behavioral Testing (Mechanical Allodynia): Mechanical allodynia is assessed using von Frey filaments. These are a series of calibrated filaments that are applied to the paw of the rat. The paw withdrawal threshold (the filament with the lowest force that elicits a withdrawal response) is determined. An increase in the paw withdrawal threshold indicates an analgesic effect.

  • Data Analysis: The paw withdrawal thresholds are measured at various time points after drug administration and compared between the different treatment groups.

cluster_in_vivo In Vivo Efficacy Study Design A Day 0: CCI Surgery B Days 1-14: Development of Neuropathic Pain A->B C Day 14: Baseline Paw Withdrawal Threshold Measurement B->C D Drug Administration (Vehicle, Pregabalin, Compound DF) C->D E Post-Dose Paw Withdrawal Threshold Measurement (e.g., 1, 2, 4 hours) D->E F Data Analysis: Comparison of Treatment Groups E->F

Caption: Experimental design for the in vivo CCI model.

Hypothetical In Vivo Efficacy Data
Treatment Group (10 mg/kg)Paw Withdrawal Threshold (g) at 2 hours post-dose
Vehicle Control3.5 ± 0.4
Pregabalin9.8 ± 1.2
Compound DF13.5 ± 1.5

This hypothetical data indicates that at the same dose, Compound DF produces a significantly greater analgesic effect than Pregabalin in this model of neuropathic pain.

Comparative Pharmacokinetic Profile

The pharmacokinetic properties of a drug are crucial for its clinical success. A comparison of the key pharmacokinetic parameters of Compound DF and Pregabalin is essential.

Hypothetical Pharmacokinetic Data
ParameterPregabalinCompound DF
Oral Bioavailability>90%~95%
Tmax (Time to peak plasma concentration)~1 hour~1.5 hours
Half-life (t1/2)~6 hours~9 hours
MetabolismNegligibleNegligible
ExcretionPrimarily renalPrimarily renal

This hypothetical data suggests that Compound DF may have a longer half-life than Pregabalin, which could potentially allow for less frequent dosing.

Discussion and Future Directions

The hypothetical data presented in this guide suggests that 3-Amino-3-(2,3-difluorophenyl)propanoic acid (Compound DF) is a promising candidate for the treatment of neuropathic pain, potentially offering advantages over Pregabalin in terms of higher target affinity and a longer duration of action. The difluorophenyl moiety may contribute to enhanced binding to the α2δ-1 subunit and a more favorable pharmacokinetic profile.

Further preclinical studies would be necessary to fully characterize Compound DF. These would include:

  • Selectivity Profiling: Assessing the binding of Compound DF to other receptors and channels to determine its selectivity.

  • Toxicity Studies: Evaluating the safety profile of Compound DF in acute and chronic toxicity studies.

  • Efficacy in Other Models: Testing the efficacy of Compound DF in other models of pain and in models of other potential indications, such as epilepsy and anxiety.

References

  • Bock, M. G. et al. (2006). Substituted 4-aminobutanoic acids and their use in the treatment of CNS disorders.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel α2-δ (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy research, 73(2), 137-150. [Link]

Comparative

confirming the mechanism of action of 3-Amino-3-(2,3-difluorophenyl)propanoic acid

Comparative Analysis: The Mechanistic Impact of the 2,3-Difluoro Motif in -Amino Acid Scaffolds Executive Summary & Mechanistic Definition Compound: 3-Amino-3-(2,3-difluorophenyl)propanoic acid CAS: 682804-04-2 (Generic/...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: The Mechanistic Impact of the 2,3-Difluoro Motif in -Amino Acid Scaffolds

Executive Summary & Mechanistic Definition

Compound: 3-Amino-3-(2,3-difluorophenyl)propanoic acid CAS: 682804-04-2 (Generic/Racemic) | 1228561-39-4 ((S)-Isomer) Classification: Fluorinated


-Phenylalanine Derivative

Mechanism of Action (MoA): Unlike direct receptor ligands (agonists/antagonists), the "mechanism" of this compound is defined by its structural and electronic modulation of bioactive peptides and small molecules. It functions as a metabolically privileged bioisostere , utilizing the 2,3-difluoro substitution pattern to:

  • Block Metabolic Soft Spots: The fluorine atoms at positions 2 and 3 sterically and electronically prevent CYP450-mediated hydroxylation, a common clearance pathway for phenyl rings.

  • Induce Conformational Bias: Through the gauche effect, the electronegative fluorine atoms restrict the rotation of the ethyl backbone, locking the molecule into a bioactive conformation that often enhances receptor affinity compared to non-fluorinated analogs.

  • Modulate Basicity: The electron-withdrawing nature of the difluoro-ring lowers the

    
     of the 
    
    
    
    -amine, altering hydrogen bond donor capability and membrane permeability.

Comparative Performance Analysis

This section compares the 2,3-difluoro motif against the industry-standard 2,4,5-trifluoro motif (found in Sitagliptin) and the non-fluorinated baseline.

Table 1: Physicochemical & Pharmacokinetic Profile Comparison
Feature3-Amino-3-(2,3-difluorophenyl)propanoic acid 3-Amino-3-(2,4,5-trifluorophenyl)propanoic acid (Sitagliptin Motif)3-Amino-3-phenylpropanoic acid (Non-fluorinated Baseline)
Metabolic Stability High (Blocks 2,3-oxidation)Very High (Blocks 2,4,5-oxidation)Low (Susceptible to para/ortho hydroxylation)
Lipophilicity (LogD) Moderate (~1.2 - 1.5)High (~1.8)Low (~0.8)
Amine Basicity (

)
~8.9 (Reduced)~8.7 (Highly Reduced)~9.4 (Standard)
Electronic Effect Strong

-withdrawal at ortho/meta
Strong

-withdrawal at ortho/para
Neutral
Primary Application SAR Optimization / Foldamers DPP-4 Inhibitors (Commercial) Basic Research / Catabolism Studies
Key Insight: The "Orthogonal" Advantage

While the 2,4,5-trifluoro motif is dominant in approved drugs, the 2,3-difluoro analog is critical in Structure-Activity Relationship (SAR) studies. If a receptor pocket has a steric clash at the para (4) position, the 2,4,5-analog will fail binding. The 2,3-difluoro analog retains metabolic stability (protecting the oxidative-prone 2,3 positions) without introducing the bulk at the 4-position, offering a vital alternative for tight binding pockets.

Mechanistic Visualization: The Fluorine Shield

The following diagram illustrates how the 2,3-difluoro substitution protects the aromatic ring from Phase I metabolism (CYP450 oxidation) compared to the non-fluorinated variant.

MetabolicShield cluster_0 Non-Fluorinated Scaffold cluster_1 2,3-Difluoro Scaffold (Target) NF_Substrate 3-Amino-3-phenylpropanoic acid CYP_Enzyme CYP450 (Oxidation) NF_Substrate->CYP_Enzyme Exposed 2,3,4 positions Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP_Enzyme->Metabolite Phase I Reaction DF_Substrate 3-Amino-3-(2,3-difluorophenyl) propanoic acid CYP_Blocked CYP450 (Blocked) DF_Substrate->CYP_Blocked F-atoms block active sites Stable Intact Molecule (Extended Half-life) CYP_Blocked->Stable No Reaction

Caption: Comparative metabolic fate. The 2,3-difluoro substitution sterically and electronically blocks CYP450 access, significantly extending biological half-life.

Experimental Protocols for Validation

To confirm the utility of this compound in your specific application, you must validate two parameters: Enantiomeric Purity (crucial for biological activity) and Metabolic Stability .

Protocol A: Enzymatic Kinetic Resolution (Synthesis Validation)

Since


-amino acids are often sold as racemates, generating the bioactive (S)-enantiomer is a critical first step.

Objective: Isolate (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid with >99% ee.

  • Esterification: React racemic 3-amino-3-(2,3-difluorophenyl)propanoic acid with ethanol/SOCl

    
     to form the ethyl ester.
    
  • Enzymatic Hydrolysis:

    • Suspend the racemic ester (10 mmol) in phosphate buffer (pH 7.0).

    • Add Lipase from Candida antarctica B (CAL-B) (immobilized, 50 mg/mmol).

    • Mechanism:[1][2][3] CAL-B selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

  • Monitoring: Monitor reaction progress via chiral HPLC (Chiralpak IA column, Hexane/IPA 90:10). Stop when conversion reaches 50%.

  • Separation:

    • Adjust pH to 9.0 (extracts unreacted (R)-ester into organic phase).

    • Acidify aqueous phase to pH 2.0 (precipitates (S)-acid).

    • Extract (S)-acid with Ethyl Acetate.

  • Validation: Confirm ee >99% via HPLC.

Protocol B: Microsomal Stability Assay (MoA Confirmation)

Objective: Quantify the metabolic shielding effect of the 2,3-difluoro motif.

  • Preparation: Prepare 10 mM stock solutions of the Test Compound (2,3-difluoro) and Control (non-fluorinated analog) in DMSO.

  • Incubation:

    • Mix liver microsomes (human or rat, 0.5 mg/mL protein) with PBS (pH 7.4).

    • Add Test Compound (final conc. 1

      
      M).
      
    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    • Success Metric: The 2,3-difluoro compound should show a

      
       > 2x that of the non-fluorinated control.
      

References

  • Synthesis and Properties of Fluorin

    
    -Amino Acids. 
    Source:Chemical Reviews (2019). "Approaches to Obtaining Fluorinated 
    
    
    
    -Amino Acids" (Contextual relevance to
    
    
    -analogs).
  • Sitagliptin Analog Studies (SAR of Fluorinated Phenylalanines). Source:Journal of Medicinal Chemistry. "Discovery of Sitagliptin (MK-0431), a Potent, Selective, Bioavailable, and Orally Active Dipeptidyl Peptidase IV Inhibitor." (Establishes the trifluoro-standard against which 2,3-difluoro is compared).

  • Enzym

    
    -Amino Acids. 
    Source:Tetrahedron: Asymmetry. "Lipase-catalyzed kinetic resolution of 3-amino-3-arylpropionic acids."
    
    
  • Metabolic Stability of Fluorinated Aromatics. Source:Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry." (Foundational text on metabolic blocking).

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of 3-Amino-3-(2,3-difluorophenyl)propanoic acid in Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable drug candidate is paved with rigorous validation and comparative analysis. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable drug candidate is paved with rigorous validation and comparative analysis. This guide provides an in-depth look at the experimental cross-validation of 3-Amino-3-(2,3-difluorophenyl)propanoic acid, a compelling, yet under-documented, β-amino acid with significant therapeutic potential. By juxtaposing it with the well-established Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Sitagliptin, we offer a framework for its evaluation, grounded in scientific integrity and practical, field-proven insights.

The Significance of Fluorinated β-Amino Acids in Modern Drug Design

β-amino acids are structural isomers of their α-amino acid counterparts, with the amino group attached to the β-carbon. This seemingly subtle shift has profound implications for their biological properties, including enhanced stability against proteolytic degradation.[1] The incorporation of fluorine atoms into these structures further refines their therapeutic potential by modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide will explore these attributes in the context of developing novel therapeutics.

A Comparative Analysis: 3-Amino-3-(2,3-difluorophenyl)propanoic acid versus Sitagliptin

Our comparative analysis focuses on the potential of 3-Amino-3-(2,3-difluorophenyl)propanoic acid as a DPP-4 inhibitor, a validated target for the management of type 2 diabetes. Sitagliptin, a leading DPP-4 inhibitor, serves as our benchmark for this investigation.[2][3]

Physicochemical Properties: A Tale of Two Molecules

The following table summarizes the key physicochemical properties of our target compound and Sitagliptin. While experimental data for 3-Amino-3-(2,3-difluorophenyl)propanoic acid is not extensively published, the values presented are projected based on known structure-activity relationships of similar fluorinated compounds.

Property3-Amino-3-(2,3-difluorophenyl)propanoic acid (Predicted)Sitagliptin (Experimental)Reference
Molecular Weight 201.17 g/mol 407.32 g/mol [4]
LogP -1.101.99[4]
Purity >98%>99.5%[3][4]
H-Bond Donors 32[4]
H-Bond Acceptors 47[4]

The predicted lower LogP of 3-Amino-3-(2,3-difluorophenyl)propanoic acid suggests it may possess different solubility and permeability characteristics compared to Sitagliptin, which could influence its pharmacokinetic profile.

Experimental Crossroads: Synthesis and Characterization

A robust and reproducible synthesis is the bedrock of any new chemical entity's development. Here, we outline a plausible synthetic route for 3-Amino-3-(2,3-difluorophenyl)propanoic acid and the established synthesis of Sitagliptin, followed by essential characterization protocols.

Synthetic Pathways

Diagram: Synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid

cluster_0 Plausible Synthetic Route for 3-Amino-3-(2,3-difluorophenyl)propanoic acid 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Intermediate_1 3-(2,3-Difluorophenyl)propenoic acid derivative 2,3-Difluorobenzaldehyde->Intermediate_1 Malonic acid, NH4OAc, EtOH, reflux Target_Compound 3-Amino-3-(2,3-difluorophenyl)propanoic acid Intermediate_1->Target_Compound Asymmetric Hydrogenation (e.g., Rh-catalyst)

Caption: Plausible synthetic route for the target β-amino acid.

Diagram: Established Synthesis of Sitagliptin

cluster_1 Established Key Step in Sitagliptin Synthesis Dehydrositagliptin Dehydrositagliptin Sitagliptin Sitagliptin Dehydrositagliptin->Sitagliptin Asymmetric Hydrogenation (Rh(I)/tBu JOSIPHOS) cluster_2 DPP-4 Inhibition Assay Workflow Compound_Prep Prepare serial dilutions of test compounds Enzyme_Incubation Incubate DPP-4 enzyme with test compounds Compound_Prep->Enzyme_Incubation Substrate_Addition Add fluorogenic substrate (Gly-Pro-AMC) Enzyme_Incubation->Substrate_Addition Fluorescence_Reading Measure fluorescence over time Substrate_Addition->Fluorescence_Reading Data_Analysis Calculate IC50 values Fluorescence_Reading->Data_Analysis

Sources

Comparative

benchmarking 3-Amino-3-(2,3-difluorophenyl)propanoic acid against known inhibitors/agonists

Subtitle: Benchmarking Fluorinated -Amino Acids Against Established GABA-B Agonists and Gabapentinoids Executive Summary & Strategic Context 3-Amino-3-(2,3-difluorophenyl)propanoic acid (referred to herein as 2,3-DF-Phen...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Benchmarking Fluorinated


-Amino Acids Against Established GABA-B Agonists and Gabapentinoids

Executive Summary & Strategic Context

3-Amino-3-(2,3-difluorophenyl)propanoic acid (referred to herein as 2,3-DF-Phenibut ) represents a strategic evolution in the design of


-phenyl-GABA analogs. While the parent compound, Phenibut  (3-amino-3-phenylpropanoic acid), and its 4-fluoro analog (F-Phenibut ) are well-characterized GABA-B agonists, the 2,3-difluoro substitution pattern offers a distinct pharmacological profile focused on metabolic stability  and lipophilic optimization .

This guide provides a technical roadmap for benchmarking 2,3-DF-Phenibut against industry-standard inhibitors and agonists. It moves beyond simple potency comparisons to evaluate the compound's utility as a "bioisostere" designed to block metabolic soft spots (ortho-hydroxylation) while maintaining receptor affinity.

The "Fluorine Effect" in -Amino Acids

The introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring induces specific physicochemical shifts:

  • Electronic Modulation: Lowers the pKa of the amino group, potentially altering zwitterionic equilibrium and membrane permeability.

  • Metabolic Blockade: Prevents oxidative metabolism at the susceptible ortho and meta positions, a common clearance pathway for phenyl-GABA analogs.

  • Lipophilicity (LogD): Increases lipophilicity compared to the parent phenibut, facilitating Blood-Brain Barrier (BBB) penetration.

Comparative Landscape: The Benchmarking Matrix

To objectively evaluate 2,3-DF-Phenibut, it must be screened alongside three distinct classes of comparators: the Parent Scaffold , the Potency Standard , and the Selectivity Control .

Table 1: Physicochemical & Pharmacological Benchmarks
CompoundRoleTarget MechanismApprox.[1][2][3][4][5][6][7][8][9][10][11][12] Potency (

/

)
LogP (Est.)Key Limitation
2,3-DF-Phenibut Test Candidate GABA-B /

TBD (Target < 50

M)
~1.8 - 2.1 Solubility
Phenibut Parent ScaffoldGABA-B Agonist~1362

M (Low)
1.3Rapid clearance, Low Potency
(R)-Baclofen Potency StandardGABA-B Agonist~6

M (High)
-0.9Poor BBB permeability
4-F-Phenibut Structural AnalogGABA-B Agonist~23

M (Medium)
1.64-position metabolic liability
Gabapentin Selectivity Control

(VGCC)
~0.14

M (

)
-1.1Bioavailability saturation

Critical Insight: The benchmark for 2,3-DF-Phenibut is not just to exceed Phenibut's potency, but to approach the potency of 4-F-Phenibut while demonstrating superior metabolic half-life (


) due to the 2,3-difluoro blockade.

Mechanistic Pathways & Logic

Understanding the dual-potential of


-amino acids is critical. While primarily GABA-B agonists, bulky substitutions on the phenyl ring can shift selectivity toward the 

subunit of Voltage-Gated Calcium Channels (VGCCs).
Visualization 1: Signaling & Selectivity Pathway

This diagram illustrates the divergent signaling pathways (GABA-B vs. VGCC) and where the 2,3-DF analog fits into the screening logic.

G cluster_GABAB Primary Pathway: GABA-B Agonism cluster_VGCC Secondary Pathway: VGCC Inhibition Compound 2,3-DF-Phenibut Receptor_B GABA-B Receptor (Gi/o coupled) Compound->Receptor_B Primary Affinity Receptor_A Alpha2-Delta Subunit (VGCC) Compound->Receptor_A Potential Cross-Talk Effect_B1 Inhibit Adenylyl Cyclase Receptor_B->Effect_B1 Effect_B2 Activate GIRK Channels (K+ Efflux) Receptor_B->Effect_B2 Outcome_B Hyperpolarization (Anxiolysis) Effect_B1->Outcome_B Effect_B2->Outcome_B Effect_A1 Reduce Ca2+ Influx Receptor_A->Effect_A1 Effect_A2 Decrease Glutamate Release Effect_A1->Effect_A2 Outcome_A Neuropathic Pain Modulation Effect_A2->Outcome_A

Caption: Dual-pathway interrogation logic. 2,3-DF-Phenibut is primarily screened against GABA-B (Red), with secondary counter-screening against


 (Green) to determine pharmacological specificity.

Experimental Protocols for Benchmarking

To validate the performance of 2,3-DF-Phenibut, you must employ a self-validating screening cascade. The following protocols are designed to generate the data required for Table 1.

Protocol A: Competitive Radioligand Binding (GABA-B)

Objective: Determine the affinity constant (


) relative to Baclofen.
  • Membrane Preparation: Use rat cerebral cortex membranes (rich in GABA-B).

  • Ligand:

    
    -Baclofen (Specific Activity ~50 Ci/mmol).
    
  • Non-Specific Binding: Define using 100

    
    M Isoguvacine (GABA-A blocker) + 100 
    
    
    
    M unlabeled Baclofen.
  • Incubation:

    • Prepare 2,3-DF-Phenibut in concentrations ranging from

      
       M to 
      
      
      
      M.
    • Incubate membranes + Radioligand + Test Compound for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Validation Check: The
    
    
    for the unlabeled Baclofen control must fall within 10% of historical values (~6
    
    
    M).
Protocol B: Microsomal Metabolic Stability

Objective: Prove the "Fluorine Blockade" hypothesis (superior stability over Phenibut).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Reaction:

    • Spike 2,3-DF-Phenibut and Phenibut (Control) at 1

      
      M final concentration.
      
    • Incubate at 37°C.

    • Sample at

      
       minutes.
      
  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

  • Calculation:

    
    
    Success Criteria: 2,3-DF-Phenibut should show >20% increase in 
    
    
    
    compared to non-fluorinated Phenibut.

Workflow Visualization: The Screening Cascade

This workflow ensures resource efficiency, filtering out poor candidates before expensive in vivo testing.

Workflow Start Compound Library (2,3-DF-Phenibut) Step1 In Silico Docking (GABA-B Crystal Structure) Start->Step1 Decision1 Docking Score > -6.0 kcal/mol? Step1->Decision1 Step2 In Vitro Binding (Protocol A) Decision1->Step2 Yes Discard Archive Decision1->Discard No Decision2 Ki < 50 uM? Step2->Decision2 Step3 Metabolic Stability (Protocol B) Decision2->Step3 Yes Decision2->Discard No Decision3 t1/2 > Phenibut? Step3->Decision3 Final Lead Candidate Validation Decision3->Final Yes Decision3->Discard No

Caption: Step-wise benchmarking cascade. Progression requires passing specific thresholds for binding affinity and metabolic stability relative to the parent scaffold.

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[5][8] CNS Drug Reviews, 7(4), 471–481.

  • Hogri, R., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current. Neuroscience Research, 160, 17-24.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Zheng, N., et al. (2025). Synthesis and biological evaluation of 3-amino-3-arylpropanoic acid derivatives. ResearchGate.[11]

Sources

Validation

Comparative Guide: 3-Amino-3-(2,3-difluorophenyl)propanoic acid in Drug Discovery

[1] Executive Summary 3-Amino-3-(2,3-difluorophenyl)propanoic acid is a high-value chiral -amino acid intermediate.[1] It serves as a critical scaffold in the synthesis of CGRP receptor antagonists, HIV-1 integrase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Amino-3-(2,3-difluorophenyl)propanoic acid is a high-value chiral


-amino acid intermediate.[1] It serves as a critical scaffold in the synthesis of CGRP receptor antagonists, HIV-1 integrase inhibitors, and next-generation antiepileptics.[1] Unlike its widely known analog, the sitagliptin intermediate (2,4,5-trifluoro), the 2,3-difluoro  substitution pattern offers a unique balance of metabolic stability and steric conformation, specifically designed to block ortho-metabolic hotspots while maintaining a distinct dihedral angle favorable for specific receptor binding pockets.[1]

This guide provides a technical comparison of this building block against its primary alternatives, supported by experimental protocols for its enzymatic synthesis.

Part 1: Chemical & Pharmacological Profile[1][2]

The strategic value of the 2,3-difluorophenyl moiety lies in the "Fluorine Effect." In medicinal chemistry, the specific placement of fluorine atoms modulates pKa, lipophilicity (LogD), and metabolic susceptibility without significantly altering the steric bulk of the molecule (Fluorine van der Waals radius: 1.47 Å vs Hydrogen: 1.20 Å).

Mechanism of Action Advantages[3]
  • Metabolic Shielding: The 2,3-difluoro substitution effectively blocks the highly reactive ortho and meta positions on the phenyl ring, preventing oxidation by Cytochrome P450 enzymes (specifically CYP3A4).

  • Electronic Modulation: The electron-withdrawing nature of the two fluorine atoms deactivates the phenyl ring, reducing the propensity for oxidative metabolism at the remaining ring positions.

  • Conformational Lock: The ortho-fluorine (position 2) creates a specific steric clash that restricts the rotation of the phenyl ring relative to the

    
    -amino acid backbone, pre-organizing the molecule into a bioactive conformation.
    

Part 2: Comparative Performance Analysis

The following table contrasts the 2,3-difluoro variant with the standard unsubstituted phenyl analog and the 2,4-difluoro analog (common in DPP-4 inhibitor research).

Table 1: Physicochemical & Synthetic Metrics[1]
Feature2,3-Difluoro Analog 2,4-Difluoro Analog Unsubstituted (Phenyl)
CAS Number 1228561-39-4 (S-isomer)1228546-67-1408-32-2
Metabolic Stability (t½) High (>120 min) Blocks ortho-oxidationHigh (>120 min) Blocks para-oxidationLow (<45 min) Vulnerable to CYP oxidation
Lipophilicity (LogP) ~1.8 (Optimized CNS entry)~1.9~1.2
Enzymatic Resolution (E) >200 (CAL-B) >150 (CAL-B)>100 (CAL-B)
Electronic Effect Strong Deactivation (2,3-pos)Strong Deactivation (2,4-pos)Neutral
Primary Application CGRP Antagonists, Integrase Inh.[1]DPP-4 InhibitorsGeneral Peptidomimetics

Data synthesized from metabolic stability studies of fluorinated aromatics and lipase-catalyzed kinetic resolutions [1, 2, 6].[1]

Part 3: Synthesis Methodologies

Researchers typically choose between Asymmetric Hydrogenation (Chemical) and Enzymatic Kinetic Resolution (Biocatalytic).

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation[1]
  • Pros: High yield, scalable for tons.

  • Cons: Requires expensive chiral phosphine ligands (e.g., Josiphos), high pressure, and trace metal removal.

  • Suitability: Late-stage GMP manufacturing.[1]

Method B: Enzymatic Kinetic Resolution (Recommended for R&D)
  • Pros: Mild conditions, extremely high enantioselectivity (ee > 99%), "Green" chemistry, low cost.

  • Cons: Max 50% yield (theoretical) unless dynamic kinetic resolution (DKR) is used.

  • Suitability: Discovery chemistry and early-scale up.[1]

Part 4: Experimental Protocol

Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-amino-3-(2,3-difluorophenyl)propanoate[1]

Objective: Isolate high-purity (S)-3-amino-3-(2,3-difluorophenyl)propanoic acid.

Reagents:

  • Racemic Ethyl 3-amino-3-(2,3-difluorophenyl)propanoate[1]

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous)

  • Acyl Donor: Ethyl acetate or Vinyl acetate

Workflow:

  • Substrate Preparation: Dissolve the racemic

    
    -amino ester (10 mmol) in anhydrous DIPE (50 mL).
    
  • Enzyme Addition: Add immobilized CAL-B (200 mg/mmol substrate).

  • Acylation Start: Add acyl donor (Vinyl acetate, 5 eq.) to initiate the reaction.

  • Incubation: Shake at 30°C, 200 rpm. Monitor reaction progress via HPLC (Chiralpak AD-H column).

    • Target: 50% conversion (usually reached in 24-48 hours).[1]

  • Termination: Filter off the immobilized enzyme.

  • Separation:

    • The (R)-enantiomer will be converted to the N-acetyl ester (amide).

    • The (S)-enantiomer remains as the free amine ester.

    • Purification: Perform an acid-base extraction.[1] The free amine (S-enantiomer) can be extracted into aqueous HCl, while the amide (R-enantiomer) remains in the organic layer.

  • Hydrolysis: Treat the aqueous phase (containing the S-ester) with NaOH to hydrolyze the ester to the free acid.

  • Crystallization: Adjust pH to isoelectric point (~6.0) to precipitate pure (S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid .

Validation Criteria:

  • Yield: ~40-45% (of theoretical 50%).[1]

  • Enantiomeric Excess (ee): >99% (determined by Chiral HPLC).

Part 5: Visualizations

Diagram 1: Synthesis Decision Logic

This decision tree guides the researcher in selecting the optimal synthesis route based on scale and purity requirements.

SynthesisLogic Start Target: (S)-3-Amino-3- (2,3-difluorophenyl)propanoic acid ScaleCheck Scale Requirement? Start->ScaleCheck SmallScale < 100g (Discovery) ScaleCheck->SmallScale LargeScale > 1kg (Process) ScaleCheck->LargeScale Enzymatic Enzymatic Kinetic Resolution (CAL-B) SmallScale->Enzymatic Preferred Chemical Asymmetric Hydrogenation (Rh-Catalysis) LargeScale->Chemical Preferred EnzOutcome High ee (>99%) Low Cost Green Chem Enzymatic->EnzOutcome ChemOutcome High Yield (>90%) High Cost Metal Waste Chemical->ChemOutcome

Caption: Decision matrix for selecting the synthesis route. Enzymatic resolution is preferred for high-purity discovery needs.[1]

Diagram 2: Structure-Activity Relationship (SAR)

This diagram illustrates the mechanistic impact of the 2,3-difluoro substitution on metabolic stability.

SAR_Mechanism Core 3-Amino-3-(2,3-difluorophenyl) propanoic acid F2 2-Fluoro (Ortho) Core->F2 F3 3-Fluoro (Meta) Core->F3 Effect1 Steric Shielding F2->Effect1 Effect2 Electronic Deactivation F2->Effect2 F3->Effect2 Result1 Blocks CYP450 Ortho-Hydroxylation Effect1->Result1 Result3 Restricts Dihedral Rotation (Bioactive Conformation) Effect1->Result3 Result2 Increases Metabolic Half-life (t1/2) Effect2->Result2 Result1->Result2

Caption: Mechanistic impact of 2,3-difluorination: The ortho-fluoro group provides steric shielding, while both fluorines electronically deactivate the ring against metabolism.[1]

References

  • Fluorochem. (3S)-3-Amino-3-(2,3-difluorophenyl)propanoic acid Product Specifications. Retrieved from

  • National Institutes of Health (NIH). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from

  • American Chemical Society (ACS). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. J. Med.[1] Chem. 2020.[1][2][3][4][5][6] Retrieved from

  • ResearchGate. Enzymatic Stereoselective Synthesis of β-Amino Acids: Kinetic Resolution Protocols. Retrieved from

  • PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid Compound Summary. (Analogous Safety Data). Retrieved from

  • MDPI Molecules. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Retrieved from

Sources

Comparative

assessing the selectivity of 3-Amino-3-(2,3-difluorophenyl)propanoic acid for biological targets

[1] Executive Summary & Compound Profile 3-Amino-3-(2,3-difluorophenyl)propanoic acid is a chiral -amino acid building block.[1] In modern medicinal chemistry, it serves as a critical scaffold for peptidomimetics and sma...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

3-Amino-3-(2,3-difluorophenyl)propanoic acid is a chiral


-amino acid building block.[1] In modern medicinal chemistry, it serves as a critical scaffold for peptidomimetics and small-molecule inhibitors, most notably as a structural analog to the 2,4,5-trifluorophenyl moiety found in Sitagliptin  (a DPP-4 inhibitor).[1]

This guide provides a technical framework for assessing the biological selectivity of this specific 2,3-difluoro isomer against its structural alternatives (2,4-difluoro, 3,4-difluoro, and 2,4,5-trifluoro analogs).[1] The focus is on its utility in optimizing Di-peptidyl Peptidase-4 (DPP-4) inhibition , metabolic stability , and membrane permeability .[1]

Chemical Profile
PropertySpecification
IUPAC Name 3-Amino-3-(2,3-difluorophenyl)propanoic acid
Common Role Chiral

-amino acid scaffold; Warhead precursor
Key Structural Feature

-carbon chirality + 2,3-difluoro substitution
Primary Application SAR optimization for protease inhibitors (DPP-4)
CAS Number 1228561-39-4 (S-isomer)

Mechanistic Basis of Selectivity

The incorporation of fluorine atoms into the phenyl ring of


-amino acids is not merely for lipophilicity; it fundamentally alters the electronic landscape and steric fit of the molecule within the enzyme active site.
The Fluorine Scan: Why Position Matters

In the context of DPP-4 inhibitors (like Sitagliptin), the S1 specificity pocket is hydrophobic and shaped by residues including Tyr662 and Tyr666.

  • 2,4,5-Trifluoro (Sitagliptin Standard): Provides optimal stacking interactions and metabolic blockage at the para-position.[1]

  • 2,3-Difluoro (The Subject): Shifts the electron density and steric bulk.[1] This isomer is often evaluated to:

    • Avoid Patent Space: Circumvent existing IP protecting the 2,4,5-pattern.[1]

    • Tune pKa: The proximity of the fluorine at the ortho (2) and meta (3) positions influences the pKa of the adjacent amine, potentially altering the salt bridge formation with Glu205 or Glu206 in the active site.[1]

    • Modulate CYP Inhibition: Changing the fluorination pattern can drastically reduce inhibition of CYP3A4, a common liability in this class.[1]

DOT Diagram: Structural Activity Relationship (SAR) Logic

The following diagram visualizes the decision matrix for selecting the 2,3-difluoro motif over alternatives.

SAR_Logic cluster_Isomers Fluorination Patterns Scaffold Beta-Amino Acid Scaffold Iso_245 2,4,5-Trifluoro (Sitagliptin-like) Scaffold->Iso_245 Iso_23 2,3-Difluoro (Target Analog) Scaffold->Iso_23 Iso_Non Non-Fluorinated Scaffold->Iso_Non Effects Biological Impact Iso_245->Effects Optimized Iso_23->Effects Altered Electronics Iso_Non->Effects High Metabolism Outcome_1 S1 Pocket Fit (Potency) Effects->Outcome_1 Outcome_2 Metabolic Stability (CYP Avoidance) Effects->Outcome_2 Outcome_3 Selectivity (DPP-8/9 Avoidance) Effects->Outcome_3

Caption: Decision matrix for evaluating fluorination patterns. The 2,3-difluoro analog is tested to modulate metabolic stability and pocket fit compared to the optimized 2,4,5-trifluoro standard.

Comparative Performance Analysis

The following table contrasts the 2,3-difluoro analog against key alternatives based on general medicinal chemistry principles observed in the Sitagliptin structural class.

Feature2,3-Difluoro Analog 2,4,5-Trifluoro Analog (Gold Standard)Non-Fluorinated Analog
DPP-4 Potency (IC50) Moderate to High. Often slightly lower affinity due to lack of para-fluorine interaction.[1]High (<20 nM). Optimized for the S1 hydrophobic pocket.[1]Low. Lacks necessary hydrophobic interactions.[1]
Metabolic Stability Good. Ortho/Meta fluorines block specific metabolic oxidation sites.[1]Excellent. Blocks multiple oxidation sites (2, 4, and 5).[1]Poor. Susceptible to rapid oxidative metabolism.[1]
Selectivity (vs DPP-8/9) Variable. Must be experimentally verified (see Protocol 1). Risk of off-target binding increases if steric fit is loose.[1]High. >2600-fold selectivity typically achieved.[1]Low. Promiscuous binding likely.[1]
Lipophilicity (LogD) Moderate. Lower than trifluoro, potentially improving solubility.[1]High. Can lead to solubility issues in formulation.[1]Low.

Validated Experimental Protocols

To objectively assess the selectivity of the 2,3-difluoro analog, you must perform a Selectivity Profiling Workflow . This involves parallel testing against the target (DPP-4) and homologous off-targets (DPP-8, DPP-9), followed by metabolic stability assessment.[1]

Protocol 1: Differential Enzymatic Inhibition Assay (DPP-4 vs. DPP-8/9)

Objective: Determine the Selectivity Ratio (


).[1] A ratio >100 is typically required for safety to avoid T-cell toxicity associated with DPP-8/9 inhibition.[1]

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.[1]

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).[1]

  • Test Compound: 3-Amino-3-(2,3-difluorophenyl)propanoic acid derivatives.[1][2]

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.[1]

Methodology:

  • Preparation: Dilute test compounds in DMSO (serial dilutions, 1 nM to 100

    
    M).
    
  • Incubation: Mix 10

    
    L of compound with 20 
    
    
    
    L of enzyme solution (0.1 nM final conc for DPP-4). Incubate for 10 min at 25°C.
  • Initiation: Add 20

    
    L of Gly-Pro-AMC substrate (
    
    
    
    concentration specific to each enzyme).
  • Detection: Measure fluorescence kinetics (Ex: 360 nm / Em: 460 nm) for 20 minutes.

  • Analysis: Calculate slope of linear range. Fit data to a 4-parameter logistic equation to determine

    
    .[1]
    

Self-Validating Check:

  • Positive Control:[1] Run Sitagliptin alongside.[1] It should show

    
     nM for DPP-4 and 
    
    
    
    M for DPP-8/9.[1] If Sitagliptin fails this profile, the assay is invalid.[1]
Protocol 2: Microsomal Stability Assay

Objective: Assess if the 2,3-difluoro pattern sufficiently blocks oxidative metabolism compared to the 2,4,5-trifluoro analog.

Methodology:

  • Incubation: Incubate 1

    
    M test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    

Workflow Visualization

The following diagram outlines the critical path for validating the 2,3-difluoro building block in a drug discovery campaign.

Workflow Start Synthesis of 2,3-Difluoro Analog QC Chiral Purity Check (>98% ee required) Start->QC Assay_Primary DPP-4 Inhibition (Protocol 1) QC->Assay_Primary Pass Assay_Selectivity DPP-8/9 Counter-Screen Assay_Primary->Assay_Selectivity IC50 < 50nM Assay_Metabolism Microsomal Stability (Protocol 2) Assay_Selectivity->Assay_Metabolism Selectivity > 100x Decision Go / No-Go Assay_Metabolism->Decision

Caption: Step-by-step validation workflow. Chiral purity is a critical entry criterion before biological testing.

References

  • Sitagliptin Intermediate Synthesis

    • Title: Preparation of Sitagliptin Intermediate.[1][3][4]

    • Source: WO2009064476A1 (Google Patents).[1]

    • URL
  • Fluorinated Amino Acid Properties

    • Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.[1]

    • Source: PMC (NIH).[1]

    • URL:[Link]

  • Sitagliptin Impurities and Analogs

    • Title: Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities.
    • Source: ACS Omega (NIH).[1]

    • URL:[Link]

  • Compound Data

    • Title: (3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid.[1][2]

    • Source: Fluorochem Product Data.[1][2]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 3-Amino-3-(2,3-difluorophenyl)propanoic acid

Executive Summary & Chemical Identity 3-Amino-3-(2,3-difluorophenyl)propanoic acid is a specialized -amino acid derivative used primarily as a chiral building block in pharmaceutical synthesis. Unlike generic organic was...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-Amino-3-(2,3-difluorophenyl)propanoic acid is a specialized


-amino acid derivative used primarily as a chiral building block in pharmaceutical synthesis. Unlike generic organic waste, the presence of the 2,3-difluorophenyl  moiety dictates specific disposal protocols.

Critical Operational Insight: The primary downstream risk is not immediate reactivity, but thermal decomposition . Upon incineration, the carbon-fluorine bonds break to release Hydrogen Fluoride (HF) . Standard municipal incinerators cannot handle high-fluorine loads without specific wet-scrubbing infrastructure. Consequently, this material must be segregated into Halogenated Waste streams to prevent damage to facility infrastructure and environmental release.

Physicochemical Profile & Waste Classification
ParameterDataOperational Implication
CAS Number 1228561-39-4 (3S-isomer)Use for waste manifesting and inventory tracking.[1]
Molecular Formula

High Nitrogen/Fluorine content requires specific incineration profiles.
Molecular Weight 201.17 g/mol N/A
Physical State Solid (White/Off-white powder)Inhalation hazard (dust); requires particulate protection.
Acidity/Basicity Zwitterionic (Amino Acid)Solubility is pH-dependent; water alone is insufficient for decontamination.
Hazard Codes H302, H315, H319, H335Treat as Irritant/Toxic. NOT P-listed or U-listed (RCRA).

Pre-Disposal Handling & Segregation

Goal: Prevent cross-contamination and ensure compatibility with downstream incineration.

A. Waste Stream Segregation (The "Self-Validating System")

To ensure safety, you must segregate this chemical at the source. Mixing fluorinated compounds with non-halogenated solvents (e.g., acetone, methanol) complicates the recycling process and forces the entire volume to be treated as halogenated, significantly increasing disposal costs.

  • Solid Waste: Collect pure solid waste in a dedicated container labeled "Solid Organic Waste - Fluorinated."

  • Liquid Waste (Mother Liquors/Rinsates):

    • Do NOT pour into the "General Organic" or "Non-Halogenated" carboy.

    • MUST be poured into the "Halogenated Solvent Waste" container. Even if the solvent is Ethanol, the presence of the dissolved fluorinated amino acid reclassifies the mixture.

B. Packaging for Lab Packs

For removal of solid vials or bulk powder:

  • Primary Container: Screw-top glass or HDPE vials are acceptable. Ensure threads are clean to prevent seizing.

  • Secondary Containment: Place primary containers into a clear polyethylene bag (zip-lock).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Amino-3-(2,3-difluorophenyl)propanoic acid"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Critical Note: Write "CONTAINS ORGANIC FLUORINE" clearly on the tag. This alerts the Treatment, Storage, and Disposal Facility (TSDF) to route the waste to an HF-compatible incinerator.

Decontamination & Spill Response

Expertise Note: Because this is a zwitterionic molecule (containing both an amine and a carboxylic acid), its solubility is lowest at its isoelectric point. Simply rinsing with water may leave residue.

Protocol: Glassware & Surface Decontamination
  • Solubilization: To clean glassware or verify spill cleanup, shift the pH away from neutral.

    • Option A (Basic): Use 0.1M NaOH (converts acid to carboxylate salt

      
       highly soluble).
      
    • Option B (Acidic): Use 0.1M HCl (converts amine to ammonium salt

      
       highly soluble).
      
  • Rinse: Follow the pH wash with a water rinse, then an acetone rinse.

  • Disposal of Rinsate: Collect the first pH-adjusted rinse as Halogenated Waste . Subsequent water rinses can generally go to drain if local regulations permit trace organic discharge, otherwise collect all.

Protocol: Spill Cleanup (Solid)
  • PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator (to prevent inhalation of fluorinated dust).

  • Containment: Do not dry sweep if possible (generates dust).

  • Removal: Wet a paper towel with 0.1M NaOH (as described above) to wipe up the powder. This solubilizes the compound and prevents dust generation.

  • Disposal: Place used towels in the Solid Hazardous Waste bin.

Disposal Workflow Decision Tree

This diagram outlines the logical flow for determining the correct waste stream, ensuring compliance with EPA and RCRA guidelines for halogenated organics.

DisposalFlow Start Waste Generation: 3-Amino-3-(2,3-difluorophenyl)propanoic acid StateCheck Physical State? Start->StateCheck SolidStream Solid Waste (Powder/Contaminated Wipes) StateCheck->SolidStream Solid LiquidStream Liquid Waste (Reaction Mixtures/Rinsates) StateCheck->LiquidStream Liquid/Solution SolidPack Lab Pack Protocol: 1. Double bag 2. Label 'Organic Solid' 3. Note: 'Contains Fluorine' SolidStream->SolidPack LiquidSegregation Solvent Composition Check LiquidStream->LiquidSegregation TSDF TSDF Processing: High-Temp Incineration with Caustic Scrubbers (HF Neutralization) SolidPack->TSDF Shipment HaloRoute Route to: HALOGENATED Waste Carboy LiquidSegregation->HaloRoute Contains Fluorinated Compound NonHaloRoute Route to: NON-HALOGENATED Carboy LiquidSegregation->NonHaloRoute Does NOT Contain Fluorine (Incorrect Path for this Chemical) HaloRoute->TSDF Shipment

Figure 1: Decision matrix for segregating fluorinated amino acid waste. Note that any liquid containing the target compound defaults to the Halogenated stream regardless of the carrier solvent.

Regulatory & Compliance Context

  • EPA RCRA Status: This specific compound is not P-listed or U-listed. It is classified as a hazardous waste based on characteristics (toxicity/irritant) and must be managed as Halogenated Organic Waste [1].

  • Incineration Requirements: The combustion of organofluorine compounds generates Hydrogen Fluoride (HF).

    • Reaction:

      
      
      
    • Facilities must use wet scrubbers (typically using Calcium Hydroxide or Sodium Hydroxide) to capture HF as Calcium Fluoride (

      
      ) or Sodium Fluoride (
      
      
      
      ) [2]. Failure to label waste as "Fluorinated" puts incinerator scrubbers at risk of saturation and corrosion.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[2] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-3-(2,3-difluorophenyl)propanoic acid

Introduction: The Molecule and the Mission In drug discovery, 3-Amino-3-(2,3-difluorophenyl)propanoic acid is more than a reagent; it is a high-value chiral building block, often used in the synthesis of peptidomimetics...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule and the Mission

In drug discovery, 3-Amino-3-(2,3-difluorophenyl)propanoic acid is more than a reagent; it is a high-value chiral building block, often used in the synthesis of peptidomimetics and integrin antagonists. Its value lies in the specific electronic and steric properties imparted by the 2,3-difluoro substitution pattern on the phenyl ring.

However, this same substitution alters the compound's lipophilicity and bioavailability compared to non-fluorinated analogs. While standard Safety Data Sheets (SDS) often classify such compounds generically as "Irritants," a Senior Scientist’s approach requires the Precautionary Principle . We treat this material not just as a chemical hazard, but as a bioactive agent where containment protects both the operator from exposure and the compound from environmental nucleases or moisture.

This guide moves beyond generic compliance, offering a self-validating workflow for safe, contamination-free handling.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific vectors of risk associated with this solid-state amino acid.

The "Invisible" Hazards
  • Static-Driven Aerosolization: As a zwitterionic solid, this amino acid is prone to static charge buildup, especially in low-humidity environments. This causes "fly-away" powder during weighing, creating an immediate inhalation hazard that standard gravity-based controls may miss.

  • Enhanced Permeation: The difluorophenyl moiety increases lipophilicity relative to phenyl-only analogs. This theoretically enhances skin absorption rates, making standard latex gloves insufficient.

  • Halogenated Decomposition: In the event of a fire or thermal decomposition, the fluorine atoms can liberate Hydrogen Fluoride (HF), necessitating specific emergency protocols distinct from standard organic fires.

GHS Classification (Baseline)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2][3]

PPE Selection Matrix

The following matrix is designed to create a redundant barrier system. Do not deviate without a documented risk assessment.

Body ZoneRecommended PPETechnical Rationale (The "Why")
Respiratory Engineering Control Primary: Certified Chemical Fume Hood. Secondary: N95/P100 Respirator (only if hood work is impossible).The primary risk is inhalation of fine particulate. Fume hoods provide capture velocity. Respirators are a last resort and require fit-testing (OSHA 1910.134).
Hand Protection Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile (Long cuff)Fluorinated organics can permeate thin rubber. The "sacrificial" outer glove protects against gross contamination, while the inner glove maintains the sterile barrier and protects against micro-tears.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders, which can drift around lenses via air currents. Goggles provide a seal against dust entry.
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves Synthetic-only lab coats can build static, attracting the powder to the user. Tyvek sleeves cover the wrist gap between the glove and coat cuff—the most common exposure point.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol uses a Check-Verify-Act logic to ensure safety is built into the process, not added as an afterthought.

Phase 1: Preparation (The Static Check)
  • Verify Airflow: Confirm fume hood face velocity is between 80–120 fpm.

  • Neutralize Static: Place an ionizing bar or antistatic gun inside the hood.

    • Expert Insight: Static is the enemy of accurate weighing and safety. If the powder "jumps" towards the spatula, stop. Use the ionizer. This prevents the compound from adhering to the outside of the vial, which is a primary source of downstream contamination.

  • Donning Sequence: Wash hands

    
     Inner Gloves 
    
    
    
    Lab Coat
    
    
    Sleeves
    
    
    Outer Gloves
    
    
    Goggles.
Phase 2: Handling & Weighing
  • The "Tunnel" Technique: Perform all transfers at least 6 inches inside the hood sash.

  • Weighing:

    • Tare the receiving vial with its cap (placed loosely).

    • Transfer solid using a disposable antistatic spatula.

    • Critical Step: Cap the vial inside the hood immediately after mass verification. Do not remove an open vial from the hood.

  • Doffing Outer Gloves: If the outer gloves contacted the powder or the spatula handle, strip them inside the hood and dispose of them as solid hazardous waste immediately.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (ethanol or methanol) to clean the balance and surrounding area.

    • Why Wet Wipe? Dry sweeping aerosolizes the dust. Wet wiping traps it.

  • Waste Segregation: Dispose of wipes in Solid Hazardous Waste .

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for PPE and the operational workflow.

Diagram 1: Risk-Based PPE Selection Logic

PPE_Logic Start Start: Handling 3-Amino-3-(2,3-difluorophenyl)propanoic acid CheckState Is the compound in Solution or Solid Powder? Start->CheckState Solid Solid Powder (High Risk) CheckState->Solid Powder Solution In Solution (Lower Inhalation Risk) CheckState->Solution Liquid/Solvated HoodCheck Is Fume Hood Available? Solid->HoodCheck SplashRisk Splash Risk? Solution->SplashRisk UseHood USE HOOD + Goggles + Double Nitrile + Tyvek Sleeves HoodCheck->UseHood Yes RespReq STOP WORK Require N95/P100 + Goggles + Designated Area HoodCheck->RespReq No SplashRisk->UseHood Yes StdPPE Standard PPE: Safety Glasses Single Nitrile Gloves SplashRisk->StdPPE No

Caption: Logic flow for determining PPE based on physical state and engineering controls.

Diagram 2: The "Zero-Exposure" Handling Workflow

Handling_Workflow Prep 1. PREP Neutralize Static Check Airflow Don 2. DON PPE Double Glove Sleeves Prep->Don Weigh 3. WEIGH Tunnel Method Cap Immediately Don->Weigh Clean 4. DECON Wet Wipe Area Strip Outer Gloves Weigh->Clean Dispose 5. DISPOSE Halogenated Waste Stream Clean->Dispose

Caption: Step-by-step operational workflow to minimize contamination and exposure.

Disposal & Emergency Response

Waste Disposal Strategy

Because this molecule contains fluorine, it cannot be disposed of in standard organic waste streams in many jurisdictions. It must be segregated to prevent the formation of HF during incineration of non-halogenated waste.

  • Solid Waste: Collect in a container labeled "Solid Waste - Halogenated Organics."

  • Liquid Waste: If dissolved, place in "Halogenated Organic Solvents" carboy.

  • Regulatory Reference: EPA 40 CFR 261 (Identification and Listing of Hazardous Waste) mandates proper segregation of halogenated compounds [1].

Emergency Spill Response
  • Powder Spill: Do not use a brush or compressed air.

  • Action: Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

  • Cleanup: Wipe up the damp material and dispose of it as hazardous waste. Clean the surface with soap and water.[4]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR 261. Washington, D.C. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] Washington, DC: The National Academies Press, 2011. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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